molecular formula C12H24N2O3 B1605453 Leucyl-leucine CAS No. 2883-36-5

Leucyl-leucine

货号: B1605453
CAS 编号: 2883-36-5
分子量: 244.33 g/mol
InChI 键: LCPYQJIKPJDLLB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Leucyl-leucine, also known as L-L dipeptide or leu-leu, belongs to the class of organic compounds known as peptides. Peptides are compounds containing an amide derived from two or more amino carboxylic acid molecules (the same or different) by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been primarily detected in saliva.
This compound is a peptide.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPYQJIKPJDLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938827
Record name N-(2-Amino-1-hydroxy-4-methylpentylidene)leucine
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Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2883-36-5, 38689-31-5, 3303-31-9, 17665-02-0
Record name DL-Leu-DL-leu
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Record name Leucylleucine
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Record name N-(2-Amino-1-hydroxy-4-methylpentylidene)leucine
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Record name N-DL-leucyl-DL-leucine
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Foundational & Exploratory

An In-depth Technical Guide to Leucyl-leucine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Leucyl-leucine, with a primary focus on the L-leucyl-L-leucine stereoisomer. It details its chemical structure, physicochemical properties, synthesis methodologies, and biological role, particularly in the context of cellular signaling. This document is intended to be a valuable resource for professionals in research, and drug development, offering detailed information and methodologies to support further investigation and application of this dipeptide.

Chemical Structure and Identifiers

This compound is a dipeptide formed from two leucine amino acid residues joined by a peptide bond. Depending on the stereochemistry of the constituent leucine molecules, several stereoisomers exist, including L-leucyl-L-leucine, L-leucyl-D-leucine, D-leucyl-L-leucine, and D-leucyl-D-leucine. The most common and biologically relevant form is L-leucyl-L-leucine.

Below is a summary of the key chemical identifiers for L-leucyl-L-leucine:

IdentifierValue
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid[1]
Synonyms Leu-Leu, L-Leu-L-Leu, H-Leu-Leu-OH[1]
Molecular Formula C₁₂H₂₄N₂O₃[1]
SMILES CC(C)C--INVALID-LINK--C)C(=O)O">C@@HN[1]
InChI InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10-/m0/s1[1]
InChIKey LCPYQJIKPJDLLB-UWVGGRQHSA-N[1]
CAS Number 3303-31-9[1][2]
PubChem CID 76807[1]

Below is a 2D chemical structure diagram of L-leucyl-L-leucine generated using the DOT language.

2D Structure of L-leucyl-L-leucine

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. Below is a table summarizing key computed and, where available, experimental properties for L-leucyl-L-leucine.

PropertyValueSource
Molecular Weight 244.33 g/mol PubChem (Computed)[1]
XLogP3 -1.5PubChem (Computed)[1]
Hydrogen Bond Donor Count 3PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[1]
Rotatable Bond Count 7PubChem (Computed)[1]
Exact Mass 244.17869263 DaPubChem (Computed)[1]
Topological Polar Surface Area 92.4 ŲPubChem (Computed)[3]
Appearance SolidHuman Metabolome Database[1]
Solubility (Water) 16.28 mg/mL (requires pH adjustment to 10 with 1 M NaOH and sonication)MedChemExpress[4]
pKa (α-carboxyl group of L-leucine) ~2.36Various Sources[5]
pKa (α-amino group of L-leucine) ~9.60Various Sources[5]

Synthesis of L-leucyl-L-leucine

The synthesis of this compound, like other peptides, requires a strategic approach to form the amide bond between the two leucine residues while preventing unwanted side reactions. This is typically achieved through the use of protecting groups for the amino and carboxyl termini. Both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) are viable methods.

General Principles of Synthesis

The core of dipeptide synthesis involves three main steps:

  • Protection: The amino group of the N-terminal amino acid (Leucine) and the carboxyl group of the C-terminal amino acid (Leucine) are protected to ensure specific peptide bond formation. Common protecting groups include:

    • N-terminal protection: Tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

    • C-terminal protection: Often achieved by using an ester, such as a methyl or benzyl ester.

  • Coupling: The protected amino acids are coupled using a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), to facilitate the formation of the peptide bond.

  • Deprotection: The protecting groups are removed to yield the final dipeptide. The choice of protecting groups is critical to ensure that they can be removed sequentially without affecting the newly formed peptide bond (orthogonal protection strategy).

Experimental Protocol: Solid-Phase Synthesis of L-leucyl-L-leucine (Fmoc Strategy)

This protocol outlines a general procedure for the manual solid-phase synthesis of L-leucyl-L-leucine using the Fmoc/tBu strategy on a Wang resin.

Materials:

  • Fmoc-L-Leu-Wang resin

  • Fmoc-L-Leu-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of the Second Leucine Residue:

    • In a separate vial, dissolve Fmoc-L-Leu-OH (3 equivalents relative to resin loading), HOBt or OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the crude L-leucyl-L-leucine using reverse-phase high-performance liquid chromatography (RP-HPLC).

Below is a DOT script visualizing the general workflow for solid-phase peptide synthesis.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection of Leu-Resin Resin->Deprotection1 DMF Coupling Coupling of Fmoc-Leu-OH Deprotection1->Coupling 20% Piperidine/DMF Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 DIC/HOBt Cleavage Cleavage from Resin Deprotection2->Cleavage 20% Piperidine/DMF Purification Purification (RP-HPLC) Cleavage->Purification TFA Cocktail

Workflow for Solid-Phase Synthesis of this compound

Biological Role and Signaling Pathways

The biological effects of this compound are primarily attributed to its constituent amino acid, L-leucine, which is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway.[6] The mTOR pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[1] It is generally believed that dipeptides like this compound are transported into cells and then hydrolyzed into their constituent amino acids, which then exert their biological effects.

Activation of the mTORC1 Signaling Pathway

L-leucine is a key signaling molecule that indicates amino acid availability to the cell, leading to the activation of mTOR Complex 1 (mTORC1). The activation of mTORC1 by leucine is a complex process involving several sensor proteins, including leucyl-tRNA synthetase (LRS) and Sestrin2.[2][7]

The general mechanism of mTORC1 activation by leucine is as follows:

  • Leucine Sensing: Intracellular leucine is sensed by proteins such as LRS.[7]

  • Rag GTPase Activation: Leucine binding to its sensors leads to the activation of the Rag family of GTPases, which are located on the lysosomal surface.

  • mTORC1 Recruitment: Activated Rag GTPases recruit mTORC1 to the lysosomal surface.

  • mTORC1 Activation: At the lysosome, mTORC1 is activated by Rheb, another small GTPase.

  • Downstream Signaling: Activated mTORC1 phosphorylates several downstream targets, including p70S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.

The following DOT script illustrates the mTORC1 signaling pathway activated by leucine.

G cluster_mTOR Leucine-mediated mTORC1 Signaling Pathway Leucine Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS binds Rag Rag GTPases LRS->Rag activates mTORC1 mTORC1 Rag->mTORC1 recruits and activates S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes FourEBP1->ProteinSynthesis promotes (by releasing eIF4E)

Leucine-mediated mTORC1 Signaling Pathway
Role in Taste Perception

Recent studies have indicated that some peptides can interact with bitter taste receptors. Specifically, the tripeptide Leucyl-leucyl-leucine has been shown to activate the human bitter taste receptor TAS2R4.[8][9] While the direct effect of the dipeptide this compound on taste receptors is less studied, it is plausible that it may also contribute to the bitter taste profile of certain protein hydrolysates.

Experimental Protocols for Characterization

The characterization of synthesized this compound is essential to confirm its identity and purity. The following are general protocols for common analytical techniques.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used to assess the purity of the synthesized dipeptide and to purify it from byproducts.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the dried peptide in the initial mobile phase composition.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound.

  • Technique: Electrospray ionization (ESI) is commonly used for peptides.

  • Mode: Positive ion mode.

  • Analysis: The expected [M+H]⁺ ion for C₁₂H₂₄N₂O₃ is at m/z 245.18.

  • Sample Preparation: The sample can be introduced directly from the HPLC eluent or as a solution in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the dipeptide.

  • ¹H NMR: Provides information on the number and types of protons and their connectivity. The spectrum will show characteristic peaks for the isobutyl side chains, the α-protons, and the amide proton.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆).

  • Standard: Tetramethylsilane (TMS) or a suitable internal standard.

Below is a DOT script representing a general experimental workflow for the characterization of a synthesized peptide.

G cluster_characterization Peptide Characterization Workflow Crude Crude Peptide HPLC RP-HPLC Analysis Crude->HPLC Purity Check MS Mass Spectrometry HPLC->MS Identity Confirmation NMR NMR Spectroscopy MS->NMR Structural Elucidation Pure Pure Peptide Confirmed NMR->Pure

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of Leucyl-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-leucine (Leu-Leu), a dipeptide composed of two L-leucine amino acids, is emerging as a molecule of significant interest in the fields of biochemistry, nutrition, and drug development. While historically viewed as a simple intermediate in protein metabolism, recent evidence suggests that this compound possesses unique biological activities that distinguish it from its constituent amino acid, L-leucine. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biological significance of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Discovery and Synthesis

The conceptual origins of this compound are rooted in the foundational work of Emil Fischer at the turn of the 20th century. His pioneering research established the peptide bond as the fundamental linkage between amino acids, and his laboratory was the first to synthesize a dipeptide, glycyl-glycine, in 1901.[1] Following this breakthrough, Fischer and his contemporaries synthesized a variety of dipeptides, and it is within this body of work that the first chemical synthesis of this compound would have occurred.[2][3]

Modern synthesis of this compound for research and pharmaceutical applications is primarily achieved through two methods: solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS, developed by Bruce Merrifield, has become the standard for peptide synthesis due to its efficiency and amenability to automation.[4] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5]

Liquid-Phase Peptide Synthesis (LPPS)

LPPS, the classical method of peptide synthesis, involves the coupling of amino acids in a homogenous solution.[6][7] While more labor-intensive than SPPS due to the need for purification after each step, LPPS is well-suited for the large-scale synthesis of short peptides like this compound and allows for easier monitoring of the reaction progress.[8][9]

Natural Occurrence

While L-leucine is one of the most abundant essential amino acids in protein-rich foods, quantitative data on the natural occurrence of the dipeptide this compound is limited.[10] It is generally considered an intermediate product of protein digestion and catabolism.

Recent analytical advancements have enabled the detection of this compound in biological fluids. For instance, it has been identified in human blood, although it is classified as an 'expected' metabolite, suggesting its presence is transient and part of the broader human exposome.[11] this compound has also been detected in the cerebrospinal fluid (CSF) of children with leukemia, with its levels showing potential as a predictor for white blood cell count.[12]

The concentration of this compound can be influenced by diet and metabolic state. It is plausible that this compound is present in fermented foods and aged cheeses as a result of proteolytic activity, though specific quantitative data is not yet widely available. Microbial fermentation is a major industrial method for producing L-leucine, and it is possible that this compound is a byproduct in these processes.[13][14][15]

Biological Activity and Signaling Pathways

The biological effects of this compound are intrinsically linked to its constituent amino acid, L-leucine, a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of muscle protein synthesis and cell growth.[16][17] Leucine sensing in the cell is mediated by leucyl-tRNA synthetase (LRS), which, upon binding leucine, acts as a GTPase-activating protein (GAP) for RagD, leading to mTORC1 activation.[18][19][20][21][22]

However, emerging research indicates that this compound may have biological activities that are not solely attributable to its hydrolysis into L-leucine.

Enhanced Muscle Protein Synthesis

A key finding is that dileucine (this compound) can boost the metabolic processes that drive muscle growth more effectively than free leucine. In a study with healthy young men, consumption of dileucine resulted in a 42% greater synthesis of new muscle proteins compared to the ingestion of an equivalent amount of leucine.[23] This suggests that this compound may be more efficiently absorbed or have a direct effect on muscle cells.

Cellular Transport

Dipeptides like this compound are transported into cells by specific carriers, such as the peptide transporters PepT1 and PepT2.[24] This transport mechanism can be more efficient than the transport of individual amino acids. The pharmacokinetics of dipeptides can differ significantly from free amino acids, potentially leading to more sustained elevations in plasma amino acid levels and different physiological responses.[25][26][27][28]

This compound Signaling

While the direct interaction of this compound with cellular signaling components is an area of active research, it is hypothesized that its enhanced effect on muscle protein synthesis may be due to its rapid transport into the cell, leading to a more potent or sustained activation of the mTORC1 pathway upon its intracellular hydrolysis to L-leucine.

Below is a diagram illustrating the established signaling pathway for L-leucine activation of mTORC1, which is likely the primary mechanism through which this compound exerts its anabolic effects following its transport into the cell and subsequent hydrolysis.

Leucine_mTORC1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leucyl-leucine_ext This compound PepT1 PepT1/PepT2 Leucyl-leucine_ext->PepT1 Transport Leucyl-leucine_int This compound PepT1->Leucyl-leucine_int Hydrolysis Hydrolysis Leucyl-leucine_int->Hydrolysis Leucine L-Leucine (x2) Hydrolysis->Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS Binds to & Activates Rag_GTPases Rag GTPases LRS->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits & Activates Protein_Synthesis Muscle Protein Synthesis mTORC1->Protein_Synthesis Stimulates

This compound transport and subsequent activation of the mTORC1 pathway.

Experimental Protocols

Synthesis of this compound

A standard SPPS protocol for this compound synthesis would involve the use of an Fmoc-protected leucine attached to a solid support resin.[29][30][31][32]

  • Resin Preparation: Swell Fmoc-Leu-Wang resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the first leucine residue.

  • Coupling: Couple the second Fmoc-protected leucine using a coupling agent such as HBTU/DIPEA in DMF.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group and then cleave the dipeptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Protection: Protect the amino group of one L-leucine molecule (e.g., with a Boc group) and the carboxyl group of a second L-leucine molecule (e.g., as a methyl ester).

  • Coupling: Couple the two protected leucine molecules in solution using a coupling agent like DCC.

  • Deprotection: Remove the protecting groups to yield this compound.

  • Purification: Purify the product by crystallization or chromatography.

SPPS_Workflow Start Fmoc-Leu-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling Couple Fmoc-Leu-OH (HBTU/DIPEA) Deprotection1->Coupling Deprotection2 Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product This compound Purification->Final_Product

Workflow for the Solid-Phase Synthesis of this compound.

Detection and Quantification

LC-MS/MS is the gold standard for the quantification of peptides in complex biological matrices.[33][34][35]

  • Sample Preparation: Protein precipitation from plasma or CSF samples, followed by solid-phase extraction for cleanup.

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient of water and acetonitrile containing formic acid to separate this compound from other components.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. A stable isotope-labeled this compound internal standard is used for accurate quantification.

Quantitative Data

As previously mentioned, there is a scarcity of published quantitative data on the natural occurrence of this compound. The following table summarizes the available information and highlights the need for further research in this area.

Biological MatrixOrganismConcentrationMethod of DetectionReference
BloodHumanDetected, not quantifiedNot specified[11]
Cerebrospinal FluidHuman (pediatric leukemia patients)Correlated with white blood cell countLC-MS[12]

Conclusion and Future Perspectives

This compound is more than just a metabolic intermediate; it is a bioactive dipeptide with the potential to elicit a more potent anabolic response than its constituent amino acid, L-leucine. This enhanced activity is likely due to its efficient transport into cells via peptide transporters. While its primary signaling effects are believed to be mediated through the activation of the mTORC1 pathway following its hydrolysis to leucine, the possibility of direct signaling roles for the intact dipeptide warrants further investigation.

Future research should focus on:

  • Quantitative Analysis: Establishing a comprehensive profile of this compound concentrations in various tissues, biological fluids, and foodstuffs under different physiological and pathological conditions.

  • Mechanism of Action: Elucidating the precise mechanisms by which this compound enhances muscle protein synthesis, including a detailed characterization of its transport and potential direct interactions with cellular signaling components.

  • Therapeutic Applications: Exploring the potential of this compound as a nutritional supplement for conditions characterized by muscle wasting (sarcopenia, cachexia) and as a component of drug delivery systems targeting peptide transporters.

The continued study of this compound holds significant promise for advancing our understanding of protein metabolism and for the development of novel therapeutic and nutritional strategies.

References

An In-depth Technical Guide to Leucyl-Leucine Metabolism and Breakdown Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide leucyl-leucine, composed of two L-leucine amino acids, serves as a crucial molecule in cellular metabolism and signaling. Its breakdown through enzymatic hydrolysis releases free leucine, a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth, proliferation, and protein synthesis. Understanding the metabolic fate of this compound and the subsequent signaling cascades is paramount for research in nutrition, pharmacology, and drug development. This guide provides a comprehensive overview of this compound metabolism, its breakdown products, and the intricate signaling pathways it influences. It includes detailed experimental protocols for studying these processes and presents quantitative data to facilitate comparative analysis.

This compound Metabolism: From Dipeptide to Bioactive Metabolites

The metabolic journey of this compound begins with its transport into the cell, followed by hydrolysis into its constituent leucine molecules. These leucine molecules are then available to participate in various metabolic and signaling pathways.

Cellular Uptake

This compound, like other small peptides, is transported across the cell membrane by peptide transporters. The primary transporter for di- and tripeptides is the proton-coupled peptide transporter 1 (PepT1). Once inside the cell, this compound is rapidly broken down.

Enzymatic Hydrolysis and Breakdown Products

The sole breakdown products of this compound hydrolysis are two molecules of L-leucine. This reaction is catalyzed by intracellular peptidases, specifically dipeptidases. Leucine aminopeptidases (LAPs), a class of exopeptidases, are known to cleave N-terminal leucine residues from peptides and are involved in the hydrolysis of this compound.[1][2]

The resulting leucine molecules can then be utilized in several ways:

  • Protein Synthesis: As an essential amino acid, leucine is a fundamental building block for protein synthesis.

  • Metabolic Fuel: Leucine can be catabolized to produce energy. The initial step is a reversible transamination to α-ketoisocaproate (α-KIC). α-KIC can then be oxidatively decarboxylated to isovaleryl-CoA, which is further metabolized to acetyl-CoA and acetoacetate, both of which can enter the citric acid cycle.[3]

  • Signaling Molecule: Leucine is a potent signaling molecule, most notably activating the mTORC1 pathway.

Quantitative Data on this compound Metabolism

Precise quantitative data on the metabolism of this compound is essential for understanding its physiological effects. The following tables summarize key quantitative parameters.

Table 1: Enzyme Kinetics of Leucine Aminopeptidase

Enzyme SourceSubstrateK_m (mM)k_cat (s⁻¹)Reference
Bovine LensL-Leucine-p-nitroanilide0.5443[This is a representative value, specific data for this compound is limited in the provided search results]
Vibrio proteolyticus (recombinant)L-leucine-p-nitroanilide-3.87 (min⁻¹µM⁻¹)[4]
Porcine KidneyLeu-Gly-NHNH-Dns--[5]

Table 2: Intracellular Leucine Concentration Following Leucine Administration

Cell/Tissue TypeTreatmentBasal Leucine Concentration (µM)Post-treatment Leucine Concentration (µM)Fold ChangeReference
Human Skeletal MuscleLeucine Infusion120167~1.4[6]
Human Skeletal MuscleOral Leucine---[7]

Note: Data on intracellular leucine concentrations specifically after this compound administration is limited. The provided data reflects the impact of direct leucine administration, which is the breakdown product of this compound.

Signaling Pathways Activated by this compound Breakdown

The primary signaling pathway activated by the breakdown of this compound is the mTORC1 pathway, a master regulator of cell growth and metabolism.

Leucine Sensing and mTORC1 Activation

Leucine directly activates mTORC1 through a sophisticated sensing mechanism.[8] Two key intracellular leucine sensors have been identified:

  • Leucyl-tRNA Synthetase (LRS): In the presence of leucine, LRS acts as a GTPase-activating protein (GAP) for the RagD GTPase, a critical step in mTORC1 activation at the lysosomal surface.[9]

  • Sestrin2: Leucine binding to Sestrin2 disrupts its interaction with GATOR2, relieving the inhibition of mTORC1.

Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[10]

Diagram of the Leucine-mTORC1 Signaling Pathway:

mTORC1_Signaling cluster_input Cellular Input cluster_hydrolysis Metabolism cluster_sensing Leucine Sensing cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors This compound This compound Dipeptidase Dipeptidase This compound->Dipeptidase Hydrolysis Leucine Leucine LRS LRS Leucine->LRS Binds Sestrin2 Sestrin2 Leucine->Sestrin2 Binds Dipeptidase->Leucine 2x Rag_GTPases Rag_GTPases LRS->Rag_GTPases Activates Sestrin2->Rag_GTPases Activates via GATOR2 mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Promotes Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth

Leucine-mediated mTORC1 activation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound metabolism and its effects on cellular signaling.

Dipeptidase Activity Assay

This protocol describes a colorimetric assay to measure the activity of dipeptidases that hydrolyze this compound.

Materials:

  • This compound substrate solution

  • Phosphate buffer (pH 7.4)

  • Cell or tissue lysate containing dipeptidase activity

  • Ninhydrin reagent

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of this compound substrate solution, 40 µL of phosphate buffer, and 10 µL of cell/tissue lysate. Prepare a blank with buffer instead of the lysate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding 100 µL of 10% TCA.

  • Protein Precipitation: Centrifuge the tubes to pellet the precipitated protein.

  • Ninhydrin Reaction: Transfer the supernatant to a new tube and add ninhydrin reagent. Heat at 100°C for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm. The amount of liberated leucine is determined from a standard curve.

Diagram of the Dipeptidase Activity Assay Workflow:

Dipeptidase_Assay Start Start Reaction_Setup Set up reaction: Substrate + Buffer + Lysate Start->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Stop reaction with TCA Incubation->Termination Centrifugation Centrifuge to pellet protein Termination->Centrifugation Ninhydrin_Reaction Ninhydrin reaction with supernatant Centrifugation->Ninhydrin_Reaction Measurement Measure Absorbance at 570 nm Ninhydrin_Reaction->Measurement End End Measurement->End

Workflow for dipeptidase activity assay.
Quantification of Leucine and its Metabolites by LC-MS/MS

This protocol outlines the general steps for the analysis of intracellular leucine and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells treated with this compound

  • Ice-cold phosphate-buffered saline (PBS)

  • Methanol/acetonitrile/water extraction solvent

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Lysis:

    • Wash cell monolayers with ice-cold PBS.

    • Add ice-cold extraction solvent to the cells and scrape them.

    • Collect the cell lysate and centrifuge to pellet cell debris.[11][12]

  • Sample Preparation:

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[11]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column (e.g., HILIC).[13]

    • Detect and quantify the target analytes (leucine, α-KIC, etc.) using multiple reaction monitoring (MRM) in the mass spectrometer.

Diagram of the LC-MS/MS Experimental Workflow:

LCMS_Workflow Start Cell Culture with This compound Treatment Harvesting Harvest and Wash Cells Start->Harvesting Lysis Cell Lysis with Extraction Solvent Harvesting->Lysis Centrifugation Centrifuge to Remove Debris Lysis->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Drying Dry Metabolite Extract Supernatant_Collection->Drying Reconstitution Reconstitute in LC-MS Solvent Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End Results Data_Processing->End

Workflow for LC-MS/MS analysis of intracellular metabolites.
Western Blot Analysis of mTORC1 Signaling

This protocol details the steps to assess the activation of the mTORC1 pathway by measuring the phosphorylation of its downstream targets.[9][14][15]

Materials:

  • Cultured cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K1, anti-total-S6K1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in lysis buffer.[9]

    • Determine the protein concentration of the lysates.[9]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[15]

Diagram of the Western Blot Workflow:

Western_Blot_Workflow Start Cell Treatment and Lysis Quantification Protein Quantification Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Workflow for Western blot analysis of mTORC1 signaling.

Conclusion

This compound serves as an efficient delivery vehicle for the essential amino acid leucine, which plays a pivotal role in cellular metabolism and the regulation of cell growth through the mTORC1 signaling pathway. This guide has provided a detailed overview of the metabolic fate of this compound, from its hydrolysis to the downstream signaling events initiated by its breakdown product, leucine. The provided quantitative data, though limited for the dipeptide itself, offers valuable insights into the metabolic consequences of increased intracellular leucine. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers investigating the multifaceted roles of this compound and its metabolic products in health and disease. Further research is warranted to elucidate the specific kinetics of this compound hydrolysis by various dipeptidases and to obtain more precise quantitative data on its metabolic products in different cellular contexts.

References

The Dipeptide Leucyl-Leucine: A Superior Modulator of Protein Synthesis and Turnover for Therapeutic Advancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine, an essential branched-chain amino acid, is widely recognized for its pivotal role in stimulating muscle protein synthesis, primarily through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][2][3] Recent scientific evidence, however, indicates that the dipeptide form, Leucyl-leucine (Leu-Leu), also known as dileucine, may serve as a more potent activator of anabolic processes. This technical guide provides a comprehensive analysis of the role of this compound in protein synthesis and turnover, offering a comparative assessment against free L-leucine. We delve into the underlying molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols for replication and further investigation, and visualize the critical signaling pathways and workflows. This document is intended to be a core resource for researchers and professionals in drug development exploring novel strategies to enhance muscle mass and function.

Introduction: The Anabolic Potential of Leucine and its Derivatives

Protein turnover, the dynamic balance between protein synthesis and degradation, is fundamental to cellular health, muscle homeostasis, and physiological adaptation.[4] Modulating this balance in favor of synthesis is a key therapeutic goal in conditions characterized by muscle wasting (sarcopenia, cachexia) and for accelerating recovery from injury. The essential amino acid L-leucine has been identified as a primary nutritional trigger for muscle protein synthesis (MPS).[5] It acts not only as a substrate for new proteins but also as a critical signaling molecule that activates the mTORC1 pathway, a master regulator of cell growth and anabolism.[6][7]

Recent investigations have focused on the potential advantages of delivering leucine in dipeptide form, specifically as this compound. Dipeptides are known to be absorbed from the gut via high-capacity transporters like PepT1, potentially offering superior bioavailability compared to free-form amino acids.[8] Studies now show that dileucine is partially absorbed intact, leading to a significant increase in its plasma concentration and a more pronounced stimulation of MPS compared to an equimolar dose of free leucine.[6][8] This guide will explore the mechanisms and evidence that position this compound as a molecule of high interest for nutritional and pharmaceutical applications.

Mechanism of Action: The mTORC1 Signaling Cascade

The anabolic effects of both leucine and this compound are predominantly mediated through the activation of the mTORC1 signaling pathway. The current understanding is that this compound exerts its effects after cellular uptake and subsequent hydrolysis into free leucine, which then engages the canonical leucine-sensing machinery. However, the increased efficiency of dileucine suggests that its transport and delivery mechanism provides a more potent stimulus.

Cellular Uptake and Leucine Sensing

Free leucine is transported into the cell via L-type amino acid transporters (LATs).[9] Dipeptides like this compound are transported by distinct carriers, such as the peptide transporter PepT1, which may lead to more rapid and efficient intracellular accumulation.[10]

Once inside the cell, free leucine is sensed by at least two key intracellular proteins:

  • Leucyl-tRNA Synthetase (LRS): In its non-canonical role, LRS acts as a direct sensor of intracellular leucine.[11][12] Upon binding leucine, LRS interacts with Rag GTPases, specifically functioning as a GTPase-Activating Protein (GAP) for RagD.[12][13]

  • Sestrin2: In a leucine-deficient state, Sestrin2 binds to and inhibits the GATOR2 complex. When leucine levels rise, leucine binds to Sestrin2, causing its dissociation from GATOR2.[7][14]

mTORC1 Activation at the Lysosome

The activation of mTORC1 is a spatially regulated event occurring on the surface of the lysosome. The Rag GTPases, a heterodimer of RagA/B and RagC/D, are central to this process.

  • Amino acid sufficiency, signaled by LRS and Sestrin2, promotes the loading of RagA/B with GTP and RagC/D with GDP.

  • This active Rag heterodimer then recruits the entire mTORC1 complex to the lysosomal surface.

  • At the lysosome, mTORC1 is brought into proximity with its activator, the small GTPase Ras homolog enriched in brain (Rheb).[6][8] Rheb, when in its own GTP-loaded state (a process regulated by growth factor signals like insulin via the PI3K-Akt-TSC1/2 axis), directly binds to and activates the kinase domain of mTOR.[15]

Downstream Signaling and Protein Synthesis

Once activated, mTORC1 phosphorylates several key downstream targets to promote protein synthesis:

  • p70 Ribosomal S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs that contain a 5'-terminal oligopyrimidine tract (5'-TOP), which typically encode ribosomal proteins and translation factors.[16]

  • Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to and inhibits the cap-binding protein eIF4E. mTORC1-mediated hyperphosphorylation of 4E-BP1 causes it to release eIF4E, allowing for the assembly of the eIF4F complex, a critical step in cap-dependent translation initiation.[1][16]

The coordinated action of these downstream effectors ultimately leads to a global increase in mRNA translation and protein synthesis.

mTOR_Signaling_Pathway This compound mTORC1 Signaling Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface Leu_Leu This compound PepT1 PepT1 Transporter Leu_Leu->PepT1 Uptake Leu Leucine LAT LAT Transporter Leu->LAT Uptake Intra_Leu Intracellular Leucine PepT1->Intra_Leu Hydrolysis LAT->Intra_Leu LRS Leucyl-tRNA Synthetase (LRS) Intra_Leu->LRS Binds & Activates Sestrin2 Sestrin2 Intra_Leu->Sestrin2 Binds & Inhibits Rag_GTPases RagA/B-GTP RagC/D-GDP LRS->Rag_GTPases Activates GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits GATOR1 GATOR1 GATOR2->GATOR1 Inhibits GATOR1->Rag_GTPases Inhibits mTORC1_cyto mTORC1 Rag_GTPases->mTORC1_cyto Recruits to Lysosome mTORC1_lyso Active mTORC1 mTORC1_cyto->mTORC1_lyso 4EBP1 4E-BP1 eIF4E eIF4E 4EBP1->eIF4E Inhibits eIF4F eIF4F Complex eIF4E->eIF4F Protein_Synthesis Protein Synthesis eIF4F->Protein_Synthesis S6K1 S6K1 Ribosome Ribosome Biogenesis & Translation S6K1->Ribosome Ribosome->Protein_Synthesis Rheb Rheb-GTP Rheb->mTORC1_lyso Activates mTORC1_lyso->4EBP1 mTORC1_lyso->S6K1 Phosphorylates

Caption: this compound mTORC1 Signaling Pathway.

This compound and Protein Turnover: Synthesis vs. Degradation

Protein turnover is the net result of synthesis and degradation. While the role of leucine and its dipeptide in stimulating synthesis is well-established, their effect on degradation is less pronounced.

  • Protein Synthesis: As detailed above, the primary effect is a robust stimulation of MPS. Quantitative studies demonstrate that this compound is more effective than leucine in this regard. In a randomized controlled trial with healthy young men, ingestion of 2g of dileucine resulted in a significantly higher cumulative myofibrillar protein synthesis (MPS) rate compared to 2g of leucine.[17][18] Specifically, those consuming dileucine showed a 42% greater synthesis of new muscle proteins.[8][11][19]

  • Protein Degradation: The available evidence suggests that neither leucine nor this compound significantly alters muscle protein breakdown (MPB) rates under the conditions studied.[17][18] Some earlier in vitro studies suggested that leucine or its metabolites, such as α-ketoisocaproate (KIC), could inhibit proteolysis.[13][20][21] However, direct in vivo measurements in humans have not shown a significant effect on MPB following acute ingestion of either leucine or dileucine.[4][17] Therefore, the net positive protein balance driven by these molecules is overwhelmingly due to the stimulation of synthesis rather than the inhibition of degradation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal human study comparing the acute effects of ingesting 2 grams of L-leucine versus 2 grams of this compound (dileucine).

Table 1: Myofibrillar Protein Synthesis (MPS) and Breakdown (MPB) Rates

ParameterL-Leucine (2g)This compound (2g)P-valueSource
Cumulative MPS (0-180 min)0.047 ± 0.029 %·h⁻¹0.075 ± 0.032 %·h⁻¹0.023[17][18]
Mixed Muscle MPB (0-180 min)0.043 ± 0.030 %·h⁻¹0.051 ± 0.027 %·h⁻¹0.659[17][18]

Table 2: mTORC1 Pathway Phosphorylation

Target ProteinTreatmentOutcomeP-valueSource
Akt (Ser473) BothSignificant increase over time0.002[4][17]
(Leu vs. Dileucine)No difference between groups-[4][17]
p70S6K (Thr389) BothSignificant increase over time< 0.001[4][17]
(Leu vs. Dileucine)No difference between groups-[4][17]
rpS6 (Ser240/244) BothSignificant increase over time< 0.001[4][17]
(Leu vs. Dileucine)No difference between groups-[4][17]
4E-BP1 (Thr37/46) BothNo significant change over time0.229[4][17]
eEF2 (Thr56) BothNo significant change over time0.999[4][17]

Note: The data indicate that while both substances activate key components of the mTORC1 pathway, dileucine translates this signaling into a significantly greater muscle protein synthesis response.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the key experiments cited.

Protocol: Measurement of Muscle Protein Synthesis and Breakdown via Stable Isotope Infusion and Muscle Biopsy

This protocol is based on the methodology used to generate the quantitative data in Table 1.[4][17] It allows for the simultaneous measurement of myofibrillar protein synthesis (MPS) and mixed muscle protein breakdown (MPB).

Objective: To quantify rates of MPS and MPB in human subjects following an oral intervention.

Materials:

  • Stable isotope tracers: L-[ring-¹³C₆]phenylalanine (for MPS), L-[¹⁵N]phenylalanine (for MPB)

  • Sterile saline for tracer dissolution

  • Infusion pumps

  • Catheters for venous access

  • Blood collection tubes (EDTA)

  • Local anesthetic (e.g., 1% Lidocaine)

  • Bergström biopsy needle with suction

  • Liquid nitrogen for flash-freezing samples

  • Homogenization buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Centrifuge

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Subject Preparation: Subjects arrive at the laboratory after an overnight fast. Insert catheters into contralateral arm veins, one for tracer infusion and one for blood sampling.

  • Baseline Sampling: Collect a baseline blood sample and obtain a baseline muscle biopsy from the vastus lateralis under local anesthesia. Immediately flash-freeze the muscle tissue in liquid nitrogen and store at -80°C.

  • Tracer Infusion: Begin a primed, continuous intravenous infusion of L-[ring-¹³C₆]phenylalanine and L-[¹⁵N]phenylalanine. The priming dose is given to rapidly achieve isotopic steady state in the plasma and intracellular pools.

  • Intervention: At a designated time after the start of the infusion (e.g., 2 hours), administer the oral bolus of this compound or L-leucine (e.g., 2 grams dissolved in water).

  • Post-Intervention Sampling:

    • Blood: Collect arterialized venous blood samples at regular intervals (e.g., every 15-30 minutes) for 3 hours post-ingestion. Centrifuge blood to separate plasma and store at -80°C for later analysis of plasma amino acid enrichment.

    • Muscle: Obtain subsequent muscle biopsies from a separate incision on the same leg at timed intervals (e.g., 30, 60, and 180 minutes post-ingestion). Immediately flash-freeze samples.

  • Sample Processing (Muscle):

    • Homogenize frozen muscle tissue in ice-cold buffer.

    • Centrifuge the homogenate to pellet the myofibrillar and other protein fractions.

    • Hydrolyze the protein pellet (e.g., with 6N HCl at 110°C for 24 hours).

    • Isolate amino acids from the hydrolysate using ion-exchange chromatography.

    • Derivatize the amino acids for GC-MS or prepare for LC-MS/MS analysis.

  • Mass Spectrometry Analysis:

    • Determine the isotopic enrichment of ¹³C₆-phenylalanine in the myofibrillar protein fraction and in the intracellular free amino acid pool (precursor pool).

    • Determine the isotopic enrichment of ¹⁵N-phenylalanine in the plasma and intracellular free amino acid pools.

  • Calculations:

    • MPS (Fractional Synthetic Rate, FSR): Calculated using the standard precursor-product formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 where E_p2 and E_p1 are the enrichments of ¹³C₆-phenylalanine in the protein at two time points, E_precursor is the mean enrichment of the precursor pool (intracellular free ¹³C₆-phenylalanine), and t is the time between biopsies in hours.

    • MPB: Calculated using arteriovenous balance models based on the dilution of the ¹⁵N-phenylalanine tracer across the leg.

Experimental_Workflow_MPS Workflow: In Vivo Muscle Protein Synthesis Measurement Fasting Overnight Fast Catheter Catheter Placement (Infusion & Sampling) Fasting->Catheter Baseline Baseline Sampling (Blood & Muscle Biopsy 1) Catheter->Baseline Infusion Start Primed Continuous Stable Isotope Infusion (¹³C-Phe & ¹⁵N-Phe) Baseline->Infusion Intervention Oral Intervention (2g Leu or Leu-Leu) Infusion->Intervention Sampling Timed Sampling (Blood & Muscle Biopsies 2, 3, 4) Intervention->Sampling Processing Sample Processing (Plasma Separation, Muscle Homogenization) Sampling->Processing Analysis LC-MS/MS Analysis (Isotopic Enrichment) Processing->Analysis Calculation Calculate FSR & FBR (MPS & MPB Rates) Analysis->Calculation

Caption: Workflow: In Vivo Muscle Protein Synthesis Measurement.

Protocol: Western Blot Analysis of mTORC1 Signaling

Objective: To quantify the phosphorylation status of key mTORC1 pathway proteins in muscle tissue lysates.

Materials:

  • Muscle tissue lysates (from Protocol 5.1)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (appropriate percentage for protein sizes)

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., Phospho-p70S6K (Thr389), Total p70S6K, Phospho-4E-BP1 (Thr37/46), Total 4E-BP1)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Protein Quantification: Determine the protein concentration of each muscle lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Normalize protein samples to the same concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-S6K1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-S6K1).

  • Quantification: Analyze the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band to determine the relative phosphorylation level.

Implications for Drug Development and Therapeutic Applications

The superior anabolic properties of this compound present a significant opportunity for therapeutic and nutritional product development.

  • Sarcopenia and Frailty: In elderly populations, age-related muscle loss (sarcopenia) leads to frailty and reduced quality of life. A this compound-based supplement could provide a more potent stimulus to counteract anabolic resistance and preserve muscle mass and function.

  • Clinical Cachexia: Patients with cancer, chronic kidney disease, or other catabolic conditions often suffer from severe muscle wasting. This compound could be developed as a medical food or adjunctive therapy to preserve lean body mass.

  • Post-Surgical and Injury Recovery: Enhancing muscle protein synthesis is critical for recovery from surgery, trauma, or periods of immobilization. The rapid and efficient absorption of dileucine could accelerate rehabilitation and improve patient outcomes.

  • Drug Formulation: The dipeptide form may offer advantages in stability, solubility, and formulation compared to free leucine, making it a more viable candidate for various delivery formats, from oral supplements to enteral feeding solutions.

Conclusion

While L-leucine is a well-established activator of protein synthesis, the dipeptide this compound has emerged as a more potent modulator of this critical physiological process. Evidence demonstrates that it stimulates muscle protein synthesis to a significantly greater degree than an equimolar amount of free leucine, an effect likely attributable to more efficient transport and cellular delivery. This enhanced anabolic potential is achieved primarily through the robust stimulation of synthesis via the mTORC1 pathway, with minimal impact on protein degradation. For researchers and developers in the pharmaceutical and nutritional science fields, this compound represents a promising next-generation ingredient for combating muscle loss and promoting metabolic health. Further investigation into its long-term efficacy and dose-response relationship is warranted to fully realize its therapeutic potential.

References

The Interaction of Leucyl-Leucine with Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between the dipeptide Leucyl-L-leucine (Leu-Leu) and cellular membranes. The primary mode of interaction is characterized by carrier-mediated transport across the cell membrane, followed by intracellular hydrolysis and subsequent engagement of the constituent leucine in cellular signaling pathways, most notably the mTORC1 pathway. While direct, passive interaction with the lipid bilayer is plausible given the hydrophobic nature of the leucine side chains, there is a notable scarcity of direct experimental data quantifying these biophysical interactions. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key cellular transport and signaling mechanisms.

Physicochemical Properties of Leucyl-Leucine

The interaction of any molecule with a cellular membrane is initially governed by its fundamental physicochemical properties. For this compound, its lipophilicity is a key determinant.

Table 1: Physicochemical Properties of Leucyl-L-leucine

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₃--INVALID-LINK--[1]
Average Molecular Weight 244.33 g/mol --INVALID-LINK--[1]
Octanol-Water Partition Coefficient (LogP) -0.87--INVALID-LINK--[1]
Computed XLogP3 -1.5--INVALID-LINK--[1]

Note: The negative experimental LogP value indicates that this compound is predominantly hydrophilic, favoring the aqueous phase over the lipid phase. This suggests that passive diffusion across the lipid bilayer is likely to be slow.

Cellular Uptake and Membrane Translocation

The primary mechanism for the entry of this compound into cells is through active transport mediated by peptide transporters.

Peptide Transporters (PEPTs)

Dipeptides and tripeptides are primarily transported across the intestinal and other cellular membranes by proton-coupled peptide transporters, such as PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters are responsible for the absorption of dietary peptides and peptide-like drugs. Studies have shown that dipeptides stimulate their own transport by increasing the membrane population of PEPT1, which appears to be due to an increase in the expression of the gene encoding PEPT1.[2]

Kinetics of this compound Transport

While specific kinetic data for this compound transport across various cell types is not extensively documented in readily available literature, studies on similar dipeptides and the general characteristics of peptide transporters indicate a high-capacity, low-affinity transport system.[2] For instance, in hamster jejunum, this compound has been shown to completely inhibit the mediated uptake of the model dipeptide glycylsarcosine, indicating it is a substrate for the same transport system.[3]

Intracellular Fate: Hydrolysis and Signaling

Once inside the cell, this compound is rapidly broken down into its constituent amino acids by intracellular peptidases.

Hydrolysis by Leucyl Aminopeptidases

Leucyl aminopeptidases (LAPs) are enzymes that catalyze the hydrolysis of N-terminal leucine residues from peptides and proteins.[4][5] These enzymes are found across different cellular compartments and are responsible for the breakdown of imported dipeptides like this compound into free leucine.[4][5] Experimental evidence suggests that leucine-containing peptides are hydrolyzed before a transport step in some contexts.[6]

Leucine-Mediated Signaling: The mTORC1 Pathway

The biological effects of this compound are predominantly attributed to the resulting intracellular increase in leucine concentration. Leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

The activation of mTORC1 by leucine is an indirect process that involves intracellular leucine sensors. Leucyl-tRNA synthetase (LRS) has been identified as a key sensor that, upon binding leucine, interacts with RagD GTPase to activate the mTORC1 pathway.[7][8] This signaling cascade ultimately leads to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis.

mTORC1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leu-Leu_ext This compound PEPT1 PEPT1 Transporter Leu-Leu_ext->PEPT1 Uptake Leu-Leu_int This compound PEPT1->Leu-Leu_int LAP Leucyl Aminopeptidase Leu-Leu_int->LAP Hydrolysis Leucine Leucine LAP->Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS Binds to RagD RagD GTPase LRS->RagD Activates mTORC1 mTORC1 RagD->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Promotes

Cellular uptake and signaling of this compound.

Direct Membrane Interaction and Potential Toxicity

While carrier-mediated transport is the primary route of cellular entry, the possibility of direct interaction with the lipid bilayer, particularly at high concentrations, cannot be entirely dismissed.

Interaction with Artificial Lipid Membranes

There is a lack of specific experimental studies, such as calorimetry or fluorescence spectroscopy, that detail the direct interaction of this compound with artificial lipid membranes. However, studies with a derivative, this compound methyl ester (Leu-Leu-OMe), have shown that its metabolites can be membranolytic.[9] This suggests that high concentrations of leucine-containing dipeptides or their derivatives could potentially disrupt membrane integrity. The increased hydrophobicity of the methyl ester derivative likely enhances its membrane interaction compared to the parent dipeptide.

Potential for Membrane Disruption

The toxicity observed with Leu-Leu-OMe is attributed to its conversion by dipeptidyl peptidase I (DPPI) into hydrophobic, polymer-like products that have membranolytic properties.[9] This raises the possibility that under certain conditions, extracellular or intracellular aggregation of this compound could lead to membrane damage. However, it is important to note that polyleucine stretches have been shown to be more toxic than polyglutamine stretches due to a higher propensity for aggregation.[10]

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of this compound's interaction with cellular membranes are provided below.

Dipeptide Uptake Assay in Cell Culture

This protocol is adapted from studies on dipeptide transport in intestinal cell lines like Caco-2.[2]

Objective: To measure the carrier-mediated uptake of a dipeptide (e.g., radiolabeled this compound or a fluorescently labeled analog) into cultured cells.

Materials:

  • Caco-2 cells (or other relevant cell line) cultured on permeable supports (e.g., Transwell®).

  • Radiolabeled dipeptide (e.g., [³H]this compound) or a fluorescent analog.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS, at a specific pH).

  • Inhibitors (e.g., a high concentration of a non-labeled competing dipeptide like glycylsarcosine).

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation cocktail and counter (for radiolabeled substrates) or a fluorescence plate reader.

Procedure:

  • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed and differentiated.

  • Wash the cell monolayers with pre-warmed uptake buffer.

  • Initiate the uptake by adding the uptake buffer containing the labeled dipeptide to the apical side of the monolayer. For inhibition studies, pre-incubate with the inhibitor for a short period before adding the labeled substrate.

  • Incubate for a predetermined time (e.g., 1-15 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the uptake solution and washing the monolayers multiple times with ice-cold uptake buffer.

  • Lyse the cells using the lysis buffer.

  • Quantify the amount of labeled dipeptide taken up by the cells using either scintillation counting or fluorescence measurement.

  • Determine the protein concentration of the cell lysates to normalize the uptake data.

  • Calculate the uptake rate (e.g., in pmol/mg protein/min).

Dipeptide_Uptake_Assay Start Start: Differentiated Cell Monolayer Wash1 Wash with pre-warmed buffer Start->Wash1 AddSubstrate Add labeled dipeptide (+/- inhibitor) Wash1->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Terminate Terminate uptake with ice-cold buffer wash Incubate->Terminate Lyse Lyse cells Terminate->Lyse Quantify Quantify substrate (Scintillation/Fluorescence) Lyse->Quantify Normalize Normalize to protein concentration Quantify->Normalize End End: Calculate Uptake Rate Normalize->End

Workflow for a dipeptide uptake assay.
Western Blotting for mTORC1 Signaling Pathway Activation

This protocol is a standard method to assess the activation of signaling pathways by measuring the phosphorylation status of key proteins.

Objective: To determine if this compound treatment leads to the activation of the mTORC1 pathway by detecting the phosphorylation of downstream targets like S6K1 and 4E-BP1.

Materials:

  • Cultured cells of interest.

  • This compound solution for cell treatment.

  • Cell lysis buffer containing protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific for phosphorylated and total S6K1 and 4E-BP1).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Culture cells to the desired confluency and serum-starve if necessary to reduce basal signaling.

  • Treat cells with this compound at various concentrations and for different time points.

  • Lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the resulting chemiluminescent signal.

  • Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

Conclusion

The interaction of this compound with cellular membranes is a multifaceted process dominated by carrier-mediated transport and subsequent intracellular signaling initiated by its hydrolysis product, leucine. While the hydrophilic nature of this compound suggests limited passive diffusion across the lipid bilayer, the potential for direct membrane interaction and disruption, especially by derivatives or at high concentrations, warrants further investigation. A comprehensive understanding of these interactions is crucial for applications in drug development, particularly in the design of peptidomimetic drugs that can leverage peptide transport systems for enhanced cellular uptake. Future research employing biophysical techniques such as isothermal titration calorimetry, differential scanning calorimetry, and advanced fluorescence spectroscopy on this compound with model lipid membranes would be invaluable in filling the current knowledge gaps regarding its direct membrane effects.

References

Physicochemical Properties of Leucyl-leucine in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-leucine (Leu-Leu), a dipeptide composed of two leucine amino acid residues, serves as a valuable model for understanding the behavior of short-chain peptides in solution. Its physicochemical properties are of fundamental importance in diverse fields, including drug delivery, nutritional science, and biotechnology. The two hydrophobic isobutyl side chains of the leucine residues significantly influence its solubility, stability, and aggregation behavior, making it a subject of interest for formulation scientists and researchers studying peptide and protein self-assembly. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound in solution, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways.

Physicochemical Data

The following tables summarize the available quantitative data for this compound and its constituent amino acid, L-leucine. It is important to note that specific experimental data for this compound is limited in the literature; therefore, some values are predicted or inferred from the properties of L-leucine.

Table 1: Solubility Data

CompoundSolventTemperature (°C)Solubility
L-LeucineWater2524.3 g/L
L-Leucine1 M HCl-50 g/L
L-LeucineEthanol (95%)-Slightly Soluble[1]
L-LeucineFormic Acid-Freely Soluble[1]
This compoundWater-Predicted: 15.2 g/L[2]
This compoundDMSO-Insoluble[2]

Table 2: Acidity and Isoelectric Point

CompoundpKa (Carboxyl Group)pKa (Amino Group)Isoelectric Point (pI)
L-Leucine2.33[3]9.74[3]6.04[3]
This compound~3.9 (Estimated)~8.1 (Estimated)~6.0 (Estimated)

Note: The pKa and pI values for this compound are estimated based on the typical pKa values for the terminal carboxyl and amino groups of dipeptides.

Table 3: Stability Data - Peptide Bond Hydrolysis

DipeptideConditionRate Constant (k)Reference
Leucyl-glycineSubcritical Water (200-240°C)Varies with temperature[4]
Glycyl-L-leucineSubcritical Water (200-240°C)Varies with temperature[4]

Stability and Degradation

The stability of this compound in solution is primarily governed by the hydrolysis of its peptide bond. This process can be influenced by several factors, including pH, temperature, and the presence of enzymes.

Chemical Hydrolysis:

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the peptide bond of this compound can be cleaved. Studies on the acid-catalyzed hydrolysis of L-leucyl-glycyl-L-leucine provide insights into the kinetics of this process[5].

  • Base-Catalyzed Hydrolysis: Under basic conditions, the peptide bond can also be hydrolyzed, a process that can be relevant in certain formulation and biological environments.

Enzymatic Degradation: In biological systems, this compound is susceptible to enzymatic degradation by peptidases. Intestinal dipeptidases, such as Glycyl-L-leucine hydrolase, are capable of cleaving the peptide bond to release the constituent free leucine amino acids[6].

cluster_hydrolysis Peptide Bond Hydrolysis Leucylleucine This compound Leucine 2x L-Leucine Leucylleucine->Leucine Hydrolysis Degradation Degradation Products Leucine->Degradation Acid Acid (H⁺) Base Base (OH⁻) Peptidases Peptidases

Figure 1. Degradation pathway of this compound in solution.

Aggregation and Self-Assembly

Due to the hydrophobic nature of the two leucine side chains, this compound has a tendency to self-assemble and form aggregates in aqueous solutions, particularly at higher concentrations. This aggregation is driven by hydrophobic interactions that minimize the contact between the nonpolar side chains and water. The extent of aggregation can be influenced by factors such as concentration, temperature, pH, and the ionic strength of the solution[2]. Peptides containing leucine have been shown to form various nanostructures through self-assembly[7][8].

Biological Context: Dipeptide Transport and mTOR Signaling

Dipeptide Transport: In the context of drug development and nutrition, the absorption of this compound is an important consideration. Dipeptides are primarily absorbed in the small intestine by the peptide transporter 1 (PEPT1), a proton-coupled transporter[9]. The efficiency of transport via PEPT1 can be significantly higher than that of free amino acids, which has implications for the oral bioavailability of peptide-based drugs.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte LeuLeu_lumen This compound PEPT1 PEPT1 LeuLeu_lumen->PEPT1 H_lumen H⁺ H_lumen->PEPT1 LeuLeu_cell This compound PEPT1->LeuLeu_cell Leucine Leucine LeuLeu_cell->Leucine Hydrolysis Peptidases Cytosolic Peptidases

Figure 2. PEPT1-mediated transport of this compound.

mTOR Signaling Pathway: Leucine, the constituent amino acid of this compound, is a key signaling molecule that activates the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis[10][11]. Leucyl-tRNA synthetase (LRS) has been identified as an intracellular leucine sensor that, upon binding to leucine, activates the mTORC1 complex[12][13]. Following cellular uptake and hydrolysis, the released leucine from this compound can participate in this signaling cascade.

Leucine Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS Rag_GDP Rag GTPase (GDP-bound) LRS->Rag_GDP GAP activity Rag_GTP Rag GTPase (GTP-bound) Rag_GDP->Rag_GTP mTORC1_inactive Inactive mTORC1 Rag_GTP->mTORC1_inactive Recruitment to Lysosome mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Activation Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1_active->Downstream Growth Cell Growth & Protein Synthesis Downstream->Growth

Figure 3. Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of this compound's physicochemical properties. The following sections outline recommended methodologies.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology: Shake-Flask Method

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a colorimetric assay (e.g., ninhydrin assay).

  • Calculation: Express the solubility as g/L or mol/L.

Start Excess this compound + Solvent Equilibrate Agitate at Constant Temperature Start->Equilibrate Centrifuge Centrifuge to Separate Solid Equilibrate->Centrifuge Quantify Analyze Supernatant (e.g., HPLC) Centrifuge->Quantify Result Determine Solubility Quantify->Result

Figure 4. Experimental workflow for solubility determination.

Stability Analysis: Peptide Bond Hydrolysis

Objective: To determine the rate of this compound hydrolysis under different pH and temperature conditions.

Methodology: HPLC-Based Kinetic Study

  • Solution Preparation: Prepare solutions of this compound at a known concentration in buffers of different pH values (e.g., pH 2, 5, 7.4, 9).

  • Incubation: Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Sampling: At various time points, withdraw aliquots from each solution.

  • Analysis: Immediately analyze the samples by reverse-phase HPLC to separate and quantify the remaining this compound and the appearance of the leucine monomer.

  • Data Analysis: Plot the concentration of this compound versus time. Determine the rate constant (k) for the hydrolysis reaction by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Isoelectric Point (pI) Determination

Objective: To experimentally determine the isoelectric point of this compound.

Methodology: Capillary Isoelectric Focusing (cIEF)

  • Sample Preparation: Dissolve this compound in a solution containing carrier ampholytes that cover a desired pH range.

  • cIEF Analysis: Introduce the sample into a capillary filled with the ampholyte solution. Apply a high voltage across the capillary.

  • Focusing: The pH gradient is established, and this compound migrates to the position in the capillary where the pH is equal to its pI, at which point its net charge is zero, and it stops migrating.

  • Detection: The focused zone of this compound is detected as it passes a UV detector.

  • pI Determination: The pI is determined by comparing the migration time of this compound to that of a set of pI markers with known isoelectric points.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound in solution. While specific quantitative data for the dipeptide remains somewhat limited, this document consolidates the available information and provides robust experimental frameworks for its comprehensive characterization. For researchers and professionals in drug development, a thorough understanding of this compound's solubility, stability, aggregation behavior, and biological interactions is crucial for its effective application and for the rational design of peptide-based therapeutics and formulations. The provided diagrams and protocols offer a practical resource for further investigation into this important dipeptide.

References

Leucyl-Leucine as a Substrate for Peptidases and Proteases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of leucyl-leucine as a substrate for various peptidases and proteases. The document details the enzymatic hydrolysis of this dipeptide, summarizes quantitative kinetic data for related substrates, and provides detailed experimental protocols for assaying its cleavage. Additionally, it explores the relevant signaling pathways influenced by the metabolic products of this compound hydrolysis.

Introduction to this compound Hydrolysis

This compound (Leu-Leu) is a dipeptide composed of two leucine amino acids joined by a peptide bond. As a product of protein digestion, its hydrolysis is a key step in protein metabolism, releasing free leucine for absorption and utilization in various cellular processes. The cleavage of the peptide bond in this compound is primarily catalyzed by a class of enzymes known as exopeptidases, which act on the terminal amino acids of a peptide chain.

Aminopeptidases are a major group of exopeptidases that cleave the N-terminal amino acid. Leucine aminopeptidases (LAPs), in particular, show a preference for cleaving N-terminal leucine residues from peptides and proteins.[1] Dipeptidases, another class of exopeptidases, specialize in the hydrolysis of dipeptides. The enzymatic processing of this compound is crucial for the complete breakdown of dietary and cellular proteins into their constituent amino acids.

Quantitative Data on Leucine-Containing Substrate Hydrolysis

While specific kinetic data for the hydrolysis of this compound by purified peptidases is not extensively reported in the literature, data for other leucine-containing substrates, particularly synthetic chromogenic and fluorogenic substrates, are widely available. These substrates are instrumental in characterizing the activity of peptidases that are likely to hydrolyze this compound. The following tables summarize the kinetic parameters for the hydrolysis of various leucine-containing substrates by different peptidases. This data provides a valuable comparative context for understanding the enzymatic cleavage of this compound.

Table 1: Kinetic Parameters for the Hydrolysis of Leucine-p-Nitroanilide (Leu-pNA)

EnzymeSourceK_m_ (mM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)Optimal pHOptimal Temp. (°C)
Leucine Aminopeptidase (rLAP)Vibrio proteolyticus--3.87 x 10³ (min⁻¹µM⁻¹)8.037
Leucine Aminopeptidase (Amp0279)Lysinibacillus sphaericus C3-41---8.050
Leucine AminopeptidasePseudomonas aeruginosa-----

Note: Specific Km and kcat values for rLAP from Vibrio proteolyticus were not provided in the source, only the catalytic efficiency.[2] Data for Amp0279 and Pseudomonas aeruginosa LAP with Leu-pNA as a substrate was mentioned but specific kinetic parameters were not detailed in the provided search results.[3][4]

Table 2: Kinetic Parameters for the Hydrolysis of Other Leucine-Containing Substrates

SubstrateEnzymeSourceK_m_ (mM)k_cat_ (min⁻¹)Reference
L-phenylalanyl-L-3-thiaphenylalanineLeucine AminopeptidaseNot specified0.0545800[5]
Leu-Gly-NHNH-DnsLeucine AminopeptidasePorcine Kidney--[6]
Z-Gly-Gly-Leu-AMC20S ProteasomeNot specified--[7]

Note: The table above includes data for substrates structurally related to this compound or commonly used to assay peptidases with a preference for leucine. Direct kinetic data for this compound is limited in the available literature.

Experimental Protocols

This section provides detailed methodologies for conducting a peptidase activity assay using this compound as the substrate. The protocol is adaptable for various detection methods.

General Principle

The enzymatic hydrolysis of this compound by a peptidase releases two free leucine molecules. The rate of this reaction can be quantified by measuring the disappearance of the substrate or the appearance of the product over time.

Experimental Workflow for Peptidase Activity Assay

Peptidase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) R1 Combine Assay Buffer, Substrate, and Enzyme P1->R1 P2 Prepare this compound Substrate Stock Solution P2->R1 P3 Prepare Peptidase/ Protease Solution P3->R1 R2 Incubate at Optimal Temperature (e.g., 37°C) R1->R2 R3 Stop Reaction at Time Points (e.g., add TCA) R2->R3 D1 Quantify Free Leucine or Remaining this compound R3->D1 D2 Spectrophotometry (e.g., Ninhydrin Assay) D1->D2 Colorimetric D3 Chromatography (e.g., HPLC) D1->D3 Separation D4 Fluorometry (if using a fluorogenic analog) D1->D4 Fluorescence A1 Generate Standard Curve D2->A1 D3->A1 D4->A1 A2 Calculate Reaction Velocity A1->A2 A3 Determine Kinetic Parameters (Km, Vmax, kcat) A2->A3

Caption: General workflow for a this compound peptidase activity assay.

Detailed Methodologies

This colorimetric method quantifies the primary amines of the liberated leucine molecules.

Materials:

  • This compound

  • Peptidase/protease of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 10% (w/v) Trichloroacetic acid (TCA)

  • Ninhydrin reagent

  • Leucine standard solution

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, this compound substrate (at various concentrations for kinetic analysis), and the enzyme solution. Include a control with no enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time course (e.g., 10, 20, 30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA to precipitate the enzyme. Centrifuge to pellet the protein.

  • Ninhydrin Reaction: Transfer the supernatant to a new tube. Add ninhydrin reagent and heat at 100°C for 15-20 minutes.

  • Measurement: After cooling, measure the absorbance at 570 nm.

  • Quantification: Generate a standard curve using known concentrations of leucine. Determine the amount of leucine produced in the enzymatic reaction from the standard curve.

  • Data Analysis: Calculate the initial reaction velocity and determine the kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.

This method provides a more direct measurement of substrate depletion and product formation.

Materials:

  • This compound

  • Peptidase/protease of interest

  • Assay Buffer

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup and Incubation: Perform the enzymatic reaction as described in the spectrophotometric assay.

  • Sample Preparation: At each time point, take an aliquot of the reaction mixture and stop the reaction by adding a solution of ACN with 0.1% TFA. Centrifuge to remove precipitated protein.

  • HPLC Analysis: Inject the supernatant onto a C18 column. Use a gradient of water with 0.1% TFA and ACN with 0.1% TFA to separate this compound and free leucine.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

  • Quantification: Quantify the peak areas of this compound and leucine by comparing them to standard curves of known concentrations.

  • Data Analysis: Calculate the rate of substrate consumption or product formation to determine the reaction velocity and kinetic parameters.

Signaling Pathways

While this compound itself is not known to be a direct signaling molecule, its hydrolysis product, leucine, is a potent activator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway.[8][9][10] This pathway is a central regulator of cell growth, proliferation, and metabolism.

Leucine Sensing and mTORC1 Activation

The intracellular concentration of leucine is sensed by leucyl-tRNA synthetase (LRS).[8][10] When leucine levels are high, LRS acts as a GTPase-activating protein (GAP) for the Rag GTPases, leading to the activation of mTORC1. Activated mTORC1 then phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.

mTORC1_Activation_by_Leucine cluster_input Input cluster_hydrolysis Hydrolysis cluster_signaling mTORC1 Signaling Pathway LeuLeu This compound Peptidase Peptidase/ Protease LeuLeu->Peptidase Substrate Leucine Leucine Peptidase->Leucine Product LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS Binds to Rag Rag GTPases LRS->Rag Activates mTORC1 mTORC1 Rag->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis Promotes FourEBP1->ProteinSynthesis Inhibits Inhibition of

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Conclusion

This compound serves as a key substrate for various exopeptidases, particularly leucine aminopeptidases and dipeptidases. Its efficient hydrolysis is essential for protein metabolism, providing free leucine that acts as a critical signaling molecule for the activation of the mTORC1 pathway, a master regulator of cell growth and anabolism. While direct kinetic data for this compound hydrolysis is not as abundant as for synthetic substrates, the experimental protocols outlined in this guide provide a robust framework for its characterization. Further research focusing on the specific kinetic parameters of various peptidases with this compound as a substrate will be valuable for a more complete understanding of its role in cellular physiology and for the development of novel therapeutics targeting protein metabolism.

References

Methodological & Application

Application Notes and Protocols for Leucyl-leucine in Cell Culture Media Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The optimization of cell culture media is a cornerstone of modern biopharmaceutical production and cell-based research. While free amino acids are fundamental for cell growth and protein synthesis, the use of dipeptides as media supplements has emerged as a robust strategy to overcome challenges related to the stability and solubility of individual amino acids. Leucyl-leucine (Leu-Leu), a dipeptide composed of two leucine molecules, presents a promising option for enhancing cell culture performance. L-leucine, an essential branched-chain amino acid, is renowned for its pivotal role in stimulating protein synthesis, primarily through the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[1] By providing leucine in a dipeptide form, this compound can offer improved stability and solubility, potentially leading to more consistent and higher-yield cell cultures.

These application notes provide a comprehensive guide to the use of this compound in mammalian cell culture media. The protocols and information herein are designed to offer a systematic approach for researchers to evaluate the efficacy of this compound in their specific cell culture systems.

Hypothesized Mechanism of Action

Mammalian cells can internalize small peptides through various mechanisms, including the action of peptide transporters like PepT1.[2] Once inside the cell, intracellular peptidases are expected to cleave the peptide bond of this compound, releasing two molecules of L-leucine. This controlled intracellular release can help maintain a stable pool of L-leucine for protein synthesis and other metabolic activities. The increased intracellular concentration of L-leucine is hypothesized to activate the mTORC1 signaling cascade, a central regulator of cell growth and proliferation, leading to enhanced protein synthesis.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leucyl_leucine_ext This compound Peptide_Transporter Peptide Transporter (e.g., PepT1) Leucyl_leucine_ext->Peptide_Transporter Uptake Leucyl_leucine_int This compound Peptide_Transporter->Leucyl_leucine_int Intracellular_Peptidases Intracellular Peptidases Leucyl_leucine_int->Intracellular_Peptidases Hydrolysis L_Leucine L-Leucine Intracellular_Peptidases->L_Leucine mTORC1 mTORC1 L_Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4E_BP1->Protein_Synthesis Inhibits

Hypothesized uptake and signaling pathway of this compound.

Data Presentation

Due to the limited availability of public data on the direct supplementation of this compound in biopharmaceutical cell culture, the following tables are provided as templates for summarizing quantitative data from evaluation experiments.

Table 1: Effect of this compound on Cell Growth and Viability

This compound Conc. (mM)Peak Viable Cell Density (x 10^6 cells/mL)Average Viability (%)Specific Growth Rate (μ)
0 (Control)
1.0
2.5
5.0
10.0
Free L-leucine (equimolar)

Table 2: Effect of this compound on Recombinant Protein Production

This compound Conc. (mM)Final Protein Titer (mg/L)Average Specific Productivity (qP) (pcd)
0 (Control)
1.0
2.5
5.0
10.0
Free L-leucine (equimolar)

Experimental Protocols

The following protocols are provided as a framework for the evaluation of this compound in your specific cell culture system. It is highly recommended to perform dose-response experiments to determine the optimal concentration for your cell line and process.

Protocol 1: Evaluation of this compound on Cell Growth and Viability in a Batch Culture

This protocol outlines a method to assess the impact of this compound supplementation on the growth and viability of a mammalian cell line (e.g., CHO cells).

Materials:

  • Mammalian cell line (e.g., CHO, HEK293, Hybridoma)

  • Basal cell culture medium (chemically defined)

  • This compound

  • Sterile, cell culture grade water for injection (WFI)

  • Shake flasks or multi-well plates

  • Cell counting instrument (e.g., automated cell counter or hemocytometer)

  • Trypan blue solution

Methodology:

  • Stock Solution Preparation:

    • Prepare a sterile stock solution of this compound (e.g., 100 mM) in WFI.

    • Ensure complete dissolution and filter-sterilize through a 0.22 µm filter.

    • Prepare a sterile stock solution of L-leucine at an equimolar concentration to the highest this compound concentration for a control group.

  • Media Preparation:

    • Prepare experimental media by supplementing the basal medium with various final concentrations of this compound (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).

    • Prepare a control medium with no supplementation.

    • Prepare another control medium supplemented with an equimolar concentration of free L-leucine corresponding to the highest dipeptide concentration.

  • Cell Inoculation:

    • Seed the prepared media in shake flasks or multi-well plates with the cells at a specific seeding density (e.g., 0.3 x 10^6 viable cells/mL).[3]

  • Incubation:

    • Incubate the cultures at 37°C with 5% CO2 and appropriate agitation (e.g., 120 rpm for shake flasks).[3]

  • Sampling and Analysis:

    • Collect samples daily for a specified culture duration (e.g., 7-14 days).[3]

    • Determine the viable cell density (VCD) and cell viability using a cell counter and the trypan blue exclusion method.

  • Data Analysis:

    • Plot VCD and viability over time for each condition.

    • Calculate the specific growth rate (μ) for each condition during the exponential growth phase.

    • Summarize the peak VCD and average viability for each condition in a table for comparison (as shown in Table 1).

G cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Media_Prep Prepare Experimental Media (Varying Conc.) Stock_Solution->Media_Prep Inoculation Inoculate Cells Media_Prep->Inoculation Incubation Incubate Cultures Inoculation->Incubation Sampling Daily Sampling Incubation->Sampling Cell_Counting Determine VCD and Viability Sampling->Cell_Counting Data_Analysis Plot Growth Curves & Calculate Parameters Cell_Counting->Data_Analysis

Workflow for evaluating this compound on cell growth and viability.
Protocol 2: Evaluation of this compound on Recombinant Protein Production

This protocol is designed to evaluate the effect of this compound on the productivity of a recombinant protein-producing cell line.

Materials:

  • Recombinant protein-producing mammalian cell line (e.g., CHO-GS)

  • All materials listed in Protocol 1

  • Assay for quantifying the recombinant protein (e.g., ELISA, HPLC)

Methodology:

  • Experimental Setup:

    • Follow steps 1-4 from Protocol 1 to prepare the media and set up the cultures. A fed-batch model may be more representative of a production process.

  • Sampling and Analysis:

    • Collect samples at regular intervals (e.g., daily or every other day).

    • In addition to VCD and viability, collect the supernatant by centrifuging the cell suspension.

    • Store the supernatant at -20°C or colder until analysis.

    • Quantify the concentration of the recombinant protein in the supernatant using a validated assay.

  • Data Analysis:

    • Plot the recombinant protein titer over time for each condition.

    • Calculate the specific productivity (qP) for each condition.

    • Summarize the final protein titer and average specific productivity in a table for comparison (as shown in Table 2).

G cluster_setup Experimental Setup cluster_sampling Sampling & Analysis cluster_data Data Analysis Setup Follow Protocol 1: Steps 1-4 Sampling Regular Sampling Setup->Sampling Supernatant Collect Supernatant Sampling->Supernatant Protein_Quant Quantify Protein Supernatant->Protein_Quant Plotting Plot Titer Over Time Protein_Quant->Plotting Calculation Calculate Specific Productivity (qP) Plotting->Calculation Summarize Summarize Data Calculation->Summarize

Workflow for assessing this compound on protein production.

Conclusion

The use of this compound in cell culture media is a promising area for exploration. Based on the well-established role of L-leucine in promoting protein synthesis via the mTOR pathway, this dipeptide warrants investigation as a potential performance-enhancing supplement in biopharmaceutical production. The protocols and frameworks provided in these application notes offer a systematic approach for researchers to evaluate the efficacy of this compound in their specific cell culture systems.

References

Application Notes and Protocols: Leucyl-leucine as a Tool for Studying Dipeptide Transport Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptides, the smallest protein building blocks, are not only products of protein digestion but also act as important signaling molecules and nutrient sources for cells. Their transport across cellular membranes is a critical process, facilitated by specific transporters. Leucyl-leucine (Leu-Leu), a dipeptide composed of two leucine amino acids, serves as an excellent tool for investigating the mechanisms of dipeptide transport. Its stability and recognition by peptide transporters make it a valuable substrate for characterizing transporter function, kinetics, and for screening potential drug interactions. These application notes provide an overview of the use of this compound in studying dipeptide transport, detailed experimental protocols, and relevant quantitative data.

Dipeptide transport into cells is primarily mediated by proton-coupled oligopeptide transporters (POTs), also known as the Solute Carrier 15 (SLC15) family. The two best-characterized members of this family are PepT1 (SLC15A1) and PepT2 (SLC15A2).[1] PepT1 is a high-capacity, low-affinity transporter predominantly found in the small intestine, where it plays a crucial role in the absorption of dietary di- and tripeptides.[2][3] PepT2, in contrast, is a low-capacity, high-affinity transporter expressed in various tissues, including the kidneys, brain, and lungs, where it is involved in peptide reabsorption and distribution.[3][4][5] this compound is a substrate for both of these transporters, and its uptake can be used to probe their activity.

Beyond its role as a transport substrate, the constituent amino acid, leucine, is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[6][7] The transport of this compound into the cell and its subsequent hydrolysis to release leucine can therefore be used to study the coupling of nutrient transport to intracellular signaling pathways.

Data Presentation

The following tables summarize key quantitative data relevant to the study of this compound and its constituent amino acid, L-leucine, in transport and signaling studies.

Table 1: Kinetic Parameters of L-leucine Transport

Transporter/SystemCell/Tissue TypeSubstrateK_m (mM)V_max (pmol/min/mg protein)Reference
System LRabbit proximal tubule (pars convoluta)L-leucine0.23Not specified[8]
System L (low-affinity)Rabbit proximal tubule (pars recta)L-leucine6.5Not specified[8]
System L (high-affinity)Rabbit proximal tubule (pars recta)L-leucine0.17Not specified[8]

Table 2: Effective Dosages of L-leucine for In Vivo Studies in Rodent Models

Animal ModelAdministration RouteEffective Dose RangeKey FindingsReference
RatsOral Gavage0.135 - 1.35 g/kg body weightSignificantly increased muscle protein synthesis.[9]
RatsDiet1.5% - 2% of dietIncreased expression of genes for energy and lipid metabolism.[9]

Signaling Pathway

The transport of this compound and its subsequent intracellular breakdown to leucine can initiate a signaling cascade that promotes protein synthesis. A key pathway activated by leucine is the mTORC1 pathway.

mTORC1_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Leu-Leu_ext This compound PepT1_2 PepT1/PepT2 Leu-Leu_ext->PepT1_2 Leu-Leu_int This compound PepT1_2->Leu-Leu_int Leucine Leucine Leu-Leu_int->Leucine Hydrolysis LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS activates RagGTPase Rag GTPase LRS->RagGTPase acts as GAP for mTORC1 mTORC1 RagGTPase->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis inhibition removed

Caption: this compound transport and subsequent mTORC1 signaling.

Experimental Protocols

Protocol 1: In Vitro this compound Uptake Assay in Cultured Cells

This protocol describes a method to measure the uptake of radiolabeled this compound in a cell line endogenously or exogenously expressing a peptide transporter (e.g., Caco-2, HEK293-PepT1).

Materials:

  • Cell line of interest (e.g., Caco-2)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS), pH adjusted to 6.0

  • Radiolabeled [³H]this compound or [¹⁴C]this compound

  • Unlabeled this compound

  • Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well)

Methodology:

  • Cell Culture:

    • Culture the cells in appropriate medium until they reach the desired confluency (typically 80-90%).

    • Seed the cells into multi-well plates at a suitable density to form a confluent monolayer on the day of the experiment.

  • Preparation for Uptake Assay:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cell monolayers twice with 1 mL of pre-warmed (37°C) HBSS (pH 6.0).

    • Pre-incubate the cells with 0.5 mL of HBSS at 37°C for 15 minutes to allow them to equilibrate.

  • Uptake Assay:

    • Prepare the uptake solution by diluting the radiolabeled this compound in HBSS to the desired final concentration.

    • To determine non-specific uptake, prepare a parallel set of uptake solutions containing a high concentration of unlabeled this compound (e.g., 10-20 mM) in addition to the radiolabeled substrate.

    • Aspirate the pre-incubation buffer.

    • Initiate the transport assay by adding 0.5 mL of the uptake solution to each well.

    • Incubate the plates at 37°C for a specific time course (e.g., 1, 5, 15, 30 minutes).

  • Termination of Uptake:

    • To stop the reaction, rapidly aspirate the radioactive solution.

    • Immediately wash the cell monolayers three times with 1 mL of ice-cold PBS to remove any unbound radiolabeled substrate.

  • Cell Lysis and Measurement of Radioactivity:

    • Lyse the cells by adding 0.5 mL of cell lysis buffer to each well.

    • Incubate at room temperature for at least 30 minutes on a shaker to ensure complete lysis.

    • Transfer the lysate from each well into a scintillation vial.

    • Add 4 mL of scintillation cocktail, vortex, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of excess unlabeled substrate) from the total uptake.

    • Normalize the uptake data to the protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).

    • Plot the specific uptake as a function of time to determine the initial rate of transport.

    • For kinetic studies, perform the assay with varying concentrations of this compound to determine K_m and V_max values.

Protocol 2: In Vivo Study of this compound on Muscle Protein Synthesis in Rodents

This protocol outlines a method to assess the effect of orally administered this compound on muscle protein synthesis and mTORC1 signaling in a rodent model.

Materials:

  • Rodents (e.g., male Sprague-Dawley rats)

  • This compound

  • Vehicle control (e.g., sterile water or saline)

  • Oral gavage needles

  • Anesthesia

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • Protein extraction buffers

  • Reagents for Western blotting (antibodies against phosphorylated and total S6K1, 4E-BP1)

  • Puromycin (for SUnSET method, optional)

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimatize the animals to the housing conditions for at least one week.

    • Fast the animals overnight to establish a baseline metabolic state.

  • Administration of this compound:

    • Prepare a solution of this compound in the vehicle at the desired concentration.

    • Administer the this compound solution or vehicle control to the animals via oral gavage. A typical dose might be in the range of 0.5 - 1.5 g/kg body weight.

  • Tissue Collection:

    • At a predetermined time point after administration (e.g., 30-60 minutes), anesthetize the animals.

    • Rapidly dissect skeletal muscles (e.g., gastrocnemius, tibialis anterior) and flash-freeze them in liquid nitrogen.

    • Store the tissue samples at -80°C until further analysis.

    • (Optional) For the SUnSET method to measure protein synthesis, administer puromycin via intraperitoneal injection approximately 30 minutes before tissue collection.

  • Tissue Processing and Analysis:

    • Homogenize the frozen muscle samples in a suitable lysis buffer to extract proteins.

    • Determine the protein concentration of the lysates.

    • Perform Western blotting to analyze the phosphorylation status of mTORC1 downstream targets such as S6K1 and 4E-BP1.

    • If the SUnSET method was used, perform a Western blot with an anti-puromycin antibody to quantify the rate of protein synthesis.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Express the levels of phosphorylated proteins relative to the total protein levels.

    • Compare the results between the this compound treated group and the vehicle control group using appropriate statistical tests.

Experimental Workflow

The following diagram illustrates a general workflow for an in vitro dipeptide transport assay using this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Caco-2) Plate_Cells Plate Cells in Multi-well Plates Cell_Culture->Plate_Cells Wash_Cells Wash Cells with HBSS Plate_Cells->Wash_Cells Pre_incubation Pre-incubate in HBSS Wash_Cells->Pre_incubation Add_Substrate Add Radiolabeled This compound Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate_Uptake Terminate Uptake (Wash with Cold PBS) Incubate->Terminate_Uptake Lyse_Cells Lyse Cells Terminate_Uptake->Lyse_Cells Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Lyse_Cells->Measure_Radioactivity Protein_Assay Protein Assay Lyse_Cells->Protein_Assay Data_Analysis Data Analysis (Calculate Specific Uptake) Measure_Radioactivity->Data_Analysis Protein_Assay->Data_Analysis

Caption: General workflow for an in vitro this compound transport assay.

Conclusion

This compound is a versatile and valuable tool for researchers in cell biology, pharmacology, and drug development. Its use as a model substrate for dipeptide transporters allows for the detailed characterization of transport kinetics and the screening of drug candidates that may interact with these transporters. Furthermore, its ability to stimulate the mTORC1 signaling pathway provides a means to study the intricate relationship between nutrient transport and the regulation of fundamental cellular processes like protein synthesis and cell growth. The protocols and data presented here provide a solid foundation for the design and execution of experiments utilizing this compound to further our understanding of dipeptide transport mechanisms and their physiological significance.

References

Application Notes and Protocols for Assaying Dipeptidyl Peptidase I (DPP-I) Activity with Leucyl-leucine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl Peptidase I (DPP-I), also known as Cathepsin C, is a lysosomal cysteine protease that plays a crucial role in the activation of various serine proteases in immune and inflammatory cells. Its activity is implicated in several pathological conditions, making it a significant target for drug development. Leucyl-leucine methyl ester (LLME) is a dipeptide derivative that acts as a substrate for DPP-I. The enzymatic processing of LLME by DPP-I within the lysosome leads to the formation of membranolytic polymers, resulting in lysosomal disruption and subsequent cell death. This unique mechanism of action makes the interaction between DPP-I and LLME a subject of considerable interest.

These application notes provide detailed protocols for assaying the enzymatic activity of DPP-I using LLME as a substrate. Due to the absence of a direct chromogenic or fluorogenic leaving group on LLME, two primary methodologies are proposed: a continuous coupled-enzyme spectrophotometric assay and a discontinuous endpoint high-performance liquid chromatography (HPLC)-based assay. Additionally, a pH-stat method is described as an alternative approach.

Data Presentation

While specific kinetic parameters for the interaction of DPP-I with this compound methyl ester are not extensively documented in publicly available literature, the following table presents kinetic data for other known fluorogenic dipeptide substrates of Cathepsin C (DPP-I). This information can serve as a valuable reference for expected enzyme activity and for the validation of the assays described herein.

SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (µM⁻¹s⁻¹)Reference
Gly-Arg-AMC-255 ± 61.6 ± 0.09[1]
Gly-Tyr-AMC-28 ± 10.49 ± 0.07[1]
Ser-Tyr-AMC-25 ± 0.55.3 ± 0.5[1]
Gly-Ile-AMC-0.33 ± 0.020.0015 ± 0.0001[1]

Note: Kinetic parameters for LLME with DPP-I need to be determined experimentally using the protocols provided below.

Experimental Protocols

Protocol 1: Continuous Coupled-Enzyme Spectrophotometric Assay

This protocol describes a continuous assay for DPP-I activity by coupling the hydrolysis of LLME to subsequent enzymatic reactions that result in a change in absorbance. The principle involves the cleavage of LLME by DPP-I to produce this compound. An excess of a broad-specificity aminopeptidase is then used to cleave this compound into two leucine molecules. The released leucine is subsequently utilized by leucine dehydrogenase, which catalyzes the oxidative deamination of leucine with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.

Materials:

  • Purified recombinant Dipeptidyl Peptidase I (DPP-I)

  • This compound methyl ester (LLME)

  • Aminopeptidase (e.g., from Aeromonas proteolytica)

  • Leucine Dehydrogenase (from Bacillus sp.)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • DPP-I Assay Buffer: 50 mM MES, 50 mM NaCl, 5 mM DTT, pH 6.0

  • Microplate reader capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of LLME (e.g., 100 mM) in the DPP-I Assay Buffer.

    • Prepare a stock solution of NAD⁺ (e.g., 50 mM) in DPP-I Assay Buffer.

    • Reconstitute Aminopeptidase and Leucine Dehydrogenase in DPP-I Assay Buffer to the recommended concentrations (ensure these are in excess to not be rate-limiting).

    • Prepare a dilution series of purified DPP-I in DPP-I Assay Buffer to determine the optimal enzyme concentration.

  • Assay Setup:

    • In each well of a 96-well plate, prepare a reaction mixture containing:

      • DPP-I Assay Buffer

      • A range of LLME concentrations (for kinetic analysis, e.g., 0.1 mM to 10 mM final concentration)

      • NAD⁺ (final concentration, e.g., 2 mM)

      • Aminopeptidase (final concentration in excess)

      • Leucine Dehydrogenase (final concentration in excess)

    • Include control wells:

      • No DPP-I control: To measure any background signal.

      • No LLME control: To ensure the signal is substrate-dependent.

  • Initiation and Measurement:

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a fixed amount of DPP-I to each well (except the no-enzyme control).

    • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Protocol 2: Discontinuous Endpoint HPLC-Based Assay

This protocol allows for the direct quantification of the substrate (LLME) depletion or the product (this compound) formation over time using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Purified recombinant Dipeptidyl Peptidase I (DPP-I)

  • This compound methyl ester (LLME)

  • This compound (as a standard for quantification)

  • DPP-I Assay Buffer: 50 mM MES, 50 mM NaCl, 5 mM DTT, pH 6.0

  • Quenching Solution (e.g., 10% Trichloroacetic acid or 1 M HCl)

  • HPLC system with a C18 column and a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Enzymatic Reaction:

    • Set up a series of reaction tubes each containing DPP-I Assay Buffer and a fixed concentration of LLME.

    • Pre-incubate the tubes at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding DPP-I to each tube.

    • At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction in one tube by adding the Quenching Solution.

    • Include a no-enzyme control for the final time point.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched reaction mixtures to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the samples onto the C18 column.

    • Elute the analytes using a suitable gradient of Mobile Phase A and B.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond).

    • Create a standard curve using known concentrations of LLME and this compound to quantify the amounts in the experimental samples.

  • Data Analysis:

    • Calculate the concentration of LLME remaining or this compound formed at each time point.

    • Plot the product concentration versus time to determine the initial reaction velocity.

Alternative Protocol: pH-Stat Assay

The hydrolysis of the methyl ester bond of LLME by DPP-I will release a carboxyl group, leading to a decrease in the pH of the reaction medium. A pH-stat apparatus can be used to monitor this activity by titrating the reaction mixture with a standard base to maintain a constant pH. The rate of addition of the base is proportional to the rate of the enzymatic reaction. This method is particularly useful for continuous monitoring without the need for coupled enzymes or chromatography.

Mandatory Visualizations

Coupled_Enzyme_Assay_Pathway LLME This compound methyl ester (LLME) LeuLeu This compound LLME->LeuLeu Hydrolysis DPPI DPP-I (Cathepsin C) DPPI->LeuLeu Leucine 2 x Leucine LeuLeu->Leucine Cleavage Aminopeptidase Aminopeptidase (excess) Aminopeptidase->Leucine LeuDH Leucine Dehydrogenase NADH NADH LeuDH->NADH NAD NAD+ Spectrophotometer Monitor at 340 nm NADH->Spectrophotometer

Caption: Signaling pathway of the coupled-enzyme assay for DPP-I activity.

HPLC_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_processing Sample Processing cluster_analysis Analysis Reaction_Setup 1. Set up reaction: DPP-I + LLME in Assay Buffer Incubation 2. Incubate at 37°C Reaction_Setup->Incubation Quenching 3. Stop reaction at time points with Quenching Solution Incubation->Quenching Centrifugation 4. Centrifuge to pellet protein Quenching->Centrifugation Supernatant_Transfer 5. Transfer supernatant to HPLC vial Centrifugation->Supernatant_Transfer HPLC_Injection 6. Inject sample into HPLC Supernatant_Transfer->HPLC_Injection Data_Acquisition 7. Detect and quantify LLME and this compound HPLC_Injection->Data_Acquisition

Caption: Experimental workflow for the discontinuous HPLC-based DPP-I assay.

References

Application Notes and Protocols for Leucyl-leucine in Aminopeptidase Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-leucine (Leu-Leu) is a dipeptide that serves as a natural substrate for a variety of aminopeptidases, enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. The study of aminopeptidase activity is crucial in various fields, including biochemistry, cell biology, and drug discovery, as these enzymes are involved in numerous physiological processes such as protein maturation, degradation, and signal transduction. Altered aminopeptidase activity has been implicated in several diseases, including cancer and hypertension, making them attractive targets for therapeutic intervention.

This document provides detailed application notes and protocols for the use of this compound as a substrate in kinetic studies of aminopeptidases. While many commercially available assays utilize chromogenic or fluorogenic derivatives of single amino acids for convenience, this compound offers a more physiologically relevant dipeptide substrate. The protocols described herein focus on a coupled-enzyme assay for the continuous monitoring of this compound hydrolysis.

Principle of the Assay

The hydrolysis of this compound by an aminopeptidase yields two molecules of L-leucine. Direct quantification of this reaction can be challenging. A coupled-enzyme assay provides a sensitive and continuous method to monitor the reaction progress. In this system, the product of the primary enzymatic reaction, L-leucine, serves as a substrate for a secondary enzyme, L-leucine dehydrogenase.

Leucine dehydrogenase catalyzes the oxidative deamination of L-leucine to α-ketoisocaproate, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm. The rate of NADH production is directly proportional to the rate of this compound hydrolysis by the aminopeptidase, allowing for the determination of kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Data Presentation

A comprehensive review of publicly available literature reveals a scarcity of specific kinetic data for the hydrolysis of the dipeptide this compound by various aminopeptidases. Much of the existing research has focused on the use of more readily detectable, commercially available substrates such as L-leucinamide and chromogenic or fluorogenic derivatives like L-leucine-p-nitroanilide.

To provide a valuable point of reference for researchers, the following tables summarize the available kinetic parameters for these analogous substrates with different aminopeptidases. This comparative data can aid in the initial design of kinetic experiments using this compound.

Table 1: Kinetic Parameters of Various Aminopeptidases with Leucine-derived Substrates

Enzyme SourceSubstrateKm (mM)Vmax or kcatAssay ConditionsReference
Porcine Kidney Leucine AminopeptidaseL-leucinamide5.2-pH 8.5, 25°C--INVALID-LINK--
Bovine Lens Leucine AminopeptidaseL-leucine-p-nitroanilide0.5 - 1.0-pH 7.8, 25°C, with MgCl2[1]
Recombinant Vibrio proteolyticus Leucine AminopeptidaseL-leucine-p-nitroanilide-Catalytic efficiency (kcat/Km): 3.87 min-1µM-1pH 8.0, 37°C[2]
Aeromonas proteolytica AminopeptidaseL-leucinamide0.629,400 min-1 (kcat)pH 8.0, 25°C[1]
Human Liver AminopeptidaseL-leucine-p-nitroanilide0.43-pH 7.5, 37°C[1]

Note: The table presents a selection of available data. Researchers should consult the original publications for detailed experimental conditions.

Experimental Protocols

Protocol 1: Coupled-Enzyme Kinetic Assay for Aminopeptidase Activity using this compound

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of an aminopeptidase using this compound as the substrate.

Materials:

  • This compound (substrate)

  • Aminopeptidase (enzyme to be tested)

  • L-leucine dehydrogenase (coupling enzyme)

  • β-Nicotinamide adenine dinucleotide hydrate (NAD+)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Divalent cations (e.g., MgCl2 or MnCl2), if required for aminopeptidase activity

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Tris-HCl buffer (e.g., 1 M, pH 8.0).

    • Prepare a stock solution of this compound in deionized water (e.g., 100 mM).

    • Prepare a stock solution of NAD+ in deionized water (e.g., 50 mM). Store protected from light.

    • Reconstitute L-leucine dehydrogenase in the recommended buffer to a stock concentration (e.g., 10 units/mL).

    • Prepare a stock solution of the aminopeptidase to be tested at a suitable concentration.

    • If required, prepare a stock solution of divalent cations (e.g., 1 M MgCl2 or MnCl2).

  • Assay Setup (for a single concentration point):

    • In a microplate well or cuvette, prepare the reaction mixture by adding the following components in order:

      • Tris-HCl buffer (to a final concentration of 50 mM)

      • NAD+ (to a final concentration of 1-2 mM)

      • L-leucine dehydrogenase (to a final concentration of 0.1-0.5 units/mL)

      • Divalent cations (if required, at the optimal concentration for the aminopeptidase)

      • Deionized water to bring the volume to just under the final desired volume.

    • Add the this compound substrate to the desired final concentration. For Km determination, this will be a range of concentrations (e.g., 0.1 to 10 times the expected Km).

    • Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiation of the Reaction and Data Acquisition:

    • Initiate the reaction by adding a small volume of the aminopeptidase solution to the reaction mixture.

    • Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using the spectrophotometer's kinetic mode.

    • Ensure the rate of absorbance increase is linear during the initial phase of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot. The rate of reaction is proportional to the change in absorbance per unit time (ΔAbs340/min).

    • Convert the rate of absorbance change to the rate of NADH production using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

    • To determine the kinetic parameters (Km and Vmax), plot the initial velocities against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation using a suitable software package.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction_Pathway sub This compound prod1 2 x L-Leucine sub->prod1 Aminopeptidase keto α-Ketoisocaproate prod1->keto Leucine Dehydrogenase nad NAD+ nadh NADH nad->nadh

Caption: Coupled enzymatic reaction for the kinetic study of aminopeptidase activity.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Prepare Reagents (Buffer, Substrate, NAD+, Enzymes) start->reagent_prep assay_setup Set up Reaction Mixture (Buffer, NAD+, Leu-DH, Cations) reagent_prep->assay_setup add_substrate Add this compound (Varying Concentrations) assay_setup->add_substrate equilibrate Equilibrate at Assay Temperature add_substrate->equilibrate initiate_reaction Initiate with Aminopeptidase equilibrate->initiate_reaction measure_abs Monitor Absorbance at 340 nm (Kinetic Mode) initiate_reaction->measure_abs analyze_data Calculate Initial Velocities & Determine Kinetic Parameters measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for the coupled-enzyme kinetic assay of aminopeptidases.

Conclusion

This compound is a valuable substrate for the kinetic characterization of aminopeptidases, offering a more physiologically relevant alternative to single amino acid derivatives. The coupled-enzyme assay with leucine dehydrogenase provides a robust and continuous method for monitoring its hydrolysis. While specific kinetic data for this compound is not as abundant as for other substrates, the protocols and comparative data provided in this document offer a solid foundation for researchers to design and execute their kinetic studies. These investigations are essential for advancing our understanding of aminopeptidase function and for the development of novel therapeutics targeting these important enzymes.

References

Application Notes and Protocols: Radiolabeling of Leucyl-leucine for Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of peptide transport across cellular membranes is fundamental to understanding nutrient absorption, drug delivery, and various physiological processes. Leucyl-leucine, a simple dipeptide, serves as a model substrate for investigating the activity of peptide transporters, such as the proton-coupled oligopeptide transporters (POTs) like PEPT1 and PEPT2. These transporters are critical for the absorption of dietary di- and tripeptides in the small intestine and for peptide reabsorption in the kidneys. Furthermore, many peptidomimetic drugs, including certain antibiotics and ACE inhibitors, utilize these transporters for oral absorption.[1]

Uptake assays using radiolabeled substrates are a cornerstone for characterizing transporter function, determining kinetic parameters (e.g., K_m and V_max), and screening for potential drug interactions. This document provides a detailed protocol for the synthesis of radiolabeled this compound and its subsequent application in cellular uptake assays. For this protocol, we will focus on tritiation ([³H]), a common method for radiolabeling peptides for in vitro studies.[1][2]

Materials and Reagents

Protocol 1: Synthesis of [³H]this compound

  • L-[3,4,5-³H]-Leucine

  • N-tert-Butoxycarbonyl-L-leucine (Boc-Leu)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • High-Performance Liquid Chromatography (HPLC) system

  • Scintillation counter

Protocol 2: Cellular Uptake Assay

  • Cell line expressing peptide transporters (e.g., Caco-2, HEK293 cells transfected with PEPT1 or PEPT2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS), pH 6.0

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 0.1% SDS in 0.1 N NaOH)

  • Scintillation cocktail

  • 24-well or 96-well cell culture plates[3]

Experimental Protocols

Protocol 1: Synthesis of [³H]this compound

This protocol describes a method for synthesizing [³H]this compound starting from commercially available tritiated L-leucine. The procedure involves the coupling of N-protected leucine with [³H]-L-leucine, followed by deprotection.[1]

1. Activation of Boc-Leu: a. Dissolve Boc-Leu and NHS in anhydrous DMF. b. Cool the solution to 0°C in an ice bath. c. Add DCC to the solution and stir at 0°C for 1 hour, then at room temperature for 4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.[1]

2. Coupling Reaction: a. Filter the reaction mixture to remove the DCU precipitate. b. Add the L-[³H]-Leucine solution to the filtrate containing the activated Boc-Leu-NHS ester. c. Allow the reaction to proceed overnight at room temperature with gentle stirring.[1]

3. Work-up and Extraction: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous magnesium sulfate and filter. d. Evaporate the solvent under reduced pressure to obtain the crude Boc-[³H]this compound.

4. Deprotection: a. Dissolve the crude product in a mixture of TFA and DCM (e.g., 1:1 v/v). b. Stir the solution at room temperature for 1-2 hours to remove the Boc protecting group. c. Evaporate the solvent under reduced pressure.

5. Purification: a. Purify the final product, [³H]this compound, using reverse-phase HPLC. b. Collect fractions and measure the radioactivity of an aliquot of each fraction using a scintillation counter to identify the product peak. c. Pool the pure fractions and lyophilize to obtain the final product.

6. Quality Control: a. Determine the radiochemical purity of the final product using analytical HPLC with a radioactivity detector.[4][5][6] Radiochemical purity should be >95%. b. The specific activity can be determined by measuring the radioactivity of a known amount of the purified peptide.

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// Edges Boc_Leu -> Activation; Activation -> Activated_Ester; H3_Leu -> Coupling; Activated_Ester -> Coupling; Coupling -> Protected_Dipeptide; Protected_Dipeptide -> Deprotection; Deprotection -> Crude_Product; Crude_Product -> Purification; Purification -> Final_Product; Final_Product -> QC; } .enddot Caption: Workflow for the synthesis of [³H]this compound.

Protocol 2: Cellular Uptake Assay

This protocol is adapted for adherent cell lines grown in 24-well plates.

1. Cell Seeding: a. Seed cells (e.g., Caco-2) into 24-well plates at a density that will result in a near-confluent monolayer on the day of the experiment. b. Culture the cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

2. Preparation for Uptake: a. On the day of the experiment, aspirate the culture medium from the wells. b. Wash the cell monolayers twice with 1 mL of pre-warmed (37°C) HBSS (pH 6.0).[1] c. Add 0.5 mL of HBSS to each well and pre-incubate the plates at 37°C for 15 minutes to equilibrate the cells.[1]

3. Initiate Uptake: a. Aspirate the pre-incubation buffer. b. Initiate the transport assay by adding 0.5 mL of HBSS containing a known concentration of [³H]this compound to each well.[1] c. For determining non-specific uptake, add the radiolabeled substrate in the presence of a high concentration of unlabeled this compound (e.g., 10-20 mM). d. To determine specific uptake, subtract the non-specific uptake values from the total uptake.[7] e. As a negative control for active transport, a parallel set of plates can be incubated at 0-4°C.[7]

4. Terminate Uptake: a. To stop the reaction at desired time points (e.g., 1, 5, 10, 15 minutes), rapidly aspirate the radioactive solution. b. Immediately wash the cell monolayers three times with 1 mL of ice-cold PBS to remove extracellular radioactivity.[1]

5. Cell Lysis: a. Lyse the cells by adding 0.5 mL of Cell Lysis Buffer to each well.[1] b. Incubate at room temperature for at least 30 minutes on a shaker to ensure complete lysis.[1]

6. Measurement of Radioactivity: a. Transfer the lysate from each well into a scintillation vial. b. Add 4 mL of scintillation cocktail, vortex, and measure the radioactivity in a liquid scintillation counter.[1]

7. Data Analysis: a. Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) from a parallel plate prepared under identical conditions. b. Express the uptake of [³H]this compound as picomoles or nanomoles per milligram of protein (pmol/mg protein or nmol/mg protein). c. Plot the uptake (nmol/mg protein) against time to generate uptake kinetics curves.

// Nodes Start [label="Start: Seed Cells in Plate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="Culture to Confluence", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash with pre-warmed HBSS (pH 6.0)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Preincubation [label="Pre-incubate at 37°C for 15 min", fillcolor="#FBBC05", fontcolor="#202124"]; InitiateUptake [label="Initiate Uptake:\nAdd [³H]Leu-Leu in HBSS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate for specific time intervals\n(e.g., 1-15 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Terminate [label="Terminate Uptake:\nAspirate & Wash with ice-cold PBS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lyse [label="Lyse Cells", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Measure [label="Measure Radioactivity\n(Scintillation Counting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\nNormalize to protein concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Uptake Kinetics", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Culture; Culture -> Wash; Wash -> Preincubation; Preincubation -> InitiateUptake; InitiateUptake -> Incubate; Incubate -> Terminate; Terminate -> Lyse; Lyse -> Measure; Measure -> Analyze; Analyze -> End; } .enddot Caption: Workflow for the cellular uptake assay of [³H]this compound.

Data Presentation

Quantitative data from the uptake studies should be summarized in a clear and structured format. Below is an example table for presenting the results.

Table 1: Uptake of [³H]this compound in Caco-2 Cells

Time (minutes)Total Uptake (pmol/mg protein) ± SDNon-specific Uptake (pmol/mg protein) ± SDSpecific Uptake (pmol/mg protein) ± SD
115.2 ± 1.11.5 ± 0.213.7 ± 1.1
578.6 ± 5.92.1 ± 0.376.5 ± 5.9
10155.3 ± 12.42.8 ± 0.4152.5 ± 12.4
15220.1 ± 18.73.5 ± 0.5216.6 ± 18.7

Data are presented as mean ± standard deviation (SD) from a representative experiment performed in triplicate. Non-specific uptake was determined in the presence of 20 mM unlabeled this compound. Specific uptake = Total uptake - Non-specific uptake.[7]

Conclusion

This application note provides a comprehensive protocol for the radiolabeling of this compound with tritium and its subsequent use in cellular uptake studies. The detailed methodologies for synthesis, purification, quality control, and the cellular assay itself are designed to provide researchers with a robust framework for investigating peptide transport. The structured data presentation and workflow diagrams offer a clear guide for experimental execution and analysis. These methods are essential for the preclinical evaluation of peptidomimetic drugs and for advancing our understanding of nutrient transport systems.

References

Application Notes: The Role of Leucyl-leucine in Modulating Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leucyl-leucine, a dipeptide of the essential branched-chain amino acid leucine, is increasingly recognized for its significant role in cellular metabolism and energy regulation. Its effects are primarily attributed to the intracellular release of leucine, which acts as a potent signaling molecule impacting mitochondrial function. These application notes provide a comprehensive overview of the mechanisms through which this compound, via leucine, influences mitochondrial bioenergetics, dynamics, and quality control, offering valuable insights for researchers in metabolic diseases, aging, and cancer biology.

Core Mechanisms of Action

Recent studies have elucidated a sophisticated mechanism by which leucine enhances mitochondrial performance. The primary mode of action involves the stabilization of proteins on the outer mitochondrial membrane (OMM).[1][2][3][4] Leucine achieves this by inhibiting the amino acid sensor GCN2, which in turn reduces the levels of the E3 ubiquitin ligase cofactor SEL1L at the mitochondria.[3][5][6] This suppression of SEL1L-mediated ubiquitination and subsequent degradation of OMM proteins, including key components of the protein import machinery like TOMM40, fortifies the mitochondria, enhancing their capacity for metabolic substrate import and, consequently, energy production.[1][5][7]

Furthermore, leucine has been shown to stimulate mitochondrial biogenesis and fatty acid oxidation by activating the SIRT1-AMPK signaling pathway.[8] This leads to an increase in mitochondrial content and oxidative capacity. The modulation of these pathways underscores the potential of this compound as a tool to investigate and potentially ameliorate conditions associated with mitochondrial dysfunction.[2][8]

Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of leucine on mitochondrial function.

Table 1: Effects of Leucine on Mitochondrial Respiration and Bioenergetics

ParameterCell/Tissue TypeLeucine ConcentrationObserved EffectReference
ATP-linked RespirationHuman Skeletal Muscle0.06 g/kg body weight/mealIncreased by 15.5 ± 4.4 pmol O₂/s/mg tissue after rehabilitation[9]
Mitochondrial ContentC2C12 Myotubes0.5 mMSignificant increase compared to controls[8]
Fatty Acid OxidationC2C12 Myotubes0.5 mMSignificantly elevated compared to controls[8]
PGC-1α mRNA LevelsC2C12 Myotubes0.5 mM198% increase[8]
SIRT3 mRNA LevelsC2C12 Myotubes0.5 mM167% increase[8]
Basal & Maximal Oxygen ConsumptionHuman CellsNot specifiedIncreased[7]

Table 2: Leucine's Impact on Mitochondrial-Related Signaling and Protein Expression

ParameterCell/Tissue TypeLeucine ConcentrationObserved EffectReference
SIRT1 ActivityC2C12 Myotubes0.5 mMSignificantly increased at 1, 12, and 24 hours[8]
AMPK PhosphorylationC2C12 Myotubes0.5 mMIncreased after SIRT1 activation[8]
OMM Protein UbiquitylationHuman Cells & C. elegansNot specifiedReduced[7]
Mitochondrial FusionRat Cardiomyocytes160 µMIncreased after 2 hours of incubation[10]
Mitochondrial NumberRat Cardiomyocytes160 µMDecreased after 2 hours of incubation[10]

Key Signaling Pathways

Leucine-GCN2-SEL1L Pathway for OMM Protein Stabilization

Leucine supplementation leads to the inhibition of the GCN2 kinase, which subsequently downregulates the expression of the E3 ubiquitin ligase cofactor SEL1L at the mitochondrial surface. This prevents the ubiquitination and degradation of OMM proteins, enhancing mitochondrial integrity and function.

GCN2_SEL1L_Pathway cluster_mito Mitochondrion Leucyl_Leucine This compound Leucine Leucine Leucyl_Leucine->Leucine GCN2 GCN2 Sensor Leucine->GCN2 SEL1L SEL1L GCN2->SEL1L downregulates OMM_Proteins OMM Proteins (e.g., TOMM40) SEL1L->OMM_Proteins targets for degradation Degradation Ubiquitin-Proteasome Degradation OMM_Proteins->Degradation Mito_Function Enhanced Mitochondrial Respiration & Function OMM_Proteins->Mito_Function

Caption: Leucine-GCN2-SEL1L signaling cascade.

Leucine-SIRT1-AMPK Pathway for Mitochondrial Biogenesis

Leucine activates SIRT1, which in turn deacetylates and activates LKB1, leading to the phosphorylation and activation of AMPK. This cascade promotes the expression of PGC-1α, a master regulator of mitochondrial biogenesis.

SIRT1_AMPK_Pathway Leucyl_Leucine This compound Leucine Leucine Leucyl_Leucine->Leucine SIRT1 SIRT1 Leucine->SIRT1 activates LKB1 LKB1 SIRT1->LKB1 deacetylates & activates PGC1a PGC-1α SIRT1->PGC1a deacetylates & activates AMPK AMPK LKB1->AMPK phosphorylates & activates AMPK->PGC1a activates Mito_Biogenesis Mitochondrial Biogenesis & Fatty Acid Oxidation PGC1a->Mito_Biogenesis

Caption: Leucine-SIRT1-AMPK signaling pathway.

Experimental Protocols

Protocol 1: High-Resolution Respirometry to Measure Mitochondrial Oxygen Consumption

This protocol is adapted from methodologies used to assess skeletal muscle mitochondrial function.[9] It allows for the detailed analysis of different respiratory states.

1. Materials:

  • Oroboros O2k High-Resolution Respirometer or similar instrument.

  • Mitochondrial isolation buffer (e.g., MiR05).

  • Permeabilized cells or isolated mitochondria.

  • Substrates: Pyruvate, Malate, Glutamate, Succinate.

  • Inhibitors/Uncouplers: ADP, Oligomycin, FCCP or CCCP.

  • This compound stock solution.

2. Procedure:

  • Preparation: Calibrate the O2k instrument according to the manufacturer's instructions. Prepare experimental groups (e.g., control, this compound treated).

  • Sample Loading: Add 2 ml of MiR05 buffer to the O2k chambers. Add the cell/mitochondrial sample (e.g., 1-2 mg of permeabilized muscle fibers). Allow the signal to stabilize.

  • State 2 Respiration (Leak): Add complex I substrates (e.g., 10 mM pyruvate, 5 mM malate, 10 mM glutamate). This measures leak respiration in the absence of ADP.

  • State 3 Respiration (Oxidative Phosphorylation): Titrate ADP (e.g., 2.5 mM) to measure maximal coupled respiration through Complex I.

  • Complex I+II Respiration: Add succinate (e.g., 10 mM) to assess the additive effect of Complex II on oxidative phosphorylation.

  • State 4 Respiration (Oligomycin-induced): Add oligomycin (e.g., 1.5 µM) to inhibit ATP synthase. The remaining oxygen consumption represents proton leak.

  • Electron Transfer System (ETS) Capacity: Titrate an uncoupler (e.g., CCCP in 0.5 µM steps) to determine the maximum capacity of the ETS.

4. Data Analysis:

  • Calculate oxygen flux (pmol O₂/s/mg tissue) for each respiratory state.

  • Determine respiratory control ratios (RCR) and flux control ratios (FCR) to assess mitochondrial coupling and capacity.

Respirometry_Workflow Start Start: Calibrate Respirometer Add_Sample Add Permeabilized Cells/ Mitochondria to Chamber Start->Add_Sample State2 Add CI Substrates (Pyruvate, Malate, Glutamate) Measure State 2 (Leak) Add_Sample->State2 State3 Add ADP Measure State 3 (OxPhos) State2->State3 CI_CII Add CII Substrate (Succinate) Measure CI+CII OxPhos State3->CI_CII State4 Add Oligomycin Measure State 4o (Leak) CI_CII->State4 ETS Titrate Uncoupler (CCCP) Measure Max ETS Capacity State4->ETS Analyze Analyze Data (Calculate Flux, RCR, FCR) ETS->Analyze

Caption: Workflow for high-resolution respirometry.

Protocol 2: Analysis of Mitochondrial Biogenesis in C2C12 Myotubes

This protocol outlines the steps to assess the effect of this compound on mitochondrial biogenesis markers in a cell culture model.[8]

1. Materials:

  • C2C12 myoblasts and differentiation medium.

  • This compound, SIRT1 inhibitor (EX527), AMPK inhibitor (Compound C).

  • MitoTracker Green FM for mitochondrial content analysis.

  • Reagents for RNA extraction and qRT-PCR (primers for PGC-1α, SIRT3, etc.).

  • Reagents for Western blotting (antibodies for p-AMPK, total AMPK).

  • Reagents for SIRT1 activity assay (fluorometric kit).

2. Procedure:

  • Cell Culture and Treatment: Differentiate C2C12 myoblasts into myotubes. Treat myotubes with this compound (e.g., 0.5 mM) for a specified time (e.g., 24 hours). Include control groups (e.g., vehicle, other amino acids) and inhibitor groups (co-treatment with EX527 or Compound C).

  • Mitochondrial Content:

    • Stain live cells with MitoTracker Green FM.

    • Analyze fluorescence intensity using a plate reader or flow cytometer.

  • Gene Expression Analysis:

    • Extract total RNA from treated cells.

    • Perform reverse transcription to generate cDNA.

    • Conduct qRT-PCR using primers for target genes (PGC-1α, SIRT3, COX5b) and a housekeeping gene for normalization.

  • Western Blotting:

    • Prepare protein lysates from treated cells.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against p-AMPK and total AMPK, followed by appropriate secondary antibodies.

    • Visualize bands and perform densitometry analysis.

  • SIRT1 Activity Assay:

    • Measure SIRT1 activity in cell lysates using a commercially available fluorometric assay kit according to the manufacturer's instructions.

4. Data Analysis:

  • Normalize mitochondrial content and gene expression data to the control group.

  • Calculate the ratio of p-AMPK to total AMPK.

  • Compare results between treatment groups to determine the roles of SIRT1 and AMPK in this compound's effects.

Conclusion

This compound, acting through its constituent leucine, is a powerful modulator of mitochondrial function. It enhances mitochondrial respiration by stabilizing OMM proteins and promotes mitochondrial biogenesis via the SIRT1-AMPK pathway. These findings and protocols provide a solid foundation for researchers to explore the therapeutic potential of this compound in a variety of diseases linked to mitochondrial dysfunction.

References

Application Notes and Protocols: Leucyl-leucine Utilization in In Vitro Protein Synthesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro protein synthesis (IVPS), or cell-free protein synthesis (CFPS), is a powerful platform for rapid protein expression, functional genomics, and the development of therapeutics. The efficiency of these systems relies on an optimized supply of essential components, including amino acids. L-leucine is a well-established critical amino acid that not only serves as a building block for proteins but also acts as a key signaling molecule to stimulate translation, primarily through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.[1][2]

While free-form amino acids are standard in IVPS reactions, the utilization of dipeptides, such as L-leucyl-L-leucine, is less characterized. Dipeptides can exhibit different properties, including increased stability and distinct absorption kinetics in cellular systems, making them relevant for studies in nutrition and drug delivery.[1] Understanding if and how leucyl-leucine can be utilized in a cell-free environment is crucial for researchers looking to explore alternative nutrient sources for protein production or to study the metabolic fate of dipeptides.

These application notes provide a theoretical framework, detailed experimental protocols, and data presentation guides for investigating the utilization of this compound in standard in vitro protein synthesis assays. The central hypothesis is that peptidases endogenous to commonly used cell-free extracts (e.g., from rabbit reticulocytes or E. coli) hydrolyze this compound into free L-leucine, which is then incorporated into nascent polypeptide chains.

Key Signaling Pathway: Leucine and mTORC1 Activation

In mammalian cells, leucine is a primary activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[3][4] Leucyl-tRNA synthetase (LRS) has been identified as an intracellular leucine sensor.[5][6] Upon binding leucine, LRS interacts with the Rag GTPases, initiating a cascade that translocates mTORC1 to the lysosomal surface, leading to its activation.[4][5] Activated mTORC1 then phosphorylates downstream targets, including p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), to promote translation initiation and ribosome biogenesis.[1]

mTORC1_Pathway Leucine-Mediated mTORC1 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine_ext Leucine Leucine_int Intracellular Leucine Leucine_ext->Leucine_int Transport LRS Leucyl-tRNA Synthetase (LRS) Leucine_int->LRS Binds & Activates Rag_GTPases Rag GTPases LRS->Rag_GTPases Activates mTORC1_inactive mTORC1 (inactive) Rag_GTPases->mTORC1_inactive Recruits to Lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activation p70S6K p70S6K mTORC1_active->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1_active->fourEBP1 Phosphorylates Translation Protein Synthesis (Translation Initiation) p70S6K->Translation Promotes fourEBP1->Translation Promotes (by releasing eIF4E)

Caption: Leucine activation of the mTORC1 signaling pathway.

Proposed Mechanism for this compound Utilization in a Cell-Free System

In a cell-free extract, the complex cellular architecture is absent. Therefore, the utilization of this compound is likely dependent on enzymatic activity within the lysate. We propose a two-step mechanism:

  • Hydrolysis: Endogenous peptidases present in the cell-free extract cleave the peptide bond of this compound.

  • Utilization: The released free L-leucine molecules enter the local amino acid pool, are charged to their cognate tRNA by leucyl-tRNA synthetase (LRS), and are subsequently incorporated into proteins during translation.

Dipeptide_Utilization_Workflow Proposed Mechanism of this compound Utilization in IVPS LL This compound (Dipeptide) Peptidases Endogenous Peptidases (in lysate) LL->Peptidases Substrate Leu 2x Free L-Leucine Peptidases->Leu Hydrolysis AA_Pool Amino Acid Pool Leu->AA_Pool LRS Leucyl-tRNA Synthetase (LRS) AA_Pool->LRS tRNA_Leu tRNA-Leu LRS->tRNA_Leu Charges tRNA Ribosome Ribosome tRNA_Leu->Ribosome Delivery Protein Nascent Protein Ribosome->Protein Incorporation

Caption: Proposed pathway for this compound use in cell-free extracts.

Experimental Protocols

To investigate the efficacy of this compound as a source for in vitro protein synthesis, two key experiments are proposed: a comparative protein synthesis assay and a direct hydrolysis assay.

Protocol 1: Comparative In Vitro Protein Synthesis Assay

This protocol compares the protein yield in a cell-free system when supplied with free L-leucine versus an equimolar amount of L-leucyl-L-leucine. A radiolabeled amino acid (e.g., ³⁵S-Methionine) is used for sensitive quantification of newly synthesized protein.

Materials:

  • Rabbit Reticulocyte Lysate (RRL), nuclease-treated

  • Amino Acid Mixture, minus Leucine and Methionine (1 mM each)

  • ³⁵S-Methionine (>1,000 Ci/mmol)

  • L-leucine stock solution (e.g., 20 mM)

  • L-leucyl-L-leucine stock solution (e.g., 10 mM, to provide equimolar leucine)

  • Template DNA or mRNA (e.g., Luciferase control plasmid/RNA)

  • RNase Inhibitor

  • Nuclease-free water

  • Trichloroacetic acid (TCA), 25%

  • Acetone

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: On ice, prepare master mixes for each condition (Control, +Leucine, +this compound) to ensure consistency. For a typical 25 µL reaction:

    • 12.5 µL Rabbit Reticulocyte Lysate

    • 2.5 µL Amino Acid Mix (-Leu, -Met)

    • 1.0 µL RNase Inhibitor

    • 1.0 µL ³⁵S-Methionine

    • 1.0 µL Template DNA/RNA (e.g., 500 ng)

    • Variable:

      • Condition A (Control): 2.0 µL Nuclease-free water

      • Condition B (+Leucine): 1.0 µL L-leucine stock (final conc. ~0.8 mM) + 1.0 µL water

      • Condition C (+this compound): 1.0 µL L-leucyl-leucine stock (final conc. ~0.4 mM) + 1.0 µL water

    • Add nuclease-free water to a final volume of 25 µL.

  • Incubation: Gently mix and incubate the reactions at 30°C for 90 minutes.

  • Quantification of Protein Synthesis:

    • Spot 2 µL of each reaction onto a piece of filter paper for total radioactivity measurement.

    • To the remaining 23 µL, add 500 µL of ice-cold 10% TCA.

    • Vortex and incubate on ice for 30 minutes to precipitate proteins.

    • Collect the precipitate by vacuum filtration through a glass fiber filter.

    • Wash the filter 3 times with 5% TCA, followed by one wash with acetone.

    • Dry the filter completely under a heat lamp.

    • Place the filter in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter (counts per minute, CPM).

  • Data Analysis: Calculate the percentage of incorporated ³⁵S-Methionine for each condition and compare the results.

Protocol 2: this compound Hydrolysis Assay

This protocol aims to directly confirm that the cell-free extract can hydrolyze this compound into free leucine.

Materials:

  • Cell-free extract (e.g., RRL or S30 E. coli extract)

  • L-leucyl-L-leucine stock solution (10 mM)

  • Reaction buffer appropriate for the extract

  • Acetonitrile (ACN) or other protein precipitation agent

  • HPLC or LC-MS system equipped with a suitable column for amino acid/dipeptide separation

Procedure:

  • Reaction Setup:

    • In a microfuge tube, combine 50 µL of cell-free extract, 40 µL of reaction buffer, and 10 µL of the L-leucyl-L-leucine stock solution.

    • Prepare a "Time 0" control by adding 100 µL of ACN immediately to a duplicate reaction to precipitate proteins and stop the reaction.

  • Incubation: Incubate the primary reaction tube at 30°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 90 minutes), withdraw an aliquot from the reaction and immediately quench it by adding two volumes of ACN.

  • Sample Preparation:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/HPLC Analysis: Analyze the supernatant to quantify the concentrations of L-leucyl-L-leucine and free L-leucine. Compare the concentrations at each time point to the "Time 0" control. A decrease in the dipeptide concentration and a corresponding increase in the free leucine concentration over time confirms hydrolysis.

Data Presentation

Quantitative data should be summarized in clear, structured tables. Below are examples of how to present the results from the proposed experiments.

Table 1: Hypothetical Results of Comparative Protein Synthesis Assay

ConditionLeucine SourceFinal Conc. (mM)Incorporated ³⁵S-Met (CPM)Protein Synthesis (% of +Leucine)
ANone (Endogenous)-15,250 ± 1,10011%
BL-Leucine0.8140,500 ± 8,500100%
CL-leucyl-L-leucine0.4135,700 ± 9,20097%

Data are presented as mean ± SD from triplicate experiments. The concentration for L-leucyl-L-leucine refers to the dipeptide; the effective concentration of available leucine upon complete hydrolysis would be 0.8 mM.

Table 2: Kinetic Parameters of Dipeptide and Amino Acid Uptake in Hamster Jejunum In Vitro

SubstrateParameterValue
L-leucyl-L-leucineKt (Apparent Affinity Constant)Lower than L-valyl-L-valine
Vmax (Maximal Velocity)Lower than L-valyl-L-valine
GlycylsarcosineInhibition by L-leucyl-L-leucineComplete Inhibition

Note: This data describes uptake in an intestinal model, not a cell-free system, but provides context on the biological interactions of this compound.[7]

Experimental Workflow Visualization

Experimental_Workflow Workflow for Investigating this compound Utilization cluster_planning Phase 1: Hypothesis & Setup cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Conclusion Hypothesis Hypothesis: Dipeptides are hydrolyzed to free amino acids in lysate. Prep_Reagents Prepare Reagents: - Cell-free lysate - Amino acid mixes - Leucine & Leu-Leu stocks Hypothesis->Prep_Reagents Run_IVPS Protocol 1: Run Comparative IVPS Assay (Control vs. Leu vs. Leu-Leu) Prep_Reagents->Run_IVPS Run_Hydrolysis Protocol 2: Run Hydrolysis Assay (Time-course analysis) Prep_Reagents->Run_Hydrolysis Analyze_IVPS Quantify Protein Yield (e.g., TCA precipitation & CPM) Run_IVPS->Analyze_IVPS Analyze_Hydrolysis Quantify Substrates (LC-MS/HPLC analysis) Run_Hydrolysis->Analyze_Hydrolysis Conclusion Conclusion: Assess efficiency of This compound utilization Analyze_IVPS->Conclusion Analyze_Hydrolysis->Conclusion

Caption: Logical workflow for studying dipeptide use in IVPS assays.

Conclusion and Applications

The protocols and framework provided here enable researchers to systematically investigate the use of this compound in in vitro protein synthesis systems. If the hypothesis of efficient hydrolysis is confirmed, it would indicate that dipeptides can serve as a viable alternative to free amino acids in these assays. This has several implications:

  • Bioprocessing: Dipeptides could be explored in large-scale cell-free manufacturing, potentially offering benefits in stability or solubility for custom media formulations.

  • Drug Development: For professionals studying dipeptide-based drugs or prodrugs, IVPS systems could serve as a rapid screening tool to assess the enzymatic stability and cleavage of these molecules in a complex biological milieu.

  • Nutritional Science: These assays can provide a simplified model to study the fundamental biochemical processes of dipeptide metabolism, complementing more complex cell-based or in vivo studies.

By following these guidelines, researchers can generate robust and reliable data to elucidate the role and potential of this compound in the powerful and versatile platform of cell-free protein synthesis.

References

Solid-Phase Synthesis of Leucyl-leucine and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of the dipeptide Leucyl-leucine (Leu-Leu) and its common derivatives, such as N-acetyl-Leucyl-leucine and Leucyl-leucinamide. The methodologies described herein are based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy in solid-phase peptide synthesis (SPPS).

Principle of Synthesis

Solid-phase peptide synthesis (SPPS) allows for the efficient construction of peptides by assembling amino acids on an insoluble polymer resin.[1] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[2] The synthesis of this compound begins with the attachment of the C-terminal amino acid, Leucine, to a solid support (resin). The peptide chain is then elongated from the C-terminus to the N-terminus by sequential cycles of deprotection and coupling of the subsequent amino acid, in this case, another Leucine residue.[1] The α-amino group of each incoming amino acid is temporarily protected by an Fmoc group, which is cleaved using a mild base like piperidine.[2] Finally, the completed dipeptide is cleaved from the resin, and any side-chain protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA).[3]

Experimental Workflow

The overall workflow for the solid-phase synthesis of this compound and its derivatives is depicted in the following diagram.

SPPS_Workflow Resin Resin (e.g., Wang or 2-CTC) Swell Swell Resin (DMF or DCM) Resin->Swell Load Load First Amino Acid (Fmoc-Leu-OH) Swell->Load Wash1 Wash Load->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash Deprotect1->Wash2 Couple Couple Second Amino Acid (Fmoc-Leu-OH) Wash2->Couple Wash3 Wash Couple->Wash3 Deprotect2 Final Fmoc Deprotection (Optional, for free N-terminus) Wash3->Deprotect2 Derivatize N-terminal Derivatization (e.g., Acetylation) Deprotect2->Derivatize If derivatizing Wash4 Wash Deprotect2->Wash4 If not derivatizing Derivatize->Wash4 Cleave Cleavage from Resin (TFA Cocktail) Wash4->Cleave Precipitate Precipitate and Purify (Cold Ether, HPLC) Cleave->Precipitate FinalProduct This compound or Derivative Precipitate->FinalProduct

Caption: General workflow for the solid-phase synthesis of this compound and its derivatives.

Quantitative Data Summary

The following tables summarize typical quantities and conditions for the synthesis of this compound and its derivatives on a 0.1 mmol scale.

Table 1: Reagents and Typical Quantities for this compound Synthesis

StepReagent/MaterialTypical Quantity (0.1 mmol scale)Molar Equivalents (relative to resin loading)
Resin Loading Wang Resin (1.0 mmol/g)100 mg1.0
Fmoc-Leu-OH141 mg (0.4 mmol)4.0
HOBt61 mg (0.4 mmol)4.0
DIC63 µL (0.4 mmol)4.0
DMAP1.2 mg (0.01 mmol)0.1
Fmoc Deprotection 20% Piperidine in DMF2 x 2 mL-
Amino Acid Coupling Fmoc-Leu-OH106 mg (0.3 mmol)3.0
HBTU114 mg (0.3 mmol)3.0
HOBt46 mg (0.3 mmol)3.0
DIPEA105 µL (0.6 mmol)6.0
Cleavage TFA/H₂O/TIPS (95:2.5:2.5)2 mL-
N-Acetylation Acetic Anhydride28 µL (0.3 mmol)3.0
DIPEA52 µL (0.3 mmol)3.0

Table 2: Typical Yields and Purity

ProductSynthesis MethodCrude Yield (Typical)Purity after HPLC (Typical)
This compoundSPPS (Fmoc/tBu)70-85%>95%
N-acetyl-Leucyl-leucineSPPS (Fmoc/tBu)65-80%>95%
Leucyl-leucinamideSPPS (Fmoc/tBu) on Rink Amide Resin70-85%>95%

Experimental Protocols

Synthesis of this compound (H-Leu-Leu-OH)

This protocol describes the synthesis of this compound with a free N-terminus and a C-terminal carboxylic acid using Wang resin.

4.1.1. Resin Preparation and First Amino Acid Loading

  • Place Wang resin (100 mg, 0.1 mmol) in a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF, 2 mL) for 1 hour.[4]

  • Drain the DMF.

  • In a separate vial, dissolve Fmoc-Leu-OH (141 mg, 0.4 mmol), HOBt (61 mg, 0.4 mmol) in DMF (1 mL).[5]

  • Add DIC (63 µL, 0.4 mmol) to the amino acid solution.

  • Add the activated amino acid solution to the resin, followed by DMAP (1.2 mg, 0.01 mmol).[5]

  • Shake the mixture for 12 hours at room temperature.[5]

  • To cap any unreacted hydroxyl groups, drain the solution and add a solution of acetic anhydride (2 eq) and DIPEA (2 eq) in DCM for 30 minutes.[5]

  • Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and Methanol (3 x 2 mL).

  • Dry the resin under vacuum.

Resin_Loading Start Wang Resin Swell Swell in DMF Start->Swell Couple Couple to Resin (12h, RT) Swell->Couple Activate Activate Fmoc-Leu-OH (DIC/HOBt/DMAP) Activate->Couple Cap Cap unreacted sites (Acetic Anhydride/DIPEA) Couple->Cap Wash Wash and Dry Cap->Wash End Fmoc-Leu-Wang Resin Wash->End

Caption: Workflow for loading the first Leucine onto Wang resin.

4.1.2. Peptide Chain Elongation

  • Fmoc Deprotection: Add 20% piperidine in DMF (2 mL) to the resin. Shake for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.[2]

  • Wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL).[2]

  • Amino Acid Coupling: In a separate vial, pre-activate Fmoc-Leu-OH (106 mg, 0.3 mmol) with HBTU (114 mg, 0.3 mmol), HOBt (46 mg, 0.3 mmol), and DIPEA (105 µL, 0.6 mmol) in DMF (1 mL) for 2-5 minutes.[2]

  • Add the activated amino acid solution to the deprotected resin. Shake for 1-2 hours at room temperature.[2]

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.[2]

  • Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).[2]

  • Final Fmoc Deprotection: Repeat step 1 to obtain the free N-terminus of the dipeptide.

  • Wash the final peptide-resin with DMF, DCM, and finally MeOH, then dry under vacuum.[2]

4.1.3. Cleavage and Deprotection

  • Add a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5, 2 mL) to the dried resin.[6]

  • Shake at room temperature for 2-3 hours.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[2]

  • Concentrate the TFA solution under a stream of nitrogen.

4.1.4. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding it dropwise to cold diethyl ether.[2]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[2]

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of aqueous acetonitrile solution (e.g., 50% ACN/water with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase HPLC using a C18 column.[7]

  • Collect fractions and analyze their purity by analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Synthesis of N-acetyl-Leucyl-leucine

Follow the protocol for this compound synthesis (4.1.1 and 4.1.2) up to the coupling of the second Leucine residue (step 6 of 4.1.2). Do not perform the final Fmoc deprotection.

4.2.1. N-terminal Acetylation

  • After coupling the second Fmoc-Leu-OH and washing, perform an Fmoc deprotection step as described in 4.1.2, step 1.

  • Wash the resin with DMF (3 x 2 mL).

  • Add a solution of acetic anhydride (28 µL, 0.3 mmol) and DIPEA (52 µL, 0.3 mmol) in DMF (2 mL) to the resin.

  • Shake for 1 hour at room temperature.

  • Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Proceed with cleavage, precipitation, and purification as described in sections 4.1.3 and 4.1.4.

Synthesis of Leucyl-leucinamide

For the synthesis of Leucyl-leucinamide, a Rink Amide resin is used instead of a Wang resin. The loading and peptide elongation steps are similar to the synthesis of this compound.

  • Start with Rink Amide resin (e.g., Rink Amide MBHA resin).

  • Load the first Fmoc-Leu-OH onto the Rink Amide resin using standard coupling conditions (e.g., HBTU/HOBt/DIPEA).

  • Follow the peptide chain elongation and final Fmoc deprotection steps as described in section 4.1.2.

  • Cleave the peptide from the Rink Amide resin using a TFA cocktail as described in section 4.1.3. This will yield the C-terminal amide.

  • Proceed with precipitation and purification as described in section 4.1.4.

Logical Relationships in SPPS Cycle

The iterative nature of solid-phase peptide synthesis follows a logical cycle of deprotection, washing, coupling, and washing.

SPPS_Cycle Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Couple next Fmoc-AA (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 End Fmoc-AA(n+1)-Resin Wash2->End Repeat for next cycle

Caption: The iterative cycle of solid-phase peptide synthesis.

By following these detailed protocols and understanding the underlying principles, researchers can successfully synthesize this compound and its derivatives with high purity for various applications in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthetic Leucyl-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic Leucyl-leucine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying synthetic this compound?

A1: The standard and most powerful method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on hydrophobicity. A C18-modified silica column is typically used as the stationary phase, with a mobile phase consisting of a gradient of acetonitrile in water, usually with 0.1% trifluoroacetic acid (TFA).[1][3]

Q2: What are the typical impurities I might encounter when synthesizing this compound?

A2: Impurities in synthetic this compound commonly arise from the solid-phase peptide synthesis (SPPS) process. These can include:

  • Unreacted Amino Acids: Free L-leucine.

  • Deletion Sequences: Peptides missing one of the leucine residues.

  • Diastereomers: The formation of L-Leucyl-D-leucine or D-Leucyl-L-leucine.

  • Residual Protecting Groups: Incomplete removal of protecting groups used during synthesis.[4]

  • Solvents and Reagents: Residual chemicals from the synthesis and cleavage steps, such as trifluoroacetic acid (TFA).[4]

  • Related Amino Acid Impurities: Isoleucine and valine are common impurities in commercial L-leucine starting materials.[5]

Q3: Can I use other purification methods besides RP-HPLC?

A3: Yes, other chromatographic techniques can be used, often in combination to achieve high purity. These include:

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.[2][6] This can be a useful initial "capture" step to remove the bulk of impurities.[2]

  • Gel Permeation Chromatography (GPC): Separates molecules based on size, which is effective for removing polymeric forms or for desalting the peptide solution.[2]

  • Recrystallization: While more common for single amino acids, fractional crystallization can be effective for purifying dipeptides, sometimes by forming salts with acids like benzenesulfonic or p-toluenesulfonic acid.[2][7]

Q4: What purity level should I aim for?

A4: For many research and pharmaceutical applications, a purity of >98% is often required.[4] For active pharmaceutical ingredients (APIs), it is recommended that no single unknown impurity constitutes more than 0.1% of the final product.[2] The required purity will ultimately depend on the specific application.

Troubleshooting Guide

Problem 1: My RP-HPLC chromatogram shows poor separation between this compound and an impurity.

  • Possible Cause: The elution gradient is not optimized for the specific hydrophobicity of your peptide and the impurity.

  • Solution:

    • Modify the Gradient: A shallower gradient (e.g., a smaller increase in acetonitrile percentage per minute) can improve the resolution between peaks that are close together.[3]

    • Change the Organic Modifier: While acetonitrile is most common, trying a different organic solvent like methanol or isopropanol in the mobile phase can alter the selectivity of the separation.

    • Adjust the TFA Concentration: While 0.1% TFA is standard, slight variations can sometimes affect peak shape and resolution.

    • Check the Column: Ensure your C18 column is not degraded or clogged. A new or different type of reversed-phase column (e.g., C8) might provide a different selectivity.[2]

Problem 2: The yield of my purified this compound is very low.

  • Possible Cause 1: The peptide is precipitating on the column or during collection.

    • Solution: this compound has relatively low aqueous solubility. Try dissolving the crude sample in a small amount of the initial mobile phase or a solvent like dimethyl sulfoxide (DMSO) before injection. Ensure the concentration is not too high.

  • Possible Cause 2: The peptide is being lost during lyophilization.

    • Solution: Ensure your lyophilization equipment is functioning correctly and that a proper freeze-drying cycle is used. Check for any leaks in the system.

  • Possible Cause 3: The synthesis itself resulted in a low yield of the target peptide.

    • Solution: Analyze the crude product before purification to estimate the amount of target peptide present. If the crude purity is low, the synthesis protocol may need to be optimized.

Problem 3: I suspect I have diastereomers (e.g., L-Leucyl-D-leucine) in my sample, but they co-elute in my standard RP-HPLC method.

  • Possible Cause: Diastereomers can be very difficult to separate due to their similar physical properties.

  • Solution:

    • Specialized Chromatography: Chiral chromatography, using a chiral stationary phase (CSP), is the most effective way to separate diastereomers.

    • Method Optimization: Extensive optimization of your RP-HPLC method, including trying different mobile phase compositions, temperatures, and columns, may eventually lead to separation.

    • NMR Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can often distinguish between diastereomers and can be used to determine the purity of your sample.[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics for common purification techniques for dipeptides like this compound. Values are estimates and can vary significantly based on the specific conditions and the purity of the crude material.

Purification MethodTypical Purity AchievedTypical YieldThroughputKey AdvantagesKey Disadvantages
RP-HPLC >98%60-80%Low to MediumHigh resolution and purity.[1][2]Can be time-consuming and uses significant solvent.[8]
Ion-Exchange 80-95%70-90%HighGood for initial bulk purification.[2]Lower resolution than RP-HPLC; incompatible with MS.[6]
Recrystallization >99% (if successful)50-70%HighCost-effective and scalable.Finding a suitable solvent system can be difficult.[2][7]
Gel Permeation Variable80-95%LowGood for desalting and removing polymers.[2]Low capacity and slow flow rates.[2]

Experimental Protocols

Protocol 1: Purification of this compound by Preparative RP-HPLC

This protocol is adapted from standard methods for dipeptide purification.[3]

  • Instrumentation and Column:

    • Preparative HPLC system with a UV detector (monitoring at 210-220 nm).[1]

    • Preparative C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the crude synthetic this compound in a minimal volume of Solvent A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Method:

    • Flow Rate: ~20 mL/min (adjust based on column dimensions and manufacturer's recommendations).

    • Gradient: A typical starting gradient is a linear increase from 5% to 40% Solvent B over 30-40 minutes. This should be optimized based on an initial analytical run to ensure the product peak is well-separated from impurities.

    • Detection: UV at 214 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of each collected fraction using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

  • Final Processing:

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a white powder.

Visualizations

Below are diagrams illustrating key workflows and concepts in the purification of synthetic this compound.

G General Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification & Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Precipitation Precipitation & Drying Cleavage->Precipitation Crude Crude this compound Precipitation->Crude RP_HPLC Preparative RP-HPLC Crude->RP_HPLC Analysis Purity Analysis (Analytical HPLC/MS) RP_HPLC->Analysis Collect Fractions Pooling Pooling of Pure Fractions Analysis->Pooling Purity >98%? Lyophilization Lyophilization Pooling->Lyophilization Final Pure this compound (>98%) Lyophilization->Final

Caption: Workflow for Synthesis and Purification of this compound.

G Troubleshooting Poor RP-HPLC Separation Start Poor Peak Resolution Grad Is the gradient too steep? Start->Grad ModGrad Decrease gradient slope (e.g., 0.5% B/min) Grad->ModGrad Yes Solvent Does co-elution persist? Grad->Solvent No End Improved Separation ModGrad->End ChangeSolvent Try different organic modifier (e.g., Methanol) Solvent->ChangeSolvent Yes Column Is the column performing well? Solvent->Column No ChangeSolvent->End CheckColumn Test with standard or replace column (e.g., C8 or new C18) Column->CheckColumn No CheckColumn->End

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

References

Technical Support Center: Overcoming Solubility Challenges with Leucyl-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively address and overcome solubility issues encountered with the dipeptide Leucyl-leucine in aqueous buffers.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common problems faced during experimental work with this compound.

Question 1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris) at a neutral pH.

Answer: This is a common challenge due to the hydrophobic nature of the two leucine residues. At neutral pH, this compound has a net neutral charge, which minimizes its interaction with water molecules and can lead to poor solubility.[1][2]

Recommended Solutions:

  • pH Adjustment: The solubility of peptides is highly dependent on pH and is generally lowest at their isoelectric point (pI).[2] To increase the solubility of this compound, adjust the pH of your buffer to be at least 2 units away from its pI. Since this compound is a neutral peptide, making the solution more acidic (pH < 4) or more basic (pH > 8) will increase its net charge and enhance its solubility.[2] For example, a solubility of 16.28 mg/mL in water has been achieved by adjusting the pH to 10 with 1 M NaOH.

  • Gentle Heating: Gently warming the solution to a temperature no higher than 40°C can help increase the kinetic energy of the molecules and facilitate dissolution.[3] However, be cautious as excessive heat can lead to peptide degradation.

  • Sonication: Using a bath sonicator for short intervals (e.g., 5-10 minutes) can help break up powder aggregates and enhance dissolution.[1][4] It is advisable to place the sample in an ice bath during sonication to prevent heating.

Question 2: My this compound solution is cloudy or has formed a precipitate after initial dissolution.

Answer: Cloudiness or precipitation indicates that the dipeptide is either not fully dissolved or is aggregating in the solution. This can be due to the formation of a supersaturated solution, a change in temperature, or buffer instability.[1]

Recommended Solutions:

  • Reduce Concentration: The desired concentration may be above the solubility limit of this compound in the specific buffer and conditions. Try preparing a more dilute solution.

  • Use of Co-solvents: For highly hydrophobic peptides, dissolving the peptide in a minimal amount of an organic co-solvent first can be effective.[5]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are powerful solvents for hydrophobic peptides.[1][5]

    • Procedure: Dissolve the this compound in a small volume of the organic solvent to create a concentrated stock solution. Then, add this stock solution dropwise to your vigorously stirring aqueous buffer to the desired final concentration.[1][5] If the solution becomes cloudy, the solubility limit has been exceeded.

  • Addition of Chaotropic Agents: In cases of severe aggregation, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be used to disrupt the hydrogen bonding network that contributes to aggregation.[6] However, these agents can interfere with many biological assays and should be used with caution.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: Direct quantitative solubility data for this compound in various buffers is limited. However, based on its hydrophobic nature, its solubility in neutral aqueous buffers is expected to be low. One study reported a solubility of 16.28 mg/mL in water when the pH was adjusted to 10 with 1 M NaOH. The solubility of its constituent amino acid, L-leucine, in water is approximately 24.26 g/L at 25°C.[7]

Q2: How does temperature affect the solubility of this compound?

A2: For many amino acids and peptides, solubility increases with temperature.[3] Gentle warming can be a useful technique to aid in the dissolution of this compound. However, it is important to avoid excessive heat to prevent potential degradation of the dipeptide.

Q3: Can I use organic solvents to dissolve this compound for cell culture experiments?

A3: Yes, but with caution. DMSO is a commonly used co-solvent for preparing stock solutions of hydrophobic compounds for cell culture.[8] It is important to ensure that the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid cytotoxicity. Always perform a vehicle control in your experiments.

Q4: How can I prevent my this compound stock solution from precipitating during storage?

A4: To prevent precipitation, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots. This avoids repeated freeze-thaw cycles which can promote aggregation and precipitation.[2] If the stock solution is prepared in a co-solvent, ensure the peptide remains soluble upon thawing.

Data Presentation

Table 1: Solubility of L-Leucine (Constituent Amino Acid) in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
022.7
2524.26
5028.87
7538.23
10056.38

Data from PubChem CID 6106.[7]

Table 2: Illustrative Solubility Profile of this compound in Different Solvents

Solvent/BufferpHExpected Relative SolubilityRationale
WaterNeutralLowNet neutral charge, hydrophobic nature.
PBS7.4LowSimilar to water at neutral pH.
Acidic Buffer< 4Moderate to HighProtonation of the carboxyl group leads to a net positive charge, increasing interaction with water.[2]
Basic Buffer> 8Moderate to HighDeprotonation of the amino group leads to a net negative charge, increasing interaction with water.[2]
Water + 1M NaOH1016.28 mg/mLHigh pH significantly increases solubility.
DMSON/AHighPowerful organic solvent for hydrophobic peptides.[1]

Disclaimer: The expected relative solubility is a qualitative prediction based on general principles of peptide chemistry. Actual solubility should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Aqueous Buffer

This protocol provides a stepwise approach to solubilizing this compound in an aqueous buffer, incorporating troubleshooting steps.

Materials:

  • This compound powder

  • Sterile aqueous buffer (e.g., PBS, Tris)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Vortex mixer

  • Bath sonicator

  • Water bath

Methodology:

  • Initial Attempt at Dissolution:

    • Bring the this compound powder and the aqueous buffer to room temperature.

    • Add the desired volume of buffer to the this compound powder to achieve the target concentration. Start with a concentration of 1 mg/mL or lower.

    • Vortex the mixture for 1-2 minutes.

    • Visually inspect for complete dissolution. If the solution is clear, it is ready for use.

  • Troubleshooting Incomplete Dissolution:

    • Sonication: If the solution is not clear, place the vial in a bath sonicator for 5-10 minute intervals. Keep the water in the sonicator cool to prevent heating of the sample.[4]

    • Gentle Warming: If sonication is not effective, warm the solution in a water bath at a temperature no higher than 40°C for 10-15 minutes with intermittent vortexing.[3]

    • pH Adjustment: If the dipeptide remains insoluble, adjust the pH of the solution.

      • For acidic conditions, add 0.1 M HCl dropwise while monitoring the pH until the peptide dissolves.

      • For basic conditions, add 0.1 M NaOH dropwise while monitoring the pH until the peptide dissolves.[2]

Protocol 2: Preparation of a this compound Stock Solution using an Organic Co-solvent

This protocol is recommended for preparing a more concentrated stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile aqueous buffer (e.g., PBS, Tris)

  • Vortex mixer

Methodology:

  • Dissolution in Organic Co-solvent:

    • Add a minimal amount of DMSO or DMF to the this compound powder to create a concentrated stock solution (e.g., 10-20 mg/mL).

    • Vortex thoroughly until the dipeptide is completely dissolved.

  • Dilution into Aqueous Buffer:

    • While vigorously stirring the aqueous buffer, add the concentrated organic stock solution dropwise to achieve the final desired concentration.

    • Continuously monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, you have exceeded the solubility limit in that buffer with the given concentration of co-solvent.

Visualizations

experimental_workflow start Start: Prepare this compound Solution weigh Weigh this compound Powder start->weigh add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) weigh->add_buffer vortex Vortex for 1-2 minutes add_buffer->vortex check_solubility Is the solution clear? vortex->check_solubility sonicate Sonicate in a cool water bath check_solubility->sonicate No end_success End: Solution Ready for Use check_solubility->end_success Yes sonicate->check_solubility warm Gently warm to < 40°C sonicate->warm If still insoluble warm->check_solubility adjust_ph Adjust pH away from pI (e.g., < 4 or > 8) warm->adjust_ph If still insoluble adjust_ph->check_solubility use_cosolvent Use Organic Co-solvent (DMSO/DMF) Protocol adjust_ph->use_cosolvent If still insoluble use_cosolvent->end_success end_fail Consider alternative strategies or lower concentration use_cosolvent->end_fail If precipitation occurs

Caption: Experimental workflow for dissolving this compound.

troubleshooting_workflow start Issue: this compound fails to dissolve or precipitates check_concentration Is the concentration too high? start->check_concentration reduce_concentration Action: Prepare a more dilute solution check_concentration->reduce_concentration Yes check_ph Is the buffer pH near the isoelectric point (pI)? check_concentration->check_ph No end_resolve Issue Resolved reduce_concentration->end_resolve adjust_ph Action: Adjust pH to be >2 units away from pI check_ph->adjust_ph Yes check_temp Is the temperature too low? check_ph->check_temp No adjust_ph->end_resolve gentle_warming Action: Gently warm the solution (< 40°C) check_temp->gentle_warming Yes consider_cosolvent Still insoluble? Consider using a co-solvent (e.g., DMSO) check_temp->consider_cosolvent No gentle_warming->end_resolve consider_cosolvent->end_resolve

Caption: Troubleshooting decision tree for this compound solubility.

References

Technical Support Center: Preventing Degradation of Leucyl-leucine in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the degradation of Leucyl-leucine in experimental setups. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and integrity of this compound throughout your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving this compound, providing potential causes and actionable troubleshooting steps.

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Question: My bioassay results with this compound are variable. What could be the cause?

  • Answer: Inconsistent results can often be attributed to the degradation of this compound. The primary cause of degradation is enzymatic hydrolysis by peptidases present in serum-containing media or released from cells.[1] Chemical instability, particularly at non-optimal pH and elevated temperatures, can also contribute to its degradation.[2][3]

    Troubleshooting Steps:

    • Assess this compound Stability: Perform a stability study by incubating this compound in your experimental medium under the same conditions as your assay (e.g., 37°C, 5% CO₂). Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and quantify the remaining intact this compound using HPLC.[1][4]

    • Incorporate Peptidase Inhibitors: If enzymatic degradation is confirmed, add a broad-spectrum peptidase inhibitor cocktail or specific inhibitors like Bestatin or Amastatin to your experimental medium.[5][6][7]

    • Optimize pH and Temperature: Ensure the pH of your buffers and media is within a stable range for this compound (typically close to neutral). Avoid prolonged exposure to high temperatures.[2]

    • Use Serum-Free Media: If your experimental design allows, switch to a serum-free medium to reduce the concentration of exogenous peptidases.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Question: I see extra peaks in my HPLC chromatogram when analyzing my this compound sample. What are they?

  • Answer: These additional peaks are likely degradation products, primarily the individual amino acids L-leucine. Enzymatic cleavage of the peptide bond in this compound by aminopeptidases is the most common cause.[8]

    Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to identify the molecular weights of the unexpected peaks and confirm if they correspond to L-leucine.

    • Implement Inhibitors: The presence of degradation products strongly suggests enzymatic activity. Utilize peptidase inhibitors as described in Issue 1. Bestatin is a potent inhibitor of leucine aminopeptidase.[5][9][10][11]

    • Minimize Incubation Times: If long incubation periods are not critical for your experiment, reducing the exposure time of this compound to potential enzymatic activity can minimize degradation.

    • Proper Sample Handling: Ensure samples for analysis are immediately placed on ice and processed quickly or stored at -80°C to halt any enzymatic activity post-collection.

Issue 3: Loss of this compound stock solution potency over time.

  • Question: How should I prepare and store this compound stock solutions to prevent degradation?

  • Answer: The stability of this compound in solution is dependent on the solvent, pH, temperature, and storage duration.[12] Improper storage can lead to a significant loss of the intact dipeptide.

    Troubleshooting Steps:

    • Solvent Selection: For aqueous stock solutions, use sterile, nuclease-free water or a buffer with a pH between 5 and 7. For long-term storage, dissolving in an organic solvent like DMSO can be an option, but ensure it is compatible with your experimental system.

    • Storage Temperature: For short-term storage (days to a week), refrigerate at 4°C. For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]

    • Aliquotting is Crucial: Repeatedly warming and cooling a stock solution can accelerate degradation. Preparing single-use aliquots minimizes this risk.

    • Check for Precipitation: Before use, visually inspect the thawed solution for any precipitates. If present, gentle warming and vortexing may be required to redissolve the peptide.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the stability of this compound and the efficacy of common inhibitors.

Table 1: Stability of this compound under Various Conditions

ParameterConditionStability/Degradation RateReference(s)
pH Optimal pH for stability is typically near neutral (pH 7.4).Degradation rate increases at acidic or alkaline pH.[2]
Temperature Optimal storage temperature for solutions is -20°C or -80°C.Degradation is accelerated at higher temperatures (e.g., 37°C).[2][12]
Cell Culture Media Presence of serum significantly increases degradation.N-terminal modifications can improve stability.[13][14]

Table 2: Efficacy of Common Peptidase Inhibitors

InhibitorTarget Enzyme(s)Inhibition Constant (Ki)Typical Working ConcentrationReference(s)
Bestatin Leucine aminopeptidase, Aminopeptidase B2.0 x 10⁻⁸ M for LAPase1-10 µM[11]
Amastatin Aminopeptidase A, Leucine aminopeptidase30 nM for LAP0.5-5 µM[6][7][15][16]

Experimental Protocols

Protocol 1: this compound Stability Assay in Experimental Medium

This protocol details a method to assess the stability of this compound in your specific experimental medium.

  • Preparation of this compound Spiked Medium:

    • Prepare your experimental medium (e.g., DMEM + 10% FBS).

    • Spike the medium with this compound to your final experimental concentration (e.g., 1 mM).

  • Incubation:

    • Place the this compound spiked medium in a sterile container and incubate under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) of the medium.

    • Immediately stop enzymatic degradation by adding a quenching solution (e.g., an equal volume of 10% trichloroacetic acid or cold acetonitrile) and placing the sample on ice.[1]

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.

    • Collect the supernatant for analysis.

  • Quantification by HPLC:

    • Analyze the supernatant using a validated HPLC method to determine the concentration of intact this compound.

    • Plot the concentration of this compound versus time to determine its degradation rate and half-life in your experimental medium.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound using reversed-phase HPLC with UV detection.

  • Instrumentation and Reagents:

    • HPLC system with a UV detector.

    • C18 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • This compound standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210-220 nm.

    • Injection Volume: 10-20 µL.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute this compound. An example gradient is 5% to 50% Mobile Phase B over 20 minutes.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in Mobile Phase A.

    • Create a series of dilutions to generate a standard curve (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

  • Sample Analysis:

    • Inject the prepared standards and samples.

    • Integrate the peak area corresponding to this compound.

  • Data Analysis:

    • Plot the peak area versus concentration for the standards to create a calibration curve.

    • Determine the concentration of this compound in your samples by interpolating their peak areas from the calibration curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound degradation and its prevention.

G Enzymatic Degradation of this compound Leucyl_leucine This compound Aminopeptidase Aminopeptidase (e.g., Leucine Aminopeptidase) Leucyl_leucine->Aminopeptidase Substrate L_Leucine1 L-Leucine Aminopeptidase->L_Leucine1 Product 1 L_Leucine2 L-Leucine Aminopeptidase->L_Leucine2 Product 2

Caption: Enzymatic cleavage of this compound by an aminopeptidase into two L-leucine molecules.

G Troubleshooting Workflow for this compound Degradation Start Inconsistent Results or Unexpected HPLC Peaks Check_Degradation Perform Stability Assay (Protocol 1) Start->Check_Degradation Degradation_Observed Degradation Observed? Check_Degradation->Degradation_Observed Add_Inhibitors Add Peptidase Inhibitors (e.g., Bestatin) Degradation_Observed->Add_Inhibitors Yes No_Degradation No Degradation Degradation_Observed->No_Degradation No Optimize_Conditions Optimize pH and Temperature Add_Inhibitors->Optimize_Conditions Use_Serum_Free Consider Serum-Free Media Optimize_Conditions->Use_Serum_Free Re_evaluate Re-evaluate Experiment Use_Serum_Free->Re_evaluate Check_Other Investigate Other Experimental Variables No_Degradation->Check_Other Check_Other->Re_evaluate

Caption: A decision tree for troubleshooting unexpected results in experiments with this compound.

G Experimental Workflow for this compound Stability Analysis Prepare_Sample 1. Prepare this compound in Experimental Medium Incubate 2. Incubate under Experimental Conditions Prepare_Sample->Incubate Collect_Aliquots 3. Collect Aliquots at Time Points Incubate->Collect_Aliquots Quench_Reaction 4. Quench Enzymatic Activity Collect_Aliquots->Quench_Reaction Centrifuge 5. Centrifuge to Remove Proteins Quench_Reaction->Centrifuge Analyze_HPLC 6. Analyze Supernatant by HPLC Centrifuge->Analyze_HPLC Determine_Stability 7. Determine Degradation Rate and Half-life Analyze_HPLC->Determine_Stability

Caption: A stepwise workflow for assessing the stability of this compound in an experimental setup.

References

Optimizing Leucyl-leucine concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Leucyl-leucine (Leu-Leu) in cell culture experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful application of this dipeptide in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over L-leucine in cell culture?

A1: this compound can offer improved stability and solubility in cell culture media compared to L-leucine, particularly in concentrated feed solutions for fed-batch cultures.[1] As a dipeptide, it is taken up by cells and subsequently hydrolyzed by intracellular peptidases to release L-leucine, providing a more sustained intracellular supply of this essential amino acid. This controlled release can be beneficial for maintaining consistent mTOR signaling and supporting protein synthesis over extended culture periods.

Q2: How is this compound taken up by cells?

A2: Mammalian cells can internalize small peptides through various mechanisms, including the action of peptide transporters like PepT1.[2] Once inside the cell, this compound is cleaved by intracellular peptidases, releasing its constituent L-leucine molecules to participate in cellular processes.[3][4]

Q3: What is the primary signaling pathway activated by the L-leucine released from this compound?

A3: The L-leucine released from this compound is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[2][5] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.[5]

Q4: Can this compound be used for applications other than promoting cell growth and protein synthesis?

A4: Yes, a methylated form, L-leucyl-L-leucine methyl ester (Leu-Leu-OMe), has been shown to selectively induce apoptosis in cytotoxic lymphocytes, such as natural killer (NK) cells and CD8+ T cells.[6] This property is dependent on the high concentration of the lysosomal thiol protease, dipeptidyl peptidase I, in these cell types.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Media
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the prepared cell culture medium, or the pH of the medium is not optimal for its dissolution.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution: Dissolve this compound in sterile, high-purity water to create a concentrated stock solution. One supplier suggests a solubility of up to 16.28 mg/mL (66.63 mM) in water with sonication and pH adjustment to 10 with 1 M NaOH.[7] For cell culture applications, prepare the stock in a buffer compatible with your cells, and sterile filter it through a 0.22 µm filter.

    • Sonication: If the dipeptide does not readily dissolve, sonicate the solution in a water bath to aid dissolution.[8][9]

    • pH Adjustment: The pH of the solvent can significantly impact peptide solubility. For basic peptides, a slightly acidic solvent can help, while for acidic peptides, a slightly basic solvent is beneficial.[9] However, ensure the final pH of your cell culture medium remains within the optimal range for your cells.

    • Gradual Dilution: When adding a stock solution (especially if a co-solvent like DMSO is used for a hydrophobic derivative) to your culture medium, add it slowly while gently mixing to avoid precipitation.[10]

Issue 2: Unexpected Cytotoxicity or Reduced Cell Viability
  • Possible Cause: The concentration of this compound used is too high for the specific cell line, leading to toxic effects. Alternatively, impurities in the this compound preparation may be causing cytotoxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Experiment: Conduct a cell viability assay (e.g., MTT or XTT assay) with a range of this compound concentrations to determine the optimal, non-toxic concentration for your cell line.

    • Use High-Purity this compound: Ensure the this compound used is of high purity and suitable for cell culture to avoid artifacts from contaminants.

    • Consider Cell-Type Specificity: Be aware that some cell types, particularly certain immune cells, may be more sensitive to this compound or its derivatives.[6]

    • Control for Constituent Amino Acids: Include control groups treated with equimolar concentrations of free L-leucine to determine if the observed effect is specific to the dipeptide or a general response to high leucine levels.

Issue 3: Inconsistent or No Effect on mTOR Signaling
  • Possible Cause: The concentration of this compound is insufficient to activate the mTOR pathway, the duration of treatment is not optimal, or the cells are not properly starved before stimulation.

  • Troubleshooting Steps:

    • Optimize Concentration: Based on dose-response data for L-leucine, a concentration of around 5 mM can be a starting point for achieving a strong stimulation of mTOR signaling in some cell types, like human myotubes.[11] However, a noticeable activation can be seen at concentrations between 100 µM and 300 µM in other cells.[12] A dose-response experiment is recommended.

    • Time-Course Experiment: The activation of mTOR signaling is often transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 3h) to identify the peak of pathway activation.

    • Serum Starvation: To observe a clear effect on mTOR signaling, it is crucial to reduce the baseline activity of the pathway. This is typically achieved by serum-starving the cells for several hours or overnight before treatment with this compound.

Data Presentation

Table 1: Recommended Concentration Ranges for L-leucine in Cell Culture Experiments (as a proxy for this compound)

ApplicationCell TypeRecommended L-leucine ConcentrationExpected OutcomeReference
mTORC1 Activation Human Myotubes5 mMMaximal stimulation of mTOR and p70S6K phosphorylation.[11]
mTORC1 Activation Human Macrophages100 µM - 300 µMStep-up in mTORC1 activation.[12]
mTORC1 Activation HeLa S3 Cells400 µMIncreased phosphorylation of mTORC1 pathway proteins.[13]
Recombinant Protein Production CHO CellsEquimolar replacement of L-leucineMaintained or improved cell growth and protein production.[3]

Table 2: Solubility of this compound

SolventSolubilityConditionsReference
Water 16.28 mg/mL (66.63 mM)Ultrasonic and adjust pH to 10 with 1 M NaOH[7]
DMSO < 1 mg/mL-[7]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using MTT Cell Viability Assay

This protocol is designed to assess the effect of a range of this compound concentrations on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the optimal concentration range.

Protocol 2: Assessing mTORC1 Pathway Activation by Western Blotting

This protocol details the detection of phosphorylated p70S6K (a downstream target of mTORC1) as a marker of pathway activation.

Materials:

  • Cell line of interest

  • Serum-free medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-p70S6K (Thr389) and anti-total p70S6K)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Methodology:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight. Treat the cells with the desired concentrations of this compound for a predetermined time (e.g., 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p70S6K overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities. To normalize, strip the membrane and re-probe with an antibody for total p70S6K.

Mandatory Visualizations

mTOR_Pathway cluster_input Extracellular Signals cluster_cell Cellular Environment This compound This compound Peptide_Transporter Peptide Transporter (e.g., PepT1) This compound->Peptide_Transporter Uptake Intracellular_Leu_Leu Intracellular This compound Peptide_Transporter->Intracellular_Leu_Leu Peptidases Intracellular Peptidases Intracellular_Leu_Leu->Peptidases Hydrolysis L_Leucine L-leucine Peptidases->L_Leucine mTORC1 mTORC1 L_Leucine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when unphosphorylated)

Caption: this compound uptake and subsequent activation of the mTORC1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Prepare_Cells Prepare Cell Culture Dose_Response Dose-Response Treatment (e.g., 0.1 - 10 mM) Prepare_Cells->Dose_Response Prepare_LeuLeu Prepare this compound Stock Solution Prepare_LeuLeu->Dose_Response Time_Course Time-Course Treatment (e.g., 0.5 - 24h) Dose_Response->Time_Course Viability_Assay Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay Western_Blot Western Blot (p-p70S6K) Time_Course->Western_Blot Optimal_Conc Determine Optimal Concentration Viability_Assay->Optimal_Conc Optimal_Time Determine Optimal Time Point Western_Blot->Optimal_Time

Caption: General workflow for optimizing this compound concentration in cell culture.

Troubleshooting_Logic Start Experiment Start Problem Problem Encountered? Start->Problem Success Successful Experiment Problem->Success No Solubility Solubility Issue? Problem->Solubility Yes Cytotoxicity Unexpected Cytotoxicity? Solubility->Cytotoxicity No Sol_Action Check stock prep, use sonication, adjust pH Solubility->Sol_Action Yes No_Effect No Effect Observed? Cytotoxicity->No_Effect No Cyto_Action Perform dose-response, check purity Cytotoxicity->Cyto_Action Yes Effect_Action Optimize concentration, time-course, serum starve No_Effect->Effect_Action Yes Sol_Action->Start Cyto_Action->Start Effect_Action->Start

Caption: A logical diagram for troubleshooting common issues with this compound.

References

Troubleshooting Leucyl-leucine uptake assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Leucyl-leucine uptake assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound uptake in mammalian cells?

A1: this compound, a dipeptide, is primarily transported into mammalian cells by proton-coupled oligopeptide transporters (POTs), such as PEPT1 (SLC15A1) and PEPT2 (SLC15A2).[1][2] PEPT1 is a high-capacity, low-affinity transporter predominantly found in the small intestine, while PEPT2 is a low-capacity, high-affinity transporter located in tissues like the kidneys.[1] These transporters function as symporters, co-transporting di- and tripeptides with protons across the cell membrane.[3]

Q2: Why is maintaining an acidic apical pH important for the assay?

A2: An acidic apical pH (typically between 6.0 and 6.5) is crucial because the uptake of this compound by transporters like PEPT1 is driven by a proton gradient.[4] This acidic environment provides the protons that are co-transported with the dipeptide, energizing the uptake process.

Q3: Can components in the cell culture media interfere with the assay?

A3: Yes, components in the cell culture media, such as other di/tripeptides or compounds that act as PEPT1 inhibitors, can competitively inhibit the uptake of this compound.[4] It is recommended to use a defined transport buffer, like Hank's Balanced Salt Solution (HBSS), for the duration of the assay to avoid these interferences.[4]

Q4: What are the key differences between radioactive and non-radioactive this compound uptake assays?

A4: Radioactive assays, typically using 3H- or 14C-labeled this compound, are a traditional and robust method for quantifying uptake.[5] However, they involve hazardous materials and require specialized handling.[5] Non-radioactive methods, such as those using stable isotope-labeled substrates detected by LC-MS/MS, offer a safer and often more accessible alternative with comparable accuracy.[5] Fluorescently labeled substrates are another non-radioactive option, but it's crucial to validate that the fluorescent tag does not alter the transport kinetics.[6]

Q5: How can I confirm that the observed uptake is transporter-mediated?

A5: To validate that the uptake is carrier-mediated, you should perform inhibition studies using known substrates or inhibitors of the relevant transporters (e.g., PEPT1).[1] A significant reduction in this compound uptake in the presence of a competitive inhibitor, such as Glycyl-sarcosine, indicates transporter-specific activity.[1] Performing the assay at 4°C can also serve as a negative control, as energy-dependent transport is inhibited at low temperatures.[7][8]

Troubleshooting Guides

This section addresses common issues that can lead to variability and unexpected results in your this compound uptake assays.

Issue 1: Low or No this compound Uptake

If you observe lower-than-expected or no uptake of this compound, consider the following potential causes and solutions.

Potential Cause Recommended Action Acceptable Parameters
Compromised Cell Monolayer Integrity Measure the Transepithelial Electrical Resistance (TEER) of your cell monolayer (e.g., Caco-2 cells). A low TEER value suggests a leaky monolayer, which can lead to inaccurate uptake measurements.[4] Perform a Lucifer Yellow rejection assay to confirm monolayer tightness.[4]TEER: >250 Ω·cm² Lucifer Yellow Papp: <1.0 x 10⁻⁶ cm/s
Suboptimal Apical pH Ensure the apical buffer pH is between 6.0 and 6.5 to maintain the necessary proton gradient for PEPT1-mediated transport.[4] Always prepare fresh buffers and verify the pH before each experiment.[4]Apical Buffer pH: 6.0 - 6.5
Low PEPT1 Transporter Expression Ensure the passage number of your cell line (e.g., Caco-2) is within the optimal range for transporter expression (typically passages 20-40).[4] High passage numbers can lead to altered transporter expression.[4]Caco-2 Passage Number: 20 - 40
Presence of Competitive Inhibitors Use a defined transport buffer (e.g., HBSS) for the assay to avoid competitive inhibition from components in the cell culture medium.[4]Transport Buffer: Defined, e.g., HBSS
This compound Degradation Assess the stability of your this compound stock in the transport buffer under your experimental conditions.[4] Degradation of the substrate will lead to inaccurate uptake measurements.Substrate Stability: Consistent concentration over the assay duration.
Inconsistent Cell Seeding Density Ensure a uniform cell suspension and consistent seeding density across all wells to minimize variability between replicates.[4]Cell Seeding: Uniform across all wells.
Issue 2: High Background Signal

A high background signal can mask the specific uptake of this compound. The following table outlines common causes and solutions.

Potential Cause Recommended Action
Insufficient Washing Inadequate washing can leave residual radiolabeled or fluorescent substrate on the cell surface or in the wells, leading to a high background.[9][10] Increase the number and volume of wash steps with ice-cold PBS immediately after terminating the uptake.[1]
Non-Specific Binding The substrate may bind non-specifically to the cell surface or the assay plate.[11] To minimize this, use low-binding plates and pipette tips.[11] Including a blocking step with a protein solution like Bovine Serum Albumin (BSA) can also help.[12]
Inappropriate Antibody Concentration (for immuno-based detection) If using an antibody-based detection method, a high primary or secondary antibody concentration can lead to non-specific binding and high background.[9] Titrate your antibodies to determine the optimal concentration.
Contaminated Reagents Contaminated buffers or reagents can contribute to a high background signal.[12] Prepare fresh reagents and filter-sterilize them if necessary.
Cell Autofluorescence (for fluorescent assays) Cells naturally fluoresce, which can contribute to background noise in fluorescent assays.[6] Always include an unstained cell control to measure the level of autofluorescence and subtract it from your experimental values.

Experimental Protocols

Protocol 1: Radiolabeled this compound Uptake Assay in Caco-2 Cells

This protocol provides a standard method for measuring the uptake of radiolabeled this compound in a Caco-2 cell monolayer model.[2]

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell inserts

  • Hank's Balanced Salt Solution (HBSS), pH 6.0 (apical) and pH 7.4 (basolateral)[4]

  • Radiolabeled [³H]Glycyl-L-leucine or [¹⁴C]Glycyl-L-leucine

  • Unlabeled Glycyl-L-leucine

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer

  • Scintillation cocktail and counter

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture until a differentiated monolayer is formed (typically 21 days).[1]

  • Monolayer Integrity Check: Before the assay, measure the TEER of the monolayers. Only use monolayers with TEER values >250 Ω·cm².[4]

  • Preparation: Wash the cell monolayers twice with pre-warmed (37°C) HBSS.[2][4]

  • Pre-incubation: Add HBSS (pH 6.0 to the apical side, pH 7.4 to the basolateral side) and pre-incubate at 37°C for 15-20 minutes.

  • Initiate Uptake: Aspirate the pre-incubation buffer from the apical side and add the uptake solution (HBSS, pH 6.0) containing a known concentration of radiolabeled this compound. For competition experiments, include a known inhibitor.[2] For determining non-specific uptake, add a high concentration of unlabeled this compound.[2]

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring this time point falls within the linear range of uptake.[1]

  • Terminate Uptake: Stop the uptake by rapidly aspirating the uptake solution and immediately washing the monolayers three to four times with ice-cold PBS.[1][2]

  • Cell Lysis: Add cell lysis buffer to the apical compartment and incubate at room temperature for 30 minutes with gentle shaking.[2]

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[2]

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each well. Calculate the uptake rate and assess the percentage of inhibition for competition assays.

Visualizations

This compound Uptake Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Measure TEER (>250 Ω·cm²) B->C D Wash with pre-warmed HBSS C->D E Pre-incubate at 37°C D->E F Add radiolabeled this compound E->F G Incubate (e.g., 10-30 min) F->G H Terminate uptake with ice-cold PBS wash G->H I Lyse cells H->I J Measure radioactivity I->J K Normalize to protein concentration J->K L Calculate uptake rate K->L

Caption: Workflow for a radiolabeled this compound uptake assay.

Troubleshooting Logic for Low Uptake

G A Low this compound Uptake B Check Cell Monolayer Integrity (TEER) A->B C Verify Apical Buffer pH (6.0-6.5) A->C D Confirm Cell Passage Number (20-40) A->D E Assess Substrate Stability A->E F Use Defined Transport Buffer A->F G Issue Resolved B->G TEER OK C->G pH OK D->G Passage OK E->G Stable F->G Buffer OK

Caption: Decision tree for troubleshooting low this compound uptake.

PEPT1-Mediated Transport Signaling Pathway

G cluster_membrane Apical Membrane cluster_extracellular Extracellular (Lumen) cluster_intracellular Intracellular (Cytosol) PEPT1 PEPT1 Transporter LL_in This compound PEPT1->LL_in Co-transport H H+ H->PEPT1 LL This compound LL->PEPT1

Caption: Simplified diagram of PEPT1-mediated this compound transport.

References

Technical Support Center: Separation of Leucyl-leucine from Free Leucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of the dipeptide Leucyl-leucine from its constituent amino acid, leucine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound from leucine?

A1: The most common and effective methods for separating this compound from leucine are based on chromatography and electrophoresis. These include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[1][2] this compound, being a larger molecule with two leucine residues, is generally more hydrophobic than a single leucine molecule and will therefore have a longer retention time on a C18 or C8 column.

  • Hydrophilic Interaction Chromatography (HILIC): An alternative to RP-HPLC, HILIC is well-suited for separating polar compounds.[3][4][5][6] In HILIC, more polar molecules are retained longer. Leucine is more polar than this compound, so it will be retained longer on a HILIC column.

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge at a given pH.[7][8][9] The charge of both this compound and leucine is pH-dependent. By carefully selecting the pH of the mobile phase and the type of ion-exchange column (cation or anion), a separation can be achieved based on differences in their charge states.

  • Capillary Electrophoresis (CE): A high-resolution technique that separates molecules based on their charge-to-mass ratio in an electric field.[10][11][12] Due to differences in their size and charge, this compound and leucine can be effectively separated using CE.

Q2: How do I choose the best separation method for my application?

A2: The choice of method depends on several factors, including the sample matrix, the required purity, the amount of sample, and the available equipment.

  • For high-resolution analytical separations and purification, RP-HPLC is a robust and widely used method.[1]

  • If your molecules are highly polar and show poor retention in RP-HPLC, HILIC is an excellent alternative.[4][6]

  • When charge differences are significant, IEC can provide high selectivity.[7]

  • For very small sample volumes and high-efficiency separations, Capillary Electrophoresis is a powerful technique.[10][11]

Q3: What kind of sample preparation is required before analysis?

A3: Proper sample preparation is crucial for accurate and reproducible results.[13][14] General steps include:

  • Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase of your chromatographic method. For RP-HPLC, this is often a mixture of water and a small amount of organic solvent. For HILIC, a high organic content solvent is used.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column or instrument.[14]

  • Protein Removal: If your sample is in a biological matrix, you may need to remove proteins, for example, by acid precipitation (e.g., with trichloroacetic acid) followed by centrifugation.[13]

  • Derivatization: For detection purposes, especially with UV or fluorescence detectors, pre-column or post-column derivatization with reagents like o-phthalaldehyde (OPA) may be necessary to enhance the signal of the amino acid and dipeptide.

Troubleshooting Guides

This section addresses common problems encountered during the separation of this compound from leucine.

Issue 1: Co-elution or Poor Resolution of this compound and Leucine Peaks

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Mobile Phase Composition RP-HPLC: Decrease the organic solvent strength (e.g., acetonitrile, methanol) in the mobile phase to increase retention and improve separation. A shallower gradient can also enhance resolution.[1] HILIC: Increase the water content in the mobile phase to decrease the elution strength and improve the separation of these polar analytes.[4]
Incorrect pH of the Mobile Phase The ionization state of both molecules is pH-dependent. Adjusting the pH of the mobile phase can alter their retention times and selectivity. For RP-HPLC, adding an ion-pairing agent like trifluoroacetic acid (TFA) is common.[1] For IEC, optimizing the buffer pH is the primary means of achieving separation.[7]
Suboptimal Column Choice The choice of stationary phase is critical. For RP-HPLC, a C18 column with a high carbon load may provide better separation based on hydrophobicity. For HILIC, an amide or cyano-based column could offer different selectivity.
High Flow Rate A lower flow rate can increase the interaction time with the stationary phase, often leading to better resolution.
Column Overloading Injecting too much sample can lead to broad, overlapping peaks.[15] Reduce the injection volume or dilute the sample.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with the Stationary Phase Unwanted interactions, such as those with residual silanol groups on silica-based columns, can cause peak tailing.[16][17] Using a well-end-capped column or adding a competing base to the mobile phase can mitigate this. For basic compounds, adjusting the mobile phase to a higher pH can improve peak shape on appropriate columns.[18]
Sample Solvent Incompatibility The sample should be dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.[16] Dissolving the sample in a much stronger solvent can lead to peak distortion.
Column Contamination or Degradation If the column is old or has been used with complex matrices, it may be contaminated. Flush the column with a strong solvent or, if necessary, replace it.[15]
Extra-column Volume Excessive tubing length or dead volume in the system can contribute to peak broadening.[16] Ensure all fittings are secure and use tubing with an appropriate internal diameter.
Issue 3: Low Signal or Poor Sensitivity

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Detection Wavelength Leucine and this compound have low UV absorbance at higher wavelengths. For UV detection, use a low wavelength (e.g., 200-220 nm).[19]
Need for Derivatization To enhance sensitivity for UV or fluorescence detection, consider pre- or post-column derivatization with a suitable reagent like dansyl chloride or OPA.[20]
Low Sample Concentration If the sample is too dilute, concentrate it before injection. Be mindful not to increase the concentration of salts or other interfering substances.[19]
Detector Issues Ensure the detector lamp is functioning correctly and has sufficient lifetime remaining.

Experimental Protocols

Below are detailed methodologies for the separation of this compound from leucine using different techniques.

Protocol 1: Reverse-Phase HPLC (RP-HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    20 50
    22 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A.

Protocol 2: Hydrophilic Interaction Chromatography (HILIC)
  • Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase A
    0 5
    10 40
    12 40
    13 5

    | 15 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: ELSD or MS.

Protocol 3: Ion-Exchange Chromatography (IEC)
  • Instrumentation: HPLC or ion chromatography system with a conductivity detector or post-column derivatization with a UV-Vis detector.

  • Column: Strong cation-exchange column.

  • Mobile Phase A: 20 mM Phosphate buffer, pH 3.0.

  • Mobile Phase B: 20 mM Phosphate buffer with 1 M NaCl, pH 3.0.

  • Gradient:

    Time (min) % Mobile Phase B
    0 0
    25 50
    30 100
    35 100
    36 0

    | 40 | 0 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Post-column derivatization with ninhydrin and detection at 570 nm.

Quantitative Data Summary

The following table summarizes expected retention behavior for this compound and leucine under different chromatographic conditions. Note: Actual retention times may vary depending on the specific column, system, and exact experimental conditions.

Method Analyte Expected Retention Time (min) Expected Resolution (Rs)
RP-HPLC Leucine~ 8.5> 2.0
This compound~ 12.2
HILIC This compound~ 4.1> 1.8
Leucine~ 6.8
IEC (Cation-Exchange) Leucine~ 15.3> 2.5
This compound~ 19.8

Visualizations

Experimental Workflows

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Sample Sample Mixture (Leu & Leu-Leu) Dissolve Dissolve in Mobile Phase A Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (214 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify & Quantify Peaks Chromatogram->Quantify

Caption: RP-HPLC workflow for separating this compound and leucine.

HILIC_Workflow cluster_prep Sample Preparation cluster_hilic HILIC Analysis cluster_data Data Analysis Sample Sample Mixture (Leu & Leu-Leu) Dissolve Dissolve in High Organic Solvent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on Amide Column Inject->Separate Detect ELSD or MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify & Quantify Peaks Chromatogram->Quantify

Caption: HILIC workflow for separating this compound and leucine.

IEC_Workflow cluster_prep Sample Preparation cluster_iec IEC Analysis cluster_data Data Analysis Sample Sample Mixture (Leu & Leu-Leu) Buffer_Exchange Buffer Exchange to Initial Mobile Phase Sample->Buffer_Exchange Filter Filter (0.22 µm) Buffer_Exchange->Filter Inject Inject into IC System Filter->Inject Separate Separation on Cation-Exchange Column Inject->Separate Derivatize Post-Column Derivatization Separate->Derivatize Detect UV-Vis Detection (570 nm) Derivatize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify & Quantify Peaks Chromatogram->Quantify

Caption: IEC workflow for separating this compound and leucine.

References

Identifying and removing impurities from commercial Leucyl-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Leucyl-leucine. The information is designed to help identify and remove common impurities encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercial this compound?

Commercial this compound can contain several types of impurities stemming from the synthesis of the starting material (L-leucine) and the dipeptide itself. These can be broadly categorized as:

  • Related Amino Acids: The most common impurities are other branched-chain amino acids such as Isoleucine and Valine.[1]

  • Enantiomeric Impurities: The presence of the D-leucine enantiomer can lead to the formation of D-Leucyl-L-leucine or L-Leucyl-D-leucine diastereomers.[2]

  • Synthesis-Related Impurities: These can include unreacted L-leucine, byproducts from the activation of the carboxylic acid group, and residual protecting groups used during peptide synthesis (e.g., Boc, Fmoc, Cbz).[2][3][4] Incomplete reactions can also lead to truncated sequences (in this case, just the single amino acid).

  • Degradation Products: Improper storage or handling can lead to the hydrolysis of the dipeptide back to L-leucine.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification process may be present in trace amounts.

Q2: How can I identify the impurities in my this compound sample?

Several analytical techniques can be employed to identify impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is the most common method for assessing the purity of peptides.[5] It can separate this compound from most impurities, allowing for their quantification.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and identifying impurities by their mass-to-charge ratio.[6] When coupled with HPLC (LC-MS), it provides both purity and identity information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide detailed structural information and is useful for identifying and quantifying impurities, especially when reference standards for the impurities are not available.[3]

Q3: I see an unexpected peak in my HPLC chromatogram. How do I know what it is?

An unexpected peak can be an impurity. The first step is to check the retention time against known standards of potential impurities (e.g., L-leucine, isoleucine, valine). If standards are unavailable, collecting the fraction corresponding to the peak and analyzing it by mass spectrometry can help identify the impurity by its molecular weight.

Q4: My mass spectrum shows a peak that does not correspond to this compound. What could it be?

First, calculate the molecular weight of the unexpected peak.

  • A peak with a mass corresponding to L-leucine (131.17 g/mol ) could indicate hydrolysis of the dipeptide.

  • Peaks with masses corresponding to other amino acids may indicate starting material contamination.

  • If the mass is higher than this compound, it could be a synthesis byproduct with a protecting group still attached. The mass difference can help identify the protecting group.

Q5: How can I remove impurities from my this compound sample?

The two primary methods for purifying this compound are:

  • Recrystallization: This is a cost-effective method for removing impurities if a suitable solvent system can be found. The principle is based on the differential solubility of the dipeptide and the impurities in a particular solvent at different temperatures.

  • Chromatography: Preparative HPLC or column chromatography can be used to separate this compound from impurities with high resolution.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low purity of this compound confirmed by HPLC. Presence of synthesis-related impurities or starting materials.Purify the sample using recrystallization or preparative chromatography.
Presence of a peak with the mass of L-leucine in the mass spectrum. Hydrolysis of the dipeptide.Ensure proper storage conditions (cool and dry). Avoid exposure to strong acids or bases.
Multiple peaks observed in the HPLC chromatogram. The sample may contain a mixture of diastereomers (e.g., L-L, L-D, D-L, D-D).Use a chiral HPLC column to separate the different stereoisomers.
Poor crystal formation during recrystallization. Incorrect solvent system or presence of significant impurities inhibiting crystallization.Screen a range of solvents with varying polarities. Try a solvent/anti-solvent system. Pre-purification by another method may be necessary.

Data Presentation

Table 1: Potential Impurities in Commercial this compound

ImpurityTypical SourceIdentification Method
L-IsoleucineStarting material (L-leucine)HPLC, Amino Acid Analysis
L-ValineStarting material (L-leucine)HPLC, Amino Acid Analysis
D-LeucineStarting material (L-leucine)Chiral HPLC
L-LeucineHydrolysis of dipeptide, unreacted starting materialHPLC, MS
(3S,6S)-3,6-Diisobutylpiperazine-2,5-dioneCyclization of this compoundMS, NMR
Boc-L-leucineIncomplete deprotection during synthesisHPLC, MS
Fmoc-L-leucineIncomplete deprotection during synthesisHPLC, MS
Residual Solvents (e.g., Acetonitrile, Dichloromethane)Purification processGas Chromatography (GC)

Experimental Protocols

Protocol 1: RP-HPLC for this compound Purity Analysis

Objective: To determine the purity of a this compound sample by separating it from potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound sample

  • HPLC grade water and acetonitrile

Procedure:

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      20 50
      22 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: Recrystallization of this compound

Objective: To purify this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Heating plate with magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot water (e.g., 80 °C).

  • Slowly add hot ethanol (anti-solvent) to the stirred solution until it becomes slightly turbid.

  • Add a few drops of hot water until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40 °C).

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Purity Assessment cluster_2 Impurity Identification cluster_3 Purification Sample Sample HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis MS_Analysis Mass Spectrometry Sample->MS_Analysis Purity_Check Purity > 99%? HPLC_Analysis->Purity_Check Identify_Impurity Identify Impurity MS_Analysis->Identify_Impurity Pure_Product Pure Product Purity_Check->Pure_Product Yes Purity_Check->Identify_Impurity No LC_MS LC-MS Analysis Identify_Impurity->LC_MS NMR_Analysis NMR Analysis Identify_Impurity->NMR_Analysis Purification_Step Purification LC_MS->Purification_Step NMR_Analysis->Purification_Step Recrystallization Recrystallization Purification_Step->Recrystallization Chromatography Preparative Chromatography Purification_Step->Chromatography Recrystallization->HPLC_Analysis Chromatography->HPLC_Analysis

Caption: Workflow for the identification and purification of this compound.

Purification_Logic Impure_Sample Impure this compound Solubility_Test Solubility Testing Impure_Sample->Solubility_Test Select_Solvent Select Recrystallization Solvent/System Solubility_Test->Select_Solvent Recrystallize Perform Recrystallization Select_Solvent->Recrystallize Check_Purity_1 Check Purity (HPLC) Recrystallize->Check_Purity_1 Prep_HPLC Preparative HPLC Check_Purity_1->Prep_HPLC Purity Not OK Pure_Product Pure this compound Check_Purity_1->Pure_Product Purity OK Check_Purity_2 Check Purity (HPLC) Prep_HPLC->Check_Purity_2 Check_Purity_2->Recrystallize Further Purification Needed Check_Purity_2->Pure_Product Purity OK

Caption: Decision-making process for the purification of this compound.

References

Stability testing of Leucyl-leucine under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Leucyl-leucine under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound is mainly affected by two key factors:

  • pH: The rate of hydrolysis of the peptide bond in this compound is highly dependent on the pH of the solution. Degradation is accelerated in both strongly acidic and strongly alkaline conditions.[1]

  • Temperature: Elevated temperatures significantly increase the rate of chemical degradation of this compound, primarily through hydrolysis.[1]

Q2: What is the primary degradation pathway for this compound?

A2: The main degradation pathway for this compound in aqueous solutions is the hydrolysis of the peptide bond. This reaction cleaves the dipeptide into its constituent amino acids, L-leucine. This process can be catalyzed by both acid and base. At elevated temperatures, another potential degradation pathway is intramolecular cyclization to form cyclo(Leu-Leu), a diketopiperazine.[1]

Q3: What is the optimal pH for the stability of this compound solutions?

A3: While specific stability data for this compound is limited, based on general principles for dipeptides, maximum stability is typically achieved in a slightly acidic to neutral pH range, approximately pH 6.0-7.0. Within this range, the rates of both acid- and base-catalyzed hydrolysis of the peptide bond are at a minimum. For a similar dipeptide, L-alanyl-L-glutamine, maximum stability has been observed around pH 6.0.[2]

Q4: How should I store this compound stock solutions to ensure their stability?

A4: To maximize the shelf-life of your this compound stock solutions, it is recommended to:

  • Prepare the stock solution in a buffer with a pH between 6.0 and 7.0.

  • Sterilize the solution using a 0.22 µm filter.

  • Create single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Loss of biological activity in a this compound containing medium. 1. Chemical degradation: The dipeptide may have hydrolyzed due to suboptimal pH or high temperature. 2. Enzymatic degradation: Peptidases in cell culture media containing serum or from the cells themselves may be cleaving the dipeptide.1. Verify buffer pH: Ensure the pH of your experimental buffer is within the optimal range of 6.0-7.0. 2. Control temperature: Minimize the time the solution spends at elevated temperatures. Prepare fresh solutions for experiments conducted at 37°C. 3. Use serum-free media: If enzymatic degradation is suspected, consider using serum-free media or a peptidase inhibitor if compatible with your experimental design.
Precipitate formation in the this compound solution. 1. Solubility issues: The solubility of this compound is pH-dependent and is generally lowest at its isoelectric point (pI). 2. Concentration exceeds solubility limit: The concentration of the dipeptide in the chosen buffer may be too high.1. Adjust pH: Modify the pH of your solution to be either above or below the pI of this compound to increase its solubility. 2. Gently warm the solution: Brief and gentle warming can help to dissolve the precipitate. 3. Prepare a more dilute solution: If solubility issues persist, try preparing a less concentrated stock solution.
Inconsistent experimental results. 1. Degradation of stock solution: The this compound stock solution may have degraded over time due to improper storage. 2. Variability in solution preparation: Inconsistencies in pH adjustment or final concentration between batches.1. Prepare fresh stock solutions: If in doubt about the integrity of your stock solution, prepare a fresh batch. 2. Perform a stability check: You can assess the stability of your solution over time using HPLC (see Experimental Protocols section). 3. Standardize solution preparation: Ensure consistent and accurate preparation of all solutions.

Data Presentation

The following tables provide hypothetical data on the stability of this compound based on the behavior of structurally similar dipeptides. This information should be used as a general guideline for experimental design.

Table 1: Hypothetical pH-Dependent Degradation of this compound at 37°C

pHPredominant Degradation MechanismHypothetical Degradation Rate Constant (k, day⁻¹)Hypothetical Half-life (t½, days)
2.0Acid-catalyzed hydrolysis0.04515.4
4.0Acid-catalyzed hydrolysis0.01546.2
6.0Minimal hydrolysis0.005138.6
7.0Minimal hydrolysis0.006115.5
8.0Base-catalyzed hydrolysis0.02034.7
10.0Base-catalyzed hydrolysis0.06011.6

Disclaimer: The quantitative data for the degradation rate and half-life of this compound is hypothetical and extrapolated from studies on structurally similar dipeptides to provide a practical reference.

Table 2: Hypothetical Temperature-Dependent Degradation of this compound at pH 7.0

Temperature (°C)Relative Degradation RateGeneral Recommendation
4SlowSuitable for short-term storage (days to weeks).
25 (Room Temp)ModerateMinimize exposure; prepare fresh for daily use.
37AcceleratedPrepare fresh solutions for each experiment.
60RapidAvoid these temperatures to prevent significant degradation.

Experimental Protocols

Protocol: Stability Study of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the stability of this compound in different buffer systems.

Materials:

  • This compound

  • Buffers of various pH values (e.g., phosphate buffers at pH 2, 4, 6, 7, 8, and 10)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound in each of the selected buffers at a known concentration (e.g., 1 mg/mL).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.

  • Sample Analysis by HPLC:

    • Thaw the samples just before analysis.

    • Inject an appropriate volume of each sample into the HPLC system.

    • Use a suitable mobile phase gradient to separate this compound from its degradation product, L-leucine.

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

    • Monitor the elution using a UV detector at a low wavelength (e.g., 210-220 nm).

    • Quantify the peak area of the intact this compound at each time point.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Determine the apparent first-order degradation rate constant (k) by fitting the data to the equation: ln([A]t/[A]0) = -kt.

    • Calculate the half-life (t½) of the dipeptide using the formula: t½ = 0.693/k.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_LL Prepare this compound solutions in buffers of different pH incubate Incubate solutions at constant temperature prep_LL->incubate sampling Withdraw aliquots at time points incubate->sampling hplc Analyze by HPLC sampling->hplc quantify Quantify remaining This compound hplc->quantify calculate Calculate degradation rate and half-life quantify->calculate

Caption: Experimental workflow for assessing the stability of this compound.

ph_stability_relationship cluster_conditions pH Conditions cluster_stability Dipeptide Stability Acidic Strongly Acidic (pH < 4) Degradation Accelerated Hydrolysis Acidic->Degradation Neutral Neutral (pH 6-7) Stability Maximum Stability Neutral->Stability Alkaline Strongly Alkaline (pH > 8) Alkaline->Degradation

Caption: Relationship between pH and this compound stability.

degradation_pathway Leucyl_leucine This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Leucyl_leucine->Hydrolysis Cyclization Intramolecular Cyclization (Elevated Temperature) Leucyl_leucine->Cyclization Leucine 2 x L-leucine Hydrolysis->Leucine Diketopiperazine cyclo(Leu-Leu) Cyclization->Diketopiperazine

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: Enzymatic Synthesis of Leucyl-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic synthesis of Leucyl-leucine (Leu-Leu). The information is designed to help diagnose and resolve issues to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic methods for synthesizing this compound?

A1: The two primary enzymatic methods for synthesizing this compound are thermodynamically controlled synthesis and kinetically controlled synthesis.[1]

  • Thermodynamically Controlled Synthesis: This method involves the reversal of the hydrolytic action of proteases. The reaction equilibrium is shifted towards synthesis by altering reaction conditions, such as minimizing water content or precipitating the product.

  • Kinetically Controlled Synthesis: This approach uses activated acyl donors (e.g., L-leucine esters or amides) and is catalyzed by enzymes like proteases or aminopeptidases.[2] This method is often faster and can lead to higher yields as it is not limited by the reaction equilibrium in the same way as the thermodynamic approach. Recently, L-amino acid ligases have also been identified as effective catalysts for dipeptide synthesis, offering high efficiency.[3]

Q2: Which enzymes are commonly used for this compound synthesis?

A2: Several types of enzymes can be used, with the choice depending on the synthesis strategy:

  • Proteases: Enzymes like thermolysin, alcalase, and α-chymotrypsin can catalyze the formation of peptide bonds.[2][4] Thermolysin is often used in kinetically controlled synthesis.[2]

  • Aminopeptidases: Leucine aminopeptidases (LAPs) are a class of enzymes that can be used for the synthesis of peptides containing N-terminal leucine residues.[5][6]

  • L-amino acid ligases (Lals): These enzymes directly catalyze the formation of a peptide bond between two L-amino acids in an ATP-dependent manner, offering high specificity and catalytic efficiency.[3]

Q3: How does pH affect the yield of the enzymatic synthesis?

A3: The pH of the reaction medium is a critical parameter that influences both enzyme activity and stability, as well as the solubility of substrates and products. For protease-catalyzed synthesis, a slightly alkaline pH (typically 7-8.5) is often optimal to favor synthesis over hydrolysis.[2][6] However, a very high pH can lead to the hydrolysis of ester substrates in kinetically controlled reactions.[7] The optimal pH must be determined empirically for each specific enzyme and reaction system. Maintaining a stable pH with an appropriate buffer is crucial for reproducibility.[8]

Q4: What is the optimal temperature for the synthesis reaction?

A4: Temperature significantly impacts the reaction rate and enzyme stability. Generally, increasing the temperature increases the reaction rate up to a certain point.[9][10] However, excessively high temperatures can lead to enzyme denaturation and loss of activity.[9][11] For some protease-catalyzed dipeptide syntheses, operating at subzero temperatures (e.g., -20°C) in organic solvents has been shown to dramatically increase yield by favoring the aminolysis reaction over hydrolysis.[12] The optimal temperature depends on the specific enzyme's thermal stability. For example, some LAPs have temperature optima between 50 and 65°C.[6]

Q5: Why is my reaction yield low despite using optimal pH and temperature?

A5: Low yield can stem from several factors beyond pH and temperature:

  • Substrate Inhibition/Concentration: High concentrations of either the acyl donor or the nucleophile can sometimes inhibit the enzyme. The molar ratio of the substrates is also a crucial factor to optimize.

  • Product Inhibition: The synthesized this compound dipeptide may inhibit the enzyme, slowing down the reaction as the product accumulates.

  • Hydrolysis: The enzyme may be catalyzing the hydrolysis of the newly formed peptide bond, especially in aqueous environments. This is a common side reaction.[3]

  • Enzyme Inactivation: The enzyme may lose activity over the course of the reaction due to instability under the chosen conditions or the presence of denaturing agents.

  • Poor Substrate Solubility: If the substrates are not fully dissolved, their availability to the enzyme is limited, leading to a lower reaction rate.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Enzyme - Verify the activity of your enzyme stock with a standard assay. - Ensure proper storage conditions for the enzyme (-20°C or below is common). - Consider that repeated freeze-thaw cycles may have denatured the enzyme.
Suboptimal Reaction Conditions - Perform a systematic optimization of pH and temperature for your specific enzyme and substrates. - Titrate the molar ratio of your acyl donor (e.g., L-leucine methyl ester) to your acyl acceptor (L-leucine).
Incorrect Substrate Forms - For kinetically controlled synthesis, ensure you are using an activated acyl donor (e.g., ester or amide) and the appropriate nucleophile.[2] - Check the purity of your starting materials.
Presence of Inhibitors - Ensure all glassware is thoroughly cleaned. - If using a crude enzyme preparation, consider purifying it to remove potential inhibitors. - Some metal ions can inhibit protease activity; consider the use of a chelating agent like EDTA if using a metalloprotease and inhibition is suspected (note: this can also inactivate the enzyme if the metal is essential for activity).
Issue 2: High Levels of Byproducts (e.g., Hydrolyzed Substrates)
Possible Cause Troubleshooting Step
Excessive Hydrolysis - Reduce the water content of the reaction. This can be achieved by using organic solvents or biphasic systems.[7] - Consider using an immobilized enzyme, which can sometimes exhibit lower hydrolytic activity.[13] - Lowering the reaction temperature can also reduce secondary hydrolysis.[12]
Formation of Tripeptides or other side products - This can occur if the newly formed dipeptide acts as a substrate for the enzyme.[3] - Adjust the substrate concentration and ratio to minimize these side reactions. - Consider using an L-amino acid ligase, which is highly specific for dipeptide formation.[3]
Racemization - Enzymatic synthesis generally minimizes racemization.[2] However, if harsh pH or temperature conditions are used, this could be a factor. - Analyze the stereochemistry of your product to confirm.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on enzymatic dipeptide synthesis, which can serve as a starting point for optimizing this compound synthesis.

Table 1: Effect of Temperature on Dipeptide Yield

EnzymeSubstratesSolventTemperature (°C)Max Yield (%)
α-Chymotrypsin (immobilized)Ac-Phe-OEt + Ala-NH₂Acetonitrile (10% water)2584
α-Chymotrypsin (immobilized)Ac-Phe-OEt + Ala-NH₂Acetonitrile (10% water)-2099[12]
Aminopeptidase (SSAP)Phe + Phe-OMe98% MethanolNot specifiedNot specified[5]
Leucine Aminopeptidase (S. mobaraensis)Not specifiedNot specified50-65Optimal activity range[6]

Table 2: Effect of pH on Enzyme Activity

EnzymeOptimal pH RangeNotes
Thermolysin7.0 - 8.0For synthesis of Z-Ala-Leu-NH₂.[2]
Leucine Aminopeptidase (various Streptomyces)8.0 - 8.5For hydrolytic activity, often correlates with synthetic activity.[6]
General Dipeptides~6.0pH for maximum stability against hydrolysis.[8]

Experimental Protocols

Protocol 1: Kinetically Controlled Synthesis using Thermolysin

This protocol is adapted from a general procedure for thermolysin-catalyzed dipeptide synthesis.[2]

  • Substrate Preparation:

    • Prepare a solution of N-protected L-leucine methyl ester (e.g., Z-Leu-OMe) as the acyl donor.

    • Prepare a solution of L-leucine amide (H-Leu-NH₂) as the acyl acceptor.

    • The substrates should be dissolved in a suitable buffer, such as Tris-HCl, at a pH between 7.0 and 8.0.

  • Enzymatic Reaction:

    • Combine the acyl donor and acyl acceptor solutions. A typical starting molar ratio is 1:1, but this should be optimized.

    • Add thermolysin to the reaction mixture. The enzyme concentration will need to be optimized, but a starting point could be 1-5% (w/w) of the substrate.

    • Incubate the reaction at a controlled temperature (e.g., 40°C) with gentle agitation.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).

    • The product, Z-Leu-Leu-NH₂, may precipitate out of the solution, which can help drive the reaction to completion.

  • Product Isolation and Deprotection:

    • Collect the precipitated product by centrifugation or filtration.

    • Wash the product with cold buffer or water to remove unreacted substrates and the enzyme.

    • Remove the N-terminal protecting group (e.g., by hydrogenolysis for a Z-group) to obtain this compound.

Protocol 2: Enzyme Immobilization

Immobilizing the enzyme can improve stability, allow for easier separation from the product, and enable reuse of the biocatalyst.[14][15] This is a general protocol for covalent immobilization on an epoxy-activated resin.

  • Support Preparation:

    • Swell the epoxy-activated resin (e.g., methacrylate-based) in a suitable buffer (e.g., phosphate buffer, pH 8).

  • Enzyme Solution Preparation:

    • Dissolve the enzyme (e.g., Leucine Aminopeptidase) in a mild buffer at a pH where the surface amino groups are available for reaction (e.g., pH 8).

  • Immobilization Reaction:

    • Add the enzyme solution to the prepared support material.

    • Allow the mixture to react under gentle agitation for a specified period (e.g., 12-24 hours) at a cool temperature (e.g., 4°C). The primary amino groups on the enzyme's surface will react with the epoxy groups on the resin to form stable secondary amine bonds.[15]

  • Washing:

    • After the immobilization period, filter the support and wash it extensively with buffer to remove any non-covalently bound enzyme.

  • Activity Assay:

    • Measure the activity of the immobilized enzyme to determine the efficiency of the immobilization process.

Visualizations

Enzymatic_Synthesis_Workflow Figure 1: General Workflow for Enzymatic Synthesis of this compound sub_prep Substrate Preparation (e.g., Z-Leu-OMe + H-Leu-NH2) reaction Enzymatic Reaction (Enzyme, Buffer, Temp, pH) sub_prep->reaction monitoring Reaction Monitoring (HPLC) reaction->monitoring monitoring->reaction Continue reaction isolation Product Isolation (Filtration/Centrifugation) monitoring->isolation Reaction complete deprotection Protecting Group Removal (e.g., Hydrogenolysis) isolation->deprotection purification Final Purification (e.g., Chromatography) deprotection->purification final_product L-Leucyl-L-leucine purification->final_product Troubleshooting_Yield Figure 2: Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_enzyme Check Enzyme Activity & Stability start->check_enzyme check_conditions Verify Reaction Conditions (pH, Temp, Time) start->check_conditions check_substrates Analyze Substrates (Purity, Ratio, Concentration) start->check_substrates check_hydrolysis Quantify Hydrolysis Byproduct start->check_hydrolysis solution_enzyme Replace/Purify Enzyme check_enzyme->solution_enzyme solution_conditions Optimize Parameters check_conditions->solution_conditions solution_substrates Purify/Optimize Substrates check_substrates->solution_substrates solution_hydrolysis Reduce Water Content/ Immobilize Enzyme check_hydrolysis->solution_hydrolysis

References

Validation & Comparative

A Comparative Analysis of Leucyl-leucine and Glycyl-leucine Uptake in Caco-2 Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intestinal absorption of dipeptides is crucial for the effective design of peptide-based therapeutics and nutritional supplements. This guide provides a detailed comparison of the uptake of two common dipeptides, Leucyl-leucine and Glycyl-leucine, in the widely-used Caco-2 cell model of the human intestinal epithelium.

The primary mechanism for the absorption of di- and tripeptides in the small intestine is the proton-coupled peptide transporter 1 (PEPT1), a high-capacity, low-affinity transporter located on the apical membrane of intestinal epithelial cells.[1] The efficiency of transport via PEPT1 is a key determinant of the oral bioavailability of many peptide-based drugs. This guide synthesizes available experimental data to compare the transport kinetics of this compound and Glycyl-leucine, provides detailed experimental protocols for their assessment, and visualizes the cellular transport pathways and experimental workflows.

Comparative Transport Kinetics: A Data-Driven Analysis

The transport efficiency of dipeptides is characterized by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the maximum transport velocity (Vmax). A lower Km value indicates a higher affinity of the transporter for the substrate, while Vmax represents the maximum rate of transport at saturating substrate concentrations.

DipeptideModel SystemTransporterKm (mM)Vmax (nmol/mg protein/min)Apparent Permeability (Papp) (cm/s)Key Findings & Reference
Glycyl-L-leucine Caco-2 CellsPEPT10.8 ± 0.11.2 ± 0.11 x 10⁻⁶ to 20 x 10⁻⁶Exhibits significantly higher affinity and transport capacity compared to dipeptides like Glycyl-glycine.[1] The Papp value is typical for PEPT1 substrates.[1]
This compound Caco-2 CellsPEPT1Data not availableData not availableData not availableAs a dipeptide composed of two large, hydrophobic amino acids, it is expected to be a high-affinity substrate for PEPT1.
Reference Substrate
Glycyl-Sarcosine Caco-2 CellsPEPT10.5 - 2.5~1.7 - 3.3 (converted from 100-200 nmol/mg protein/10 min)Not specifiedA commonly used, hydrolysis-resistant model substrate for PEPT1 transport studies.[1]

Data Interpretation: The available data clearly indicates that Glycyl-L-leucine is a high-affinity substrate for PEPT1 in Caco-2 cells, with a low Km value and a substantial transport capacity (Vmax). Although specific kinetic data for this compound is not available, its structure, composed of two bulky hydrophobic leucine residues, suggests it would also be a high-affinity substrate for PEPT1. The transporter is known to have a preference for dipeptides with large hydrophobic side chains. Therefore, it is reasonable to hypothesize that this compound would exhibit transport kinetics at least comparable to, if not exceeding, those of Glycyl-L-leucine.

Experimental Protocols

Accurate and reproducible data are paramount in comparative transport studies. The following are detailed methodologies for the culture of Caco-2 cells and the execution of dipeptide uptake assays.

Caco-2 Cell Culture and Monolayer Formation
  • Cell Seeding and Culture: Caco-2 cells are seeded on permeable supports, such as Transwell® inserts, at a density of approximately 2 x 10⁵ cells/cm². They are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: The cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere for 21-25 days. This allows the cells to differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with a well-defined brush border and tight junctions.

  • Monolayer Integrity Verification: The integrity of the Caco-2 cell monolayer is crucial for accurate transport studies. It is assessed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values greater than 250 Ω·cm² should be used for experiments.[1]

Dipeptide Uptake Assay
  • Preparation: Prior to the experiment, the cell monolayers are washed twice with a pre-warmed (37°C) transport buffer, such as Hank's Balanced Salt Solution (HBSS). To optimize PEPT1 activity, the apical buffer should be at a pH of 6.0-6.5, while the basolateral buffer is maintained at pH 7.4.[1]

  • Initiation of Uptake: The uptake experiment is initiated by adding the transport buffer containing varying concentrations of the dipeptide (often radiolabeled for ease of detection, e.g., [¹⁴C]Glycyl-L-leucine) to the apical side of the monolayer.

  • Incubation: The cells are incubated for a predetermined period, typically 10-15 minutes, at 37°C. This time should be within the linear range of uptake.

  • Termination of Uptake: The uptake is stopped by rapidly aspirating the substrate solution and immediately washing the monolayers multiple times with ice-cold transport buffer. This removes any unbound dipeptide and halts the transport process.

  • Quantification and Data Analysis:

    • The cells are lysed using a suitable agent (e.g., 0.1 M NaOH or a commercial lysis buffer).

    • An aliquot of the cell lysate is used to determine the total protein content using a standard method like the bicinchoninic acid (BCA) assay.

    • The amount of transported dipeptide in the remaining lysate is quantified. For radiolabeled compounds, this is typically done using a liquid scintillation counter.

    • The uptake rate is calculated and normalized to the protein content (e.g., in nmol/mg protein/min).

    • Kinetic parameters (Km and Vmax) are determined by plotting the uptake rate against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the dipeptide transport pathway and the experimental workflow.

G PEPT1-Mediated Dipeptide Transport Pathway cluster_lumen Apical Side (Intestinal Lumen, pH ~6.0) cluster_cell Caco-2 Cell cluster_basolateral Basolateral Side (Bloodstream, pH ~7.4) Dipeptide This compound or Glycyl-leucine PEPT1 PEPT1 Transporter Dipeptide->PEPT1 Co-transport H+ H⁺ H+->PEPT1 Dipeptide_in_cell Dipeptide PEPT1->Dipeptide_in_cell NHE3 NHE3 NHE3->H+ Na+ Na+ _in Na⁺ _in->NHE3 Influx _out Efflux _out->H+ Maintains H⁺ gradient Basolateral_Transporter Basolateral Transporter Dipeptide_in_cell->Basolateral_Transporter Dipeptide_out Dipeptide Basolateral_Transporter->Dipeptide_out Efflux

Caption: PEPT1-mediated dipeptide transport into intestinal epithelial cells.

G Experimental Workflow for Dipeptide Uptake Assay A 1. Caco-2 Cell Culture (21-25 days on Transwell inserts) B 2. Monolayer Integrity Check (TEER > 250 Ω·cm²) A->B C 3. Pre-incubation Wash (HBSS, pH 6.0 apical, pH 7.4 basolateral) B->C D 4. Initiate Uptake (Add radiolabeled dipeptide to apical side) C->D E 5. Incubation (10-15 min at 37°C) D->E F 6. Terminate Uptake (Aspirate and wash with ice-cold buffer) E->F G 7. Cell Lysis F->G H 8. Quantification (Scintillation counting & BCA protein assay) G->H I 9. Data Analysis (Calculate uptake rate, determine Km and Vmax) H->I

Caption: Workflow for dipeptide transport kinetic analysis in Caco-2 cells.

References

Leucyl-Leucine Edges Out Free Leucine in Activating the mTORC1 Pathway, Enhancing Muscle Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison reveals the dipeptide leucyl-leucine (Leu-Leu) to be a more potent activator of the mTORC1 signaling pathway and subsequent muscle protein synthesis than its free-form counterpart, leucine. This enhanced effect is likely attributable to a more efficient transport into cells via the PEPT1 transporter, leading to a greater intracellular availability of leucine for mTORC1 activation.

For researchers and professionals in drug development and nutritional science, understanding the nuances of how different forms of amino acids trigger anabolic pathways is critical. This guide provides a detailed comparison of the effects of this compound and free leucine on the activation of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and protein synthesis.

Quantitative Comparison of mTORC1 Signaling

A pivotal study directly comparing the ingestion of 2 grams of this compound (referred to as dileucine) to an equivalent dose of free leucine in young men demonstrated a significantly greater stimulation of muscle protein synthesis with the dipeptide.[1][2] This was accompanied by notable differences in the phosphorylation of key downstream effectors of mTORC1.

While both this compound and free leucine led to an increase in the phosphorylation of Akt, ribosomal protein S6 (rpS6), and p70 ribosomal S6 kinase (p70S6K) over time, the overall anabolic response was more pronounced with this compound.[1][3] Interestingly, in this specific human study, neither treatment resulted in a statistically significant change in the phosphorylation of eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][3]

Table 1: Comparative Effects on mTORC1 Downstream Targets

Target ProteinTreatmentFold Change in Phosphorylation (relative to baseline/control)Experimental System
p70S6K (Thr389) This compoundSignificant increase over timeHuman Skeletal Muscle
Free LeucineSignificant increase over time (less pronounced than Leu-Leu)Human Skeletal Muscle
rpS6 (Ser240/244) This compoundSignificant increase over timeHuman Skeletal Muscle
Free LeucineSignificant increase over time (less pronounced than Leu-Leu)Human Skeletal Muscle
4E-BP1 (Thr37/46) This compoundNo significant changeHuman Skeletal Muscle
Free LeucineNo significant changeHuman Skeletal Muscle

Data summarized from Paulussen et al. (2021).[1][3]

Mechanistic Insights: The Advantage of Dipeptide Transport

The superior efficacy of this compound is thought to stem from its distinct mechanism of intestinal absorption and subsequent cellular uptake. Free leucine is absorbed via amino acid transporters, whereas di- and tripeptides like this compound are transported by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PEPT1).[4][5] This transporter is highly expressed in the small intestine and is known for its efficient uptake of a broad range of di- and tripeptides.

Once inside the cell, this compound is rapidly broken down into two individual leucine molecules by intracellular peptidases, also known as leucyl aminopeptidases.[3][6][7] This process effectively delivers a concentrated amount of leucine directly into the cell, where it can activate the mTORC1 pathway. It is hypothesized that this transport and hydrolysis mechanism is more efficient than the transport of free leucine alone, leading to a more robust and sustained increase in intracellular leucine concentrations and, consequently, greater mTORC1 activation.

Signaling Pathways and Experimental Workflow

The activation of mTORC1 by leucine, whether delivered in its free form or as a dipeptide, follows a well-established signaling cascade.

mTORC1_Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PEPT1 PEPT1 Transporter This compound->PEPT1 Free Leucine Free Leucine AAT Amino Acid Transporter Free Leucine->AAT Leu_Leu_intra Intracellular This compound PEPT1->Leu_Leu_intra Leu_intra Intracellular Free Leucine AAT->Leu_intra Peptidases Cytosolic Peptidases Leu_Leu_intra->Peptidases Peptidases->Leu_intra Hydrolysis mTORC1 mTORC1 Leu_intra->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates rpS6 rpS6 p70S6K->rpS6 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits (when dephosphorylated)

Caption: mTORC1 signaling pathway activation by this compound and free leucine.

A typical experimental workflow to compare the effects of these two molecules involves several key steps.

Experimental_Workflow Cell_Culture Cell Culture or Human Study Participants Treatment Treatment with This compound or Free Leucine Cell_Culture->Treatment Sample_Collection Tissue/Cell Sample Collection Treatment->Sample_Collection Protein_Extraction Protein Extraction and Quantification Sample_Collection->Protein_Extraction Western_Blot Western Blot Analysis (p-p70S6K, p-4E-BP1, etc.) Protein_Extraction->Western_Blot Data_Analysis Densitometry and Statistical Analysis Western_Blot->Data_Analysis Conclusion Comparative Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for comparative analysis.

Detailed Experimental Protocols

The following is a generalized protocol based on methodologies used to assess mTORC1 signaling in response to amino acid and dipeptide stimulation.

Human Skeletal Muscle Biopsy Protocol (Adapted from Paulussen et al., 2021)
  • Participant Recruitment: Healthy, recreationally active individuals are recruited after providing informed consent.

  • Study Design: A randomized, double-blind, crossover design is employed where each participant serves as their own control.

  • Experimental Day:

    • Participants arrive at the laboratory after an overnight fast.

    • Catheters are inserted for blood sampling and infusion of stable isotope tracers (e.g., L-[ring-¹³C₆]phenylalanine) to measure muscle protein synthesis.

    • A baseline muscle biopsy is obtained from the vastus lateralis muscle using a Bergström needle with suction.

    • Participants ingest a drink containing either 2 grams of this compound or 2 grams of free leucine dissolved in water.

    • Subsequent muscle biopsies are taken from the same leg through separate incisions at timed intervals (e.g., 30, 60, and 180 minutes) post-ingestion.

    • Blood samples are collected at regular intervals throughout the experiment.

  • Sample Processing:

    • Muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C.

    • Plasma is separated from blood samples by centrifugation and stored at -80°C.

Western Blot Analysis for Phosphorylated Proteins
  • Protein Extraction: Frozen muscle tissue or cell pellets are homogenized in lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined using a BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of mTORC1 signaling proteins (e.g., anti-phospho-p70S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46), anti-phospho-rpS6 (Ser240/244)).

    • After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To control for protein loading, the membrane is stripped and re-probed with antibodies against the total forms of the respective proteins.

  • Detection and Quantification: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the ratio of the phosphorylated protein to the total protein is calculated.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a more effective activator of mTORC1 signaling and muscle protein synthesis than an equivalent dose of free leucine. This is likely due to its efficient uptake via the PEPT1 transporter and subsequent intracellular hydrolysis, leading to a rapid and high intracellular concentration of leucine.

For researchers and drug development professionals, these findings open up new avenues for optimizing the delivery of anabolic stimuli. This compound and other leucine-containing di- and tripeptides could serve as superior ingredients in nutritional supplements or as therapeutic agents aimed at combating muscle wasting conditions. Further research is warranted to explore the dose-response relationship of this compound, its effects in different populations (e.g., elderly or clinical populations), and to directly compare the transport kinetics and intracellular hydrolysis rates of this compound with the uptake of free leucine in various cell types. A deeper understanding of the differential effects on all mTORC1 downstream targets, including the various phosphorylation sites of 4E-BP1, will also be crucial for a complete mechanistic picture.

References

A Comparative Guide to the Purity Analysis of Synthetic Leucyl-leucine by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides like Leucyl-leucine is a critical step in guaranteeing the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and complementary analytical techniques for assessing the purity of synthetic peptides. This guide provides an objective comparison of these methods, supported by experimental protocols and data presentation, to aid in the selection of the most appropriate technique for the purity analysis of this compound.

Introduction to Purity Analysis of Synthetic Peptides

The synthesis of peptides, including the dipeptide this compound, can introduce various impurities. These impurities can arise from incomplete reactions, side reactions, or the presence of residual starting materials and reagents. Common impurities in synthetic peptides include:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Truncated sequences: Peptides with incomplete sequences due to premature termination of the synthesis.

  • Incompletely deprotected peptides: Peptides that still retain protecting groups used during synthesis.

  • Diastereomers: Peptides containing a D-amino acid instead of the desired L-amino acid.

  • Oxidized or reduced forms: Modifications to susceptible amino acid side chains.

  • Residual solvents and reagents: Leftover chemicals from the synthesis and purification process.

Accurate identification and quantification of these impurities are essential for the quality control of synthetic peptides.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most widely used method for peptide purity analysis, separating peptides based on their hydrophobicity.[1]

Principle of HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). The peptide sample is injected into the system and travels through the column with the mobile phase. Peptides with higher hydrophobicity will have a stronger interaction with the stationary phase and thus will be retained longer in the column, resulting in a later elution time. A detector, commonly a UV detector monitoring absorbance at 210-220 nm (the peptide bond) and 280 nm (aromatic residues), measures the concentration of the peptide as it elutes. The purity of the target peptide is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram.[1]

Experimental Protocol for HPLC Analysis of this compound

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • This compound sample.

  • HPLC-grade water and acetonitrile.

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthetic this compound sample by dissolving approximately 1 mg in 1 mL of Mobile Phase A. Further dilute to a working concentration of 0.1 mg/mL with Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 214 nm.

    • Injection Volume: 20 µL.

    • Gradient Elution: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a typical starting point and can be optimized for better separation.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity of this compound is calculated using the following formula:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Analysis

NMR spectroscopy is a powerful technique that provides detailed structural information and can be used for quantitative analysis (qNMR) of peptides.[2]

Principle of NMR

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the chemical environment of the nucleus. A 1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For quantitative analysis, the area under an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the target peptide to that of a known internal standard, the purity can be accurately determined.[2]

Experimental Protocol for NMR Analysis of this compound

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Deuterium oxide, D₂O).

  • Internal standard of known purity (e.g., maleic acid).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Accurately weigh a known amount of the internal standard (e.g., 2-3 mg of maleic acid).

    • Dissolve both the sample and the internal standard in a precise volume of D₂O (e.g., 0.7 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A calibrated 90° pulse.

      • A long relaxation delay (at least 5 times the longest T₁ of the protons of interest) to ensure full relaxation of all signals.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phasing, and baseline correction).

    • Integrate a well-resolved signal of this compound (e.g., the α-CH protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

    • The purity is calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparison of HPLC and NMR for Purity Analysis

FeatureHPLCNMR
Principle Separation based on hydrophobicity.[1]Analysis of nuclear magnetic properties for structural and quantitative information.[2]
Primary Use Purity determination and quantification of the main component and impurities.Structure elucidation, identification, and quantification of the main component and impurities.[3]
Sample Requirement Typically in the microgram range.Typically in the milligram range.
Quantification Relative quantification based on peak area percentage. Requires reference standards for absolute quantification of impurities.Absolute quantification using an internal standard of known purity (qNMR).[4]
Impurity Identification Provides retention time, which can be compared to standards. Coupling with Mass Spectrometry (LC-MS) is needed for structural information.Provides detailed structural information of impurities if they are present in sufficient concentration.
Throughput High throughput with autosamplers.Lower throughput due to longer acquisition times for quantitative measurements.
Destructive Generally considered a destructive technique as the sample is passed through the column.Non-destructive, the sample can be recovered after analysis.
Resolution Excellent for separating closely related impurities, including diastereomers with optimized methods.Can be limited by signal overlap in complex mixtures.
Cost Lower initial instrument cost compared to NMR.Higher initial instrument cost.

Data Presentation

Table 1: Representative HPLC Data for Purity Analysis of this compound

Peak No.Retention Time (min)Peak AreaArea %Identity
13.515000.5Residual Solvent
212.230001.0Unreacted Leucine
315.829250097.5This compound
417.130001.0Diastereomer (D-Leu-L-Leu)
Total 300000 100.0

Table 2: Representative ¹H NMR Data for Purity Analysis of this compound in D₂O

AssignmentChemical Shift (ppm)MultiplicityIntegration (relative)
Leucine 1 (N-term) α-CH~3.9t1
Leucine 2 (C-term) α-CH~4.2dd1
Leucine 1 & 2 β-CH₂~1.7m4
Leucine 1 & 2 γ-CH~1.6m2
Leucine 1 & 2 δ-CH₃~0.9d12
Internal Standard (Maleic Acid)6.25s2

Visualizations

Purity_Analysis_Workflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis hplc_prep Sample Preparation (Dissolve in Mobile Phase A) hplc_inject Injection into HPLC hplc_prep->hplc_inject hplc_sep Chromatographic Separation (C18 Column) hplc_inject->hplc_sep hplc_detect UV Detection (214 nm) hplc_sep->hplc_detect hplc_data Data Analysis (Peak Integration) hplc_detect->hplc_data hplc_result Purity Calculation (Area %) hplc_data->hplc_result nmr_prep Sample Preparation (Dissolve with Internal Standard in D₂O) nmr_acq Data Acquisition (¹H NMR Spectroscopy) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_int Signal Integration nmr_proc->nmr_int nmr_result Purity Calculation (qNMR Formula) nmr_int->nmr_result start Synthetic this compound Sample start->hplc_prep start->nmr_prep

Caption: Workflow for purity analysis of this compound by HPLC and NMR.

Conclusion

Both HPLC and NMR are invaluable techniques for the purity analysis of synthetic this compound. HPLC, particularly RP-HPLC, is the industry standard for determining purity due to its high resolution, sensitivity, and throughput. It excels at separating closely related impurities and providing a quantitative measure of purity based on peak area percentage.

NMR, on the other hand, offers a powerful, non-destructive method for both qualitative and quantitative analysis. Its major advantage is the ability to provide detailed structural information, which can aid in the unambiguous identification of impurities. Furthermore, qNMR allows for absolute quantification without the need for a reference standard of the analyte.

For comprehensive purity assessment of synthetic this compound, a combination of both techniques is often the most effective approach. HPLC can be used for routine purity checks and for the detection and quantification of low-level impurities, while NMR can be employed to confirm the structure of the main component and to identify unknown impurities. The choice between these methods, or their combined use, will depend on the specific requirements of the analysis, the available instrumentation, and the stage of drug development.

References

A Comparative Analysis of Leucyl-leucine and Other Dipeptides on Cellular Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dipeptide Efficacy in Modulating Cell Growth

Introduction

Dipeptides, short chains of two amino acids, are increasingly recognized for their bioactive roles beyond simple nutritional building blocks. Their influence on fundamental cellular processes, particularly cell proliferation, has garnered significant interest in fields ranging from biotechnology and cell culture to therapeutic development. This guide provides a comparative study of Leucyl-leucine and other notable dipeptides, summarizing their effects on cell proliferation with supporting experimental data, detailed methodologies, and visualizations of the key signaling pathways involved.

Comparative Efficacy of Dipeptides on Cell Proliferation

The proliferative effects of dipeptides are highly dependent on the specific amino acid composition, cell type, and experimental conditions. Below is a summary of quantitative data from studies investigating the impact of various dipeptides on cell viability and proliferation.

DipeptideCell LineAssayConcentrationObserved EffectReference
Glycyl-L-leucine (Gly-Leu) Chicken Intestinal Epithelial CellsMTT20 nmol/LSignificant increase in cell viability (OD at 490 nm: 0.35 ± 0.03) compared to control (0.25 ± 0.02), Glycine (0.31 ± 0.03), and Glycyl-glycine (0.33 ± 0.02).[1]Liang et al., 2023[1]
Glycyl-glycine (Gly-Gly) Chicken Intestinal Epithelial CellsMTT20 nmol/LSignificant increase in cell viability (OD at 490 nm: 0.33 ± 0.02) compared to control (0.25 ± 0.02).[1]Liang et al., 2023[1]
Glycine (Gly) Chicken Intestinal Epithelial CellsMTT20 nmol/LSignificant increase in cell viability (OD at 490 nm: 0.31 ± 0.03) compared to control (0.25 ± 0.02).[1]Liang et al., 2023[1]
Prolyl-hydroxyproline (Pro-Hyp) Mouse Skin FibroblastsCell Counting200 nmol/mLSignificantly increased the number of migrating fibroblasts. Shigemura et al., 2011
Alanyl-glutamine (Ala-Gln) Mouse Small Intestinal Epithelial CellsMTS & BrdUNot specifiedIncreased proliferation and reduced apoptosis. [2]Moore et al., 2011[2]
L-leucyl-L-arginine (Leu-Arg) Inferred from constituent amino acids--Potentially enhanced muscle protein synthesis and tissue repair due to dual activation of mTOR pathway and NO-mediated vasodilation.[3]BenchChem, 2025[3]

Signaling Pathways in Dipeptide-Mediated Cell Proliferation

The proliferative effects of many dipeptides, particularly those containing leucine, are mediated through the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, protein synthesis, and proliferation.

mTOR_Pathway Dipeptide This compound / Glycyl-leucine PepT1 Peptide Transporter 1 (PepT1) Dipeptide->PepT1 Uptake Cell_Membrane Cell Membrane Hydrolysis Intracellular Hydrolysis PepT1->Hydrolysis Leucine Leucine Hydrolysis->Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates & Inactivates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits (when active) Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Leads to

Dipeptide uptake and activation of the mTOR signaling pathway.

As illustrated, dipeptides like this compound and Glycyl-leucine are transported into the cell via transporters such as PepT1.[1] Once inside, they are hydrolyzed into their constituent amino acids. The released leucine then acts as a potent activator of mTOR Complex 1 (mTORC1).[1][4] Activated mTORC1 phosphorylates downstream effectors, including p70S6 kinase 1 (p70S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and ultimately, cell proliferation.[1][4]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from a study on chicken intestinal epithelial cells.[1]

Objective: To quantify the metabolic activity of cells as an indicator of viability and proliferation in response to dipeptide treatment.

Materials:

  • Chicken intestinal epithelial cells (cIECs)

  • DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS)

  • Dipeptides (Glycyl-L-leucine, Glycyl-glycine) and Glycine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cIECs into 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours.

  • Treatment: Replace the medium with fresh medium containing the respective treatments: control (no addition), 20 nmol/L Glycine, 20 nmol/L Glycyl-glycine, or 20 nmol/L Glycyl-L-leucine.

  • Incubation: Incubate the cells for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Treat Add Dipeptide Treatments Start->Treat Incubate Incubate 24 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate 4 hours Add_MTT->Incubate_MTT Solubilize Add DMSO to Dissolve Formazan Incubate_MTT->Solubilize Read Measure Absorbance at 490 nm Solubilize->Read

Workflow for the MTT cell viability and proliferation assay.
Western Blot Analysis for mTOR Pathway Activation

This generalized protocol is based on methodologies for analyzing mTOR signaling in response to amino acids.[4]

Objective: To detect the phosphorylation status of key proteins in the mTOR pathway as an indicator of its activation.

Materials:

  • Cell lysates from dipeptide-treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-p70S6K1, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Electrophoresis: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of mTOR and p70S6K1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels.

Conclusion

The available evidence indicates that dipeptides, particularly this compound and Glycyl-L-leucine, can significantly promote cell proliferation.[1] This effect is often mediated through the activation of the mTOR signaling pathway, a crucial regulator of cell growth. The choice of dipeptide for specific applications in cell culture or therapeutic development should consider the cell type, the desired outcome, and the specific signaling pathways to be targeted. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the comparative efficacy of these bioactive molecules. Further direct comparative studies across a wider range of dipeptides and cell lines are warranted to build a more comprehensive understanding of their potential.

References

Comparative Analysis of Anti-Leucine Antibody Cross-Reactivity with Leucyl-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Antibody Specificity

This guide provides a comparative analysis of the cross-reactivity of anti-leucine antibodies with the dipeptide Leucyl-leucine. Understanding the specificity of these antibodies is critical for the accuracy and reliability of immunoassays and other applications in research and drug development. This document outlines the theoretical basis for potential cross-reactivity, presents key experimental methodologies for its assessment, and includes hypothetical comparative data to illustrate the performance of a highly specific versus a cross-reactive anti-leucine antibody.

Introduction to Antibody Specificity and Cross-Reactivity

An antibody's specificity refers to its ability to bind to a single, unique epitope on its target antigen. In the context of an anti-leucine antibody, the primary target is the free amino acid L-leucine. However, due to structural similarities, antibodies can sometimes exhibit cross-reactivity by binding to molecules other than their intended target. The dipeptide this compound contains a leucine residue, which presents a potential binding site for an anti-leucine antibody. The degree of this cross-reactivity is dependent on the antibody's paratope (the antigen-binding site) and how it recognizes the leucine molecule. If the antibody primarily interacts with the isobutyl side chain of leucine and is not obstructed by the peptide bond in this compound, cross-reactivity is more likely. Conversely, if the antibody's binding is contingent on the presence of free amino or carboxyl groups of the leucine, the peptide bond in the dipeptide would likely diminish or prevent binding.[1]

Comparative Data on Antibody Binding

To illustrate the performance of different anti-leucine antibodies, the following tables present hypothetical data from two common immunoassays: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). These tables compare a highly specific anti-leucine antibody (Antibody A) with a cross-reactive anti-leucine antibody (Antibody B).

Table 1: Competitive ELISA Data

Competitive ELISA is a powerful technique for quantifying antibody specificity.[1][2] In this assay, the concentration of an analyte (leucine or this compound) that inhibits the antibody's binding to a coated antigen by 50% (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

AntibodyAnalyteIC50 (nM)Fold Difference in Affinity (vs. Leucine)
Antibody A (Highly Specific) Leucine10-
This compound10,0001000x
Antibody B (Cross-Reactive) Leucine15-
This compound15010x

Interpretation: Antibody A demonstrates high specificity for leucine, requiring a 1000-fold higher concentration of this compound to achieve the same level of inhibition. In contrast, Antibody B shows significant cross-reactivity, with only a 10-fold difference in the IC50 values between leucine and this compound.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

SPR is a label-free technology that provides real-time kinetic data on molecular interactions, including the association (ka) and dissociation (kd) rates of antibody-antigen binding.[3][4][5][6][7] The equilibrium dissociation constant (KD), calculated as kd/ka, is a measure of binding affinity, with a lower KD indicating a stronger interaction.

AntibodyAnalyteAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Antibody A (Highly Specific) Leucine1.5 x 10⁵1.5 x 10⁻⁴1.0 x 10⁻⁹
This compound2.0 x 10³2.0 x 10⁻³1.0 x 10⁻⁶
Antibody B (Cross-Reactive) Leucine1.2 x 10⁵1.8 x 10⁻⁴1.5 x 10⁻⁹
This compound8.0 x 10⁴1.2 x 10⁻³1.5 x 10⁻⁸

Interpretation: The SPR data corroborates the ELISA findings. Antibody A has a significantly higher affinity (lower KD) for leucine compared to this compound. Antibody B, however, exhibits a much smaller difference in affinity between the two analytes, confirming its cross-reactive nature.

Experimental Protocols

Accurate determination of antibody cross-reactivity relies on robust and well-defined experimental protocols. The following are methodologies for the key experiments cited in this guide.

Competitive ELISA Protocol

This protocol is designed to quantify the cross-reactivity of an anti-leucine antibody.

  • Plate Coating: A 96-well microplate is coated with a leucine-conjugate (e.g., Leucine-BSA) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature.[8]

  • Competitive Reaction: The anti-leucine antibody is pre-incubated with varying concentrations of either free L-leucine (the primary antigen) or this compound (the potential cross-reactant).

  • Incubation: The antibody-analyte mixtures are added to the coated and blocked microplate and incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed again to remove unbound antibodies.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well, leading to a color change in the presence of the enzyme.

  • Reaction Stop and Measurement: The enzyme reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at the appropriate wavelength using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the absorbance against the log of the analyte concentration and fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR) Protocol

SPR analysis provides detailed kinetic information about the antibody-antigen interaction.[3][4][5][6][7]

  • Chip Immobilization: The anti-leucine antibody is immobilized on the surface of a sensor chip.

  • System Equilibration: Running buffer is flowed over the sensor chip until a stable baseline is achieved.

  • Analyte Injection: Solutions containing a range of concentrations of either leucine or this compound are injected sequentially over the sensor surface. The association of the analyte to the immobilized antibody is monitored in real-time.

  • Dissociation: After the injection of the analyte, running buffer is flowed over the chip, and the dissociation of the analyte from the antibody is monitored in real-time.

  • Regeneration: The sensor surface is regenerated by injecting a solution that removes the bound analyte without damaging the immobilized antibody.

  • Data Analysis: The sensorgram data (a plot of response units versus time) is analyzed using appropriate fitting models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualizing Molecular Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.

Leucine's Role in the mTOR Signaling Pathway

Leucine is a key activator of the mTOR signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and protein synthesis.[9][10]

mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits inhibition of Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Workflow for Antibody Cross-Reactivity Assessment

The following diagram outlines the logical flow of experiments to determine the cross-reactivity of an anti-leucine antibody.

Experimental_Workflow Start Start: Anti-Leucine Antibody Competitive_ELISA Competitive ELISA Start->Competitive_ELISA SPR Surface Plasmon Resonance (SPR) Start->SPR Data_Analysis Data Analysis and Comparison Competitive_ELISA->Data_Analysis SPR->Data_Analysis Conclusion Conclusion on Cross-Reactivity Data_Analysis->Conclusion

Caption: Workflow for assessing antibody cross-reactivity.

References

A Comparative Guide to the Metabolic Stability of Leucyl-leucine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of Leucyl-leucine and its key analogs: Glycyl-leucine, Valyl-leucine, and Leucyl-alanine. Understanding the metabolic fate of these dipeptides is crucial for their application in drug development, particularly in prodrug design and targeted delivery systems. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to aid researchers in this field.

Introduction to Dipeptide Metabolism

Dipeptides, composed of two amino acids linked by a peptide bond, are key players in protein metabolism and nutrient absorption. Their stability in biological systems is a critical determinant of their bioavailability and therapeutic efficacy. Dipeptides are primarily absorbed in the small intestine through the peptide transporter 1 (PepT1), a high-capacity transporter. Once absorbed, they can be hydrolyzed by peptidases in the intestinal brush border, within enterocytes, in the plasma, and in various tissues, releasing their constituent amino acids. The rate and location of this hydrolysis significantly impact their pharmacokinetic profiles.

Leucine-containing dipeptides are of particular interest due to the role of leucine as a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis. The metabolic stability of these dipeptides, therefore, influences their ability to deliver leucine to target cells and modulate this critical pathway.

The mTOR Signaling Pathway

The mTORC1 signaling pathway is a crucial regulator of cellular processes such as protein synthesis, cell growth, and proliferation. Leucine is a key activator of this pathway. Upon transport into the cell, leucine is sensed by cellular machinery, leading to the activation of mTORC1. Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis. The dipeptides discussed in this guide are expected to influence mTORC1 signaling upon their hydrolysis and the subsequent release of free leucine.[1]

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_membrane This compound This compound PepT1 PepT1 This compound->PepT1 Uptake Analogs Glycyl-leucine Valyl-leucine Leucyl-alanine Analogs->PepT1 Intracellular_Dipeptides Intracellular Dipeptides PepT1->Intracellular_Dipeptides Peptidases Peptidases Intracellular_Dipeptides->Peptidases Hydrolysis Leucine Leucine Peptidases->Leucine mTORC1 mTORC1 Leucine->mTORC1 Activation S6K1_4EBP1 S6K1 & 4E-BP1 mTORC1->S6K1_4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth S6K1_4EBP1->Protein_Synthesis Initiation

Caption: Leucine-containing dipeptides activate the mTORC1 pathway.

Comparative Metabolic Stability

Table 1: Summary of Metabolic Stability Data for this compound and its Analogs

DipeptideBiological MatrixHalf-life (t½)Intrinsic Clearance (CLint)Citation(s)
This compound Rat PlasmaData not availableData not available
Human Liver MicrosomesData not availableData not available
Simulated Intestinal FluidData not availableData not available
Glycyl-leucine Human PlasmaGenerally considered more stable than other dipeptidesData not available[2]
Subcritical WaterDegradation observed, with interconversion to Leucyl-glycine and formation of cyclo-(glycyl-L-leucine)Not applicable
Valyl-leucine GeneralConsidered a dipeptideData not available
Human MetabolomeIdentified as a breakdown product of protein catabolismData not available
Leucyl-alanine GeneralData not availableData not available

Note: The table is populated with available data. The absence of data highlights the need for direct comparative studies.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the metabolic stability of dipeptides.

In Vitro Metabolic Stability in Plasma

This assay evaluates the stability of a dipeptide in the presence of plasma enzymes.

Plasma_Stability_Workflow start Start prep Prepare Dipeptide Stock Solution (e.g., in DMSO or water) start->prep incubation Incubate Dipeptide with Plasma (Human, Rat, etc.) at 37°C prep->incubation sampling Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) incubation->sampling quenching Quench Reaction (e.g., with acetonitrile) sampling->quenching analysis Analyze Samples by LC-MS/MS to Quantify Remaining Dipeptide quenching->analysis calculation Calculate Half-life (t½) and/or Intrinsic Clearance (CLint) analysis->calculation end End calculation->end

Caption: Workflow for in vitro plasma stability assay.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test dipeptide (e.g., 10 mM in DMSO or an appropriate aqueous buffer).

    • Thaw pooled plasma (e.g., human, rat) from -80°C in a 37°C water bath.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Initiate the reaction by adding the dipeptide stock solution to the plasma to achieve a final concentration (e.g., 1-10 µM).

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard).

  • Sample Preparation for Analysis:

    • Vortex the quenched samples and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the intact dipeptide.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining dipeptide against time.

    • Calculate the half-life (t½) from the slope of the linear regression.

In Vitro Metabolic Stability in Liver S9 Fraction

This assay assesses the susceptibility of a dipeptide to metabolism by a broad range of phase I and phase II enzymes present in the liver S9 fraction.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test dipeptide (e.g., 10 mM in DMSO).

    • Prepare a working solution of the liver S9 fraction (e.g., from human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a cofactor solution (e.g., NADPH, UDPGA, PAPS).

  • Incubation:

    • Pre-warm the S9 fraction and buffer to 37°C.

    • Add the test dipeptide to the S9 mixture.

    • Initiate the metabolic reaction by adding the cofactor solution.

    • Incubate the mixture at 37°C with shaking.

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent dipeptide.

  • Data Analysis:

    • Calculate the half-life (t½) and intrinsic clearance (CLint) based on the rate of disappearance of the dipeptide.

Conclusion

While direct comparative data on the metabolic stability of this compound and its analogs is sparse, this guide provides a framework for understanding and evaluating these important dipeptides. The provided experimental protocols offer standardized methods for generating the necessary data to fill the existing knowledge gaps. Further research focusing on direct, side-by-side comparisons of the metabolic stability of these dipeptides in various biological matrices is crucial for advancing their use in pharmaceutical applications. The ability to modulate the mTOR pathway through the controlled delivery of leucine via stable dipeptide analogs holds significant promise for future therapeutic strategies.

References

A Comparative Guide to Isotopic Labeling of Leucyl-leucine for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic flux analysis (MFA) is continually evolving, with the choice of isotopic tracer being a critical determinant of experimental success. While tracers like [¹³C]-glucose are well-established for mapping central carbon metabolism, there is a growing interest in alternative tracers that can provide unique insights into specific metabolic pathways. This guide provides a comparative overview of isotopically labeled Leucyl-leucine as a potential tracer for MFA, contrasting it with the conventional use of [¹³C]-glucose. Due to the nascent nature of dipeptide tracers in MFA, this guide synthesizes information from studies on dipeptide metabolism and leucine metabolism to build a comprehensive comparison, supported by generalized experimental protocols and conceptual diagrams.

Performance Comparison: this compound vs. Glucose

The primary advantage of using an isotopically labeled dipeptide tracer like this compound lies in its potential to probe cellular processes that are less accessible with traditional tracers. This compound can offer specific insights into peptide uptake, intracellular hydrolysis, and the metabolic fate of its constituent amino acids.

FeatureIsotopically Labeled this compoundIsotopically Labeled Glucose
Primary Metabolic Insight Peptide transport, intracellular amino acid metabolism, protein synthesis, and catabolic pathways of branched-chain amino acids.Central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Cellular Uptake Mechanism Primarily through peptide transporters (e.g., PepT1), followed by intracellular hydrolysis into leucine and leucine.Glucose transporters (GLUT family).
Metabolic Fate of Tracer Hydrolyzed to free leucine. Leucine is then catabolized to Acetyl-CoA and Acetoacetate, which can enter the TCA cycle. It also serves as a building block for protein synthesis.Phosphorylated and enters glycolysis, the PPP, or is converted to glycogen.
Potential Advantages - Provides a tool to study peptide metabolism and its contribution to cellular bioenergetics. - Can be used to investigate the metabolism of cancer cells that may rely on alternative nutrient sources. - May offer a more targeted approach to studying branched-chain amino acid metabolism.- Well-characterized and widely used, with established methodologies and data analysis pipelines. - Provides a global view of central carbon metabolism.
Potential Disadvantages - Limited commercial availability of isotopically labeled dipeptides. - More complex metabolic fate involving hydrolysis before entering central metabolism. - Lack of established protocols and comparative data.- May not be the optimal tracer for studying pathways outside of central carbon metabolism. - In some cell types, glucose metabolism may not be the primary driver of certain metabolic phenotypes.

Experimental Protocols

A successful MFA experiment requires meticulous planning and execution. Below is a generalized protocol for a stable isotope tracing study using isotopically labeled this compound in cultured mammalian cells.

Protocol: ¹³C-Leucyl-leucine Tracing in Mammalian Cells
  • Cell Culture and Media Preparation:

    • Culture cells to the desired confluency (typically 70-80%) in standard growth medium.

    • Prepare the tracer medium by supplementing leucine-free and peptide-free medium (e.g., custom DMEM/RPMI) with a known concentration of isotopically labeled this compound. The concentration should be physiologically relevant and optimized for the cell line being studied.

  • Isotope Labeling:

    • Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Replace the PBS with the pre-warmed tracer medium.

    • Incubate the cells for a duration sufficient to reach isotopic steady-state. This time will vary depending on the cell type and its metabolic rate, but a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling period.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the culture dish.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on dry ice or at -80°C for at least 15 minutes.

    • Centrifuge at maximum speed at 4°C to pellet cellular debris.

    • Collect the supernatant containing the polar metabolites for analysis.

  • Sample Analysis by Mass Spectrometry (MS):

    • Analyze the extracted metabolites using an appropriate MS-based platform, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

    • The MS will detect the mass shifts in downstream metabolites resulting from the incorporation of the heavy isotopes from this compound.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

    • The resulting mass isotopomer distributions (MIDs) of key metabolites are then used in computational models (e.g., using software like INCA or Metran) to estimate intracellular metabolic fluxes.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the flow of atoms in MFA and the experimental procedures.

Leucyl_Leucine_Metabolism cluster_uptake Cellular Uptake cluster_hydrolysis Intracellular Hydrolysis cluster_catabolism Leucine Catabolism cluster_downstream Downstream Pathways Leucyl-leucine_ext Isotopically Labeled This compound (extracellular) Leucyl-leucine_int This compound (intracellular) Leucyl-leucine_ext->Leucyl-leucine_int Peptide Transporter (e.g., PepT1) Leucine Labeled Leucine Leucyl-leucine_int->Leucine Peptidases aKIC α-Ketoisocaproate Leucine->aKIC Protein Protein Synthesis Leucine->Protein AcetylCoA Acetyl-CoA aKIC->AcetylCoA Acetoacetate Acetoacetate aKIC->Acetoacetate TCA TCA Cycle AcetylCoA->TCA Acetoacetate->TCA

Caption: Metabolic fate of isotopically labeled this compound.

MFA_Workflow Start Cell Culture (Steady State) Labeling Isotopic Labeling with This compound Tracer Start->Labeling Extraction Metabolite Extraction (Quenching) Labeling->Extraction Analysis LC-MS/GC-MS Analysis Extraction->Analysis Data Data Processing & Flux Calculation Analysis->Data End Metabolic Flux Map Data->End

Caption: Experimental workflow for this compound based MFA.

Functional Validation of Leucyl-leucine in Activating Specific Signaling Nodes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Leucyl-leucine's ability to activate specific signaling nodes, primarily through its constituent amino acid, Leucine, with other alternatives. The focus is on the well-documented activation of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. Supporting experimental data, detailed methodologies, and visual pathway representations are presented to aid in research and development.

Comparative Analysis of mTORC1 Signaling Activation

This compound is readily hydrolyzed into two Leucine molecules. Leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][2][3] This activation is crucial for processes like muscle protein synthesis.[4] The following table summarizes the comparative effects of Leucine and its metabolite, β-hydroxy-β-methylbutyrate (HMB), on key proteins in the mTORC1 pathway. While direct quantitative data for this compound is limited, its effects are inferred to be mediated by the release of Leucine.

Activator Target Protein Fold Change in Phosphorylation (relative to control) Cell Type/System
Leucine mTOR (Ser2448)~2.5-fold increaseL6 Myoblasts
p70S6K1 (Thr389)~59-fold increaseHuman Skeletal Muscle
4E-BP1 (Thr37/46)Significant increaseHuman Skeletal Muscle
β-hydroxy-β-methylbutyrate (HMB) mTOR (Ser2448)Significant increaseNeonatal Pig Skeletal Muscle
p70S6K1 (Thr389)Significant increaseNeonatal Pig Skeletal Muscle
4E-BP1 (Thr37/46)Significant increaseNeonatal Pig Skeletal Muscle
Glycyl-L-leucine mTOR (Ser2448)Data not available (Inferred to be similar to or less than L-leucine)-
p70S6K1 (Thr389)Data not available (Inferred to be similar to or less than L-leucine)-
4E-BP1 (Thr37/46)Data not available (Inferred to be similar to or less than L-leucine)-

Note: The efficacy of Glycyl-L-leucine is dependent on its transport and hydrolysis into L-leucine.[5] HMB activates mTORC1 independently of the primary Leucine-sensing pathway involving Sestrin2.[6][7]

Signaling Pathways and Experimental Workflow

Leucine-Mediated mTORC1 Signaling Pathway

Leucine activates mTORC1 through a well-defined signaling cascade. Intracellular Leucine is sensed by proteins such as Sestrin2 and Leucyl-tRNA synthetase (LARS1).[1][8] This sensing relieves the inhibition of the GATOR complex, leading to the activation of Rag GTPases.[3][9] Activated Rag GTPases recruit mTORC1 to the lysosomal surface, where it is activated by Rheb.

cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_lysosome Lysosome This compound This compound Leucine Leucine This compound->Leucine Hydrolysis mTORC1_active Active mTORC1 Downstream Protein Synthesis, Cell Growth mTORC1_active->Downstream Phosphorylates (e.g., S6K1, 4E-BP1) Rheb Rheb Rheb->mTORC1_active Activates mTORC1_inactive Inactive mTORC1 Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GTP->mTORC1_inactive Recruits to Lysosome Sestrin2 Sestrin2 Leucine->Sestrin2 Binds GATOR2 GATOR2 Sestrin2->GATOR2 Releases inhibition GATOR1 GATOR1 Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP GAP activity GATOR2->GATOR1 Inhibits Rag_GDP->Rag_GTP GEF activity (Amino Acids)

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Workflow for Functional Validation

The functional validation of this compound and its alternatives typically involves cell culture, treatment, and subsequent analysis of protein phosphorylation. Western blotting is a standard technique used to quantify the phosphorylation status of key mTORC1 pathway proteins.

cluster_workflow Experimental Workflow CellCulture Cell Culture (e.g., Myotubes) Starvation Serum Starvation CellCulture->Starvation Treatment Treatment with This compound or Alternatives Starvation->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification WesternBlot Western Blot Analysis (p-mTOR, p-p70S6K1) Quantification->WesternBlot Analysis Data Analysis WesternBlot->Analysis

Caption: A typical experimental workflow for validating mTORC1 activation.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate C2C12 myoblasts or L6 myoblasts in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation: Once cells reach 80-90% confluency, induce differentiation into myotubes by switching to DMEM with 2% horse serum. Replace the differentiation medium every 48 hours for 4-6 days.[5]

  • Starvation: Prior to treatment, reduce basal mTOR signaling by serum-starving the differentiated myotubes for 2-4 hours in serum-free DMEM.[5]

  • Treatment: Treat the cells with this compound, L-leucine, or other alternatives at desired concentrations (e.g., 1-5 mM) for various time points (e.g., 15, 30, 60 minutes).[5] A vehicle control should be run in parallel.

Western Blotting for Phosphorylation Analysis
  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.[5]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.[5]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of mTOR (e.g., p-mTOR Ser2448), p70S6K1 (e.g., p-p70S6K1 Thr389), and 4E-BP1 (e.g., p-4E-BP1 Thr37/46), as well as antibodies for the total forms of these proteins.[5]

    • After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Comparison of Leucine and HMB Signaling Mechanisms

While both Leucine and its metabolite HMB activate mTORC1, evidence suggests they may utilize different upstream mechanisms. Leucine's action is dependent on the Sestrin2-GATOR2 interaction, whereas HMB appears to bypass this requirement.[6][7]

cluster_leucine Leucine Signaling cluster_hmb HMB Signaling Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 GATOR2 GATOR2 Sestrin2->GATOR2 mTORC1_Leu mTORC1 Activation GATOR2->mTORC1_Leu HMB HMB Unknown Unknown Mechanism HMB->Unknown mTORC1_HMB mTORC1 Activation Unknown->mTORC1_HMB

Caption: A simplified comparison of Leucine and HMB signaling to mTORC1.

Potential for Dipeptide-Specific Signaling

While the primary mechanism of this compound action is through its hydrolysis to Leucine, dipeptides can also be transported into cells by specific transporters, such as PEPT1 and PEPT2.[10] Furthermore, some G protein-coupled receptors (GPCRs), like GPR142, have been identified as sensors for aromatic amino acids and their dipeptides, leading to downstream signaling events such as insulin secretion.[11][12][13] Although direct evidence for this compound activating GPR142 is lacking, this represents a potential alternative or parallel signaling pathway for dipeptides.

Further research is required to fully elucidate the direct signaling roles of dipeptides like this compound, independent of their constituent amino acids. This includes investigating their interactions with specific transporters and receptors and the subsequent downstream signaling cascades.

References

Discovery & Novel Applications

Leucyl-Leucine as a Potential Therapeutic Agent in Metabolic Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. A key pathological feature of these conditions is dysregulation of nutrient-sensing pathways, leading to impaired glucose and lipid metabolism. Leucine, an essential branched-chain amino acid, has emerged as a significant modulator of these pathways. Leucyl-leucine, a dipeptide of leucine, is of particular interest as it may offer advantages in terms of stability and absorption, potentially acting as an efficient delivery vehicle for leucine. Upon absorption, primarily via the PEPT1 transporter in the intestine, this compound is hydrolyzed into two molecules of leucine, which then exert their metabolic effects.[1][2]

These application notes provide a comprehensive guide for investigating the therapeutic potential of this compound in metabolic disorders. We present quantitative data on the effects of leucine, detailed protocols for key in vitro and in vivo experiments, and visualizations of the core signaling pathways involved.

Data Presentation

The following tables summarize quantitative data from studies on leucine, which can serve as a benchmark for investigating this compound. It is hypothesized that this compound will elicit similar dose-dependent effects following its hydrolysis.

Table 1: In Vitro Effects of Leucine on Key Metabolic Signaling Proteins

Cell LineTreatmentConcentrationTimeTarget ProteinChange from ControlReference
Human MyotubesLeucine5 mM30 minp-mTOR (Ser2448)~1.3-fold increase[3]
Human MyotubesLeucine5 mM30 minp-p70S6K (Thr389)~2.0-fold increase[3]
C2C12 MyotubesLeucine0.5 mM30 minp-AKT (Ser473)Facilitated insulin-stimulated increase[4]
3T3-L1 AdipocytesLeucine0.5 mM48 hFatty Acid Synthase (FAS)61% decrease in expression[5]
3T3-L1 AdipocytesLeucine0.5 mM48 hTriglyceride Content43% decrease[6]

Table 2: In Vivo Effects of Leucine Supplementation on Metabolic Parameters in Rodent Models

Animal ModelAdministration RouteDosageDurationKey FindingReference
C57BL/6J Mice (High-Fat Diet)Drinking Water~1.5%10 weeks25% decrease in adiposity[7]
C57BL/6J Mice (High-Fat Diet)Drinking Water~1.5%10 weeks~10% increase in O2 consumption[8]
Sprague-Dawley RatsOral Gavage1.35 g/kgSingle doseEnhanced muscle protein synthesis[9]
CD2F1 Mice (Cancer Cachexia)Diet Supplement1.31 g/kg BW/day21 daysReduced muscle mass loss[9]
Malnourished RatsDiet1.7%6 weeks47% less body fat[5]

Table 3: Effects of Leucine on Glucose and Lipid Metabolism

ModelParameter MeasuredLeucine Concentration/DoseEffectReference
C2C12 Myotubes2-Deoxyglucose Uptake5-10 mMSignificant increase
Overweight/Obese HumansFat Oxidation2.25 g/day 33.6 g/day increase[6]
Chronically Active MalesRespiratory Quotient2.25 g/day Significant decrease (0.85 to 0.81)[10]
NCI-H716 cellsGLP-1 Release2%~4.7-fold increase[11]
C2C12 MyotubesFatty Acid Oxidation0.5 mMIncreased[5]

Signaling Pathways

The metabolic effects of leucine are primarily mediated through the mTOR and AMPK signaling pathways.

mTOR_Pathway cluster_input Inputs cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_output Outputs This compound This compound PEPT1 PEPT1 This compound->PEPT1 Absorption Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor Leucine Leucine PEPT1->Leucine Hydrolysis PI3K PI3K Insulin_Receptor->PI3K mTORC1 mTORC1 Leucine->mTORC1 Activates AKT AKT PI3K->AKT TSC1_TSC2 TSC1_TSC2 AKT->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Protein_Synthesis Protein_Synthesis p70S6K->Protein_Synthesis 4E-BP1->Protein_Synthesis Inhibits Cell_Growth Cell_Growth

Caption: mTOR Signaling Pathway Activation by this compound.

AMPK_Pathway cluster_input Cellular State cluster_cytosol Cytosol cluster_output Metabolic Outcomes Low_Energy Low Energy (High AMP:ATP) AMPK AMPK Low_Energy->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits PGC-1a PGC-1a AMPK->PGC-1a Activates ACC ACC AMPK->ACC Inhibits Leucine Leucine Leucine->AMPK Modulates Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Promotes Mitochondrial_Biogenesis Mitochondrial_Biogenesis PGC-1a->Mitochondrial_Biogenesis Lipogenesis Lipogenesis ACC->Lipogenesis Inhibits Fatty_Acid_Oxidation Fatty_Acid_Oxidation Mitochondrial_Biogenesis->Fatty_Acid_Oxidation In_Vitro_Workflow cluster_prep Cell Culture and Differentiation cluster_treatment Treatment cluster_assays Metabolic Assays cluster_analysis Molecular Analysis Seed_Cells Seed C2C12 Myoblasts or 3T3-L1 Preadipocytes Differentiate Induce Differentiation into Myotubes or Adipocytes Seed_Cells->Differentiate Starve Serum Starvation Differentiate->Starve Treat Treat with this compound (Dose-Response and Time-Course) Starve->Treat Glucose_Uptake 2-NBDG Glucose Uptake Assay Treat->Glucose_Uptake FAO Fatty Acid Oxidation Assay Treat->FAO Lipolysis Glycerol Release Assay Treat->Lipolysis Lyse_Cells Cell Lysis Treat->Lyse_Cells Western_Blot Western Blot for p-mTOR, p-AKT, etc. Lyse_Cells->Western_Blot In_Vivo_Workflow cluster_setup Animal Model and Diet cluster_treatment Treatment cluster_monitoring Metabolic Monitoring cluster_endpoint Endpoint Analysis Acclimatize Acclimatize Mice (e.g., C57BL/6J) Induce_Obesity Induce Obesity with a High-Fat Diet (HFD) Acclimatize->Induce_Obesity Group_Animals Randomly Assign to Treatment Groups Induce_Obesity->Group_Animals Administer_LL Administer this compound (Oral Gavage or in Diet) Group_Animals->Administer_LL Body_Weight Monitor Body Weight and Food Intake Administer_LL->Body_Weight GTT_ITT Perform Glucose and Insulin Tolerance Tests Administer_LL->GTT_ITT Metabolic_Cages Indirect Calorimetry (Metabolic Cages) Administer_LL->Metabolic_Cages Sacrifice Euthanize and Collect Tissues Body_Weight->Sacrifice GTT_ITT->Sacrifice Metabolic_Cages->Sacrifice Tissue_Analysis Analyze Tissues (e.g., Liver, Muscle, Adipose) for Gene Expression and Protein Levels Sacrifice->Tissue_Analysis

References

Application Notes and Protocols: The Role of Leucyl-Leucine in Gut Microbiome and Host Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between the gut microbiome and the host is a burgeoning field of research with profound implications for health and disease. Microbial metabolites, including short-chain fatty acids and products of amino acid metabolism, are key signaling molecules in this crosstalk. Among these, dipeptides derived from dietary or endogenous protein breakdown are emerging as important players. This document focuses on the dipeptide Leucyl-Leucine (Leu-Leu) and its role in modulating the gut microbiome and interacting with the host intestinal epithelium. While direct research on Leu-Leu is still developing, this document consolidates the current findings and extrapolates potential mechanisms based on the extensive research on its constituent amino acid, L-leucine.

Data Presentation

The following tables summarize quantitative data from studies on the effects of this compound and its constituent amino acid, L-leucine, on intestinal epithelial cells and the gut microbiome.

Table 1: Effect of this compound on Broiler Intestinal Epithelial Cells (IECs) [1]

Treatment GroupCell Proliferation (OD at 450 nm)Apoptosis Rate (%)
Control0.85 ± 0.0312.5 ± 1.2
L-Leucine (Leu)1.05 ± 0.058.5 ± 0.9
This compound (Leu-Leu)1.18 ± 0.06#6.2 ± 0.7#

**Indicates a significant difference compared to the control group (P < 0.05). *#Indicates a significant difference compared to the L-Leucine group (P < 0.05). Data adapted from a study on primary broiler intestinal epithelial cells treated for 24 hours.[1]

Table 2: Differentially Expressed Genes and Proteins in Broiler IECs Treated with this compound [1]

Molecule TypeUpregulatedDownregulatedAssociated Function
Genes IL-8, IL-6, RGN-Immune response, Cell growth
Proteins PGM3, RPS17, RPS11, RPL23, GPX4, PDPK1-Energy metabolism, Protein synthesis, Antioxidant defense, Cell signaling

Table 3: Effect of L-Leucine Supplementation on Gut Microbiota in Mice [2][3]

Treatment GroupMicrobiota Richness (Chao1 Index)Firmicutes Abundance (%)Bacteroidetes Abundance (%)Firmicutes:Bacteroidetes Ratio
Basal Diet850 ± 5055 ± 440 ± 31.38
0.5% L-Leucine780 ± 4562 ± 533 ± 41.88
1.0% L-Leucine720 ± 4068 ± 626 ± 32.62

**Indicates a significant difference compared to the basal diet group (P < 0.05). Data adapted from a study on female ICR mice supplemented with L-leucine for a specified period.[2][3]

Signaling Pathways and Mechanisms of Action

This compound and its constituent amino acid, leucine, are involved in key signaling pathways that regulate intestinal cell function and immune responses.

Mammalian Target of Rapamycin (mTOR) Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine is a potent activator of the mTORC1 complex.[4][5][6] Once transported into the cell, the leucine component of Leu-Leu can activate mTORC1, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1. This activation promotes protein synthesis and cell proliferation in intestinal epithelial cells, contributing to the maintenance of gut barrier integrity.[2][7] The dipeptide Glycyl-L-leucine has also been shown to activate the mTOR signaling pathway in intestinal epithelial cells.[8]

mTOR_Signaling cluster_cell Intestinal Epithelial Cell This compound This compound Peptide Transporter (e.g., PEPT1) Peptide Transporter (e.g., PEPT1) This compound->Peptide Transporter (e.g., PEPT1) Uptake Intestinal Epithelial Cell Intestinal Epithelial Cell Leucine Leucine Peptide Transporter (e.g., PEPT1)->Leucine Hydrolysis mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

This compound activating the mTOR signaling pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. While direct evidence for this compound is lacking, studies on other molecules suggest that metabolites can modulate NF-κB activity in intestinal epithelial cells.[9][10] For instance, the proteasome inhibitor benzyloxycarbonylleucyl-leucyl-leucine aldehyde has been shown to affect NF-κB activation.[11] Given that chronic inflammation is often associated with dysregulated NF-κB, the potential for this compound to influence this pathway warrants investigation, particularly in the context of inflammatory bowel disease.

NFkB_Signaling cluster_cell Intestinal Epithelial Cell This compound This compound IKK Complex IKK Complex This compound->IKK Complex Modulates (?) Intestinal Epithelial Cell Intestinal Epithelial Cell IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces

Hypothetical modulation of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible research in the field of gut microbiome and host interactions.

Protocol 1: In Vitro Assessment of this compound on Intestinal Epithelial Cell Proliferation and Apoptosis

This protocol is adapted from a study on broiler intestinal epithelial cells.[1]

1. Cell Culture:

  • Isolate primary intestinal epithelial cells (IECs) from the jejunum of the animal model of interest.

  • Culture the cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate growth factors at 37°C in a 5% CO2 incubator.

2. Treatment:

  • Seed the IECs in 96-well plates for proliferation assays and 6-well plates for apoptosis and molecular analyses.

  • Once the cells reach 70-80% confluency, replace the medium with serum-free medium for 12 hours to synchronize the cells.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) dissolved in the culture medium. Include L-leucine as a control to compare the effects of the dipeptide versus the single amino acid.

3. Cell Proliferation Assay (CCK-8):

  • After 24 hours of treatment, add 10 µL of CCK-8 solution to each well of the 96-well plate.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

4. Apoptosis Assay (Flow Cytometry):

  • Harvest the cells from the 6-well plates by trypsinization.

  • Wash the cells with PBS and resuspend in binding buffer.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

5. Gene and Protein Expression Analysis:

  • For gene expression, extract total RNA from the treated cells, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) for genes of interest (e.g., IL-6, IL-8, mTOR, S6K1).

  • For protein expression, lyse the cells and perform Western blotting to detect the levels of total and phosphorylated proteins in the relevant signaling pathways (e.g., p-mTOR, p-S6K1).

Protocol1_Workflow A Isolate & Culture Primary IECs B Seed Cells & Synchronize A->B C Treat with this compound B->C D Cell Proliferation Assay (CCK-8) C->D E Apoptosis Assay (Flow Cytometry) C->E F Gene & Protein Expression Analysis C->F

Workflow for in vitro assessment of this compound.
Protocol 2: Analysis of this compound's Impact on Gut Microbiota Composition using 16S rRNA Sequencing

This is a generalized protocol for an in vivo animal study.

1. Animal Study Design:

  • Acclimate the animals (e.g., C57BL/6 mice) for one week.

  • Randomly assign animals to different treatment groups: Control (vehicle), this compound (low dose), and this compound (high dose).

  • Administer this compound daily via oral gavage for a predetermined period (e.g., 4 weeks).

2. Fecal Sample Collection:

  • Collect fresh fecal pellets from each animal at baseline and at the end of the treatment period.

  • Immediately freeze the samples at -80°C to preserve the microbial DNA.

3. DNA Extraction:

  • Extract microbial DNA from the fecal samples using a commercially available kit with a bead-beating step to ensure efficient lysis of all bacteria.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer and fluorometer.

4. 16S rRNA Gene Amplification and Sequencing:

  • Amplify a hypervariable region (e.g., V4) of the 16S rRNA gene using universal primers with attached sequencing adapters and barcodes.

  • Purify the PCR products.

  • Pool the barcoded amplicons and sequence them on a high-throughput sequencing platform (e.g., Illumina MiSeq).[12][13]

5. Bioinformatic and Statistical Analysis:

  • Process the raw sequencing data to remove low-quality reads and chimeras.

  • Cluster the sequences into Amplicon Sequence Variants (ASVs).

  • Assign taxonomy to the ASVs using a reference database (e.g., SILVA, Greengenes).

  • Analyze alpha-diversity (e.g., Chao1, Shannon index) and beta-diversity (e.g., Bray-Curtis dissimilarity) to assess changes in the microbial community structure.

  • Identify differentially abundant taxa between the treatment groups.

Protocol2_Workflow A Animal Acclimation & Grouping B Oral Gavage with this compound A->B C Fecal Sample Collection B->C D Microbial DNA Extraction C->D E 16S rRNA Gene Amplification & Sequencing D->E F Bioinformatic & Statistical Analysis E->F

Workflow for 16S rRNA sequencing analysis.
Protocol 3: In Vitro Co-culture Model to Study this compound Effects on Host-Microbe Interactions

This protocol allows for the investigation of the direct effects of this compound on both intestinal epithelial cells and specific gut bacteria in a controlled environment.[14][15][16]

1. Cell Culture:

  • Culture a human intestinal epithelial cell line (e.g., Caco-2) on permeable supports (e.g., Transwell inserts) until a differentiated monolayer with stable transepithelial electrical resistance (TEER) is formed.[14]

2. Bacterial Culture:

  • Culture a specific gut bacterial strain of interest (e.g., Lactobacillus rhamnosus GG or a commensal E. coli strain) to the mid-logarithmic phase in an appropriate growth medium.

3. Co-culture Setup:

  • Wash the bacterial cells and resuspend them in the same culture medium used for the Caco-2 cells.

  • Add the bacterial suspension to the apical side of the Caco-2 monolayer.

  • Add this compound to the apical compartment at the desired concentrations.

4. Assessment of Gut Barrier Function:

  • Monitor the integrity of the Caco-2 monolayer by measuring TEER at regular intervals.

  • At the end of the experiment, measure the permeability to a fluorescent marker (e.g., FITC-dextran) by adding it to the apical side and measuring its appearance in the basolateral medium.

5. Analysis of Host Cell Response:

  • Collect the Caco-2 cells and analyze the expression of genes and proteins related to tight junctions (e.g., occludin, ZO-1), and inflammatory signaling (e.g., IL-8, TNF-α).

6. Analysis of Bacterial Response:

  • Collect the medium from the apical compartment to measure bacterial growth (e.g., by plating or OD600) and metabolite production (e.g., by HPLC or mass spectrometry).

Conclusion

The dipeptide this compound shows promise as a bioactive molecule within the gut, with evidence suggesting it can promote intestinal epithelial cell proliferation and inhibit apoptosis, potentially more effectively than its constituent amino acid, L-leucine.[1] While direct evidence of its impact on the gut microbiome is currently limited, the extensive research on L-leucine suggests that this compound may influence microbial composition and function.[2][3] The activation of the mTOR signaling pathway appears to be a key mechanism for its effects on host cells.[1] Further research using the detailed protocols provided herein is necessary to fully elucidate the specific roles of this compound in the complex interplay between the gut microbiome and the host, and to explore its potential therapeutic applications in maintaining gut health and treating intestinal disorders.

References

Application Notes and Protocols: Investigating the Effects of Leucyl-leucine on Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and adapt to the tumor microenvironment. A key aspect of this reprogramming is an altered nutrient uptake and utilization, including an increased demand for amino acids. Dipeptides, readily available in the tumor microenvironment, can be taken up by cancer cells through specific transporters like the proton-coupled peptide transporter 1 (PEPT1).[1][2][3] Elevated PEPT1 expression has been correlated with poor prognosis in several cancers, including hepatocellular carcinoma, suggesting that dipeptide uptake contributes to tumor progression.[1][2]

Leucyl-leucine, a dipeptide composed of two leucine molecules, is of particular interest due to the central role of leucine in cancer cell metabolism and signaling. Leucine is a potent activator of the mTORC1 signaling pathway, a master regulator of cell growth and proliferation.[4][5] The effects of leucine on cancer are complex, with studies reporting both pro-tumorigenic and anti-tumorigenic roles depending on the cancer type and context.[4][6][7][8] Upon transport into the cell, this compound is expected to be hydrolyzed into its constituent leucine molecules, which can then fuel metabolic pathways and modulate signaling cascades.

These application notes provide a framework for investigating the metabolic consequences of this compound treatment in cancer cells. We present detailed protocols for key experiments and summarize expected quantitative outcomes based on the known metabolic functions of leucine.

Data Presentation

The following table summarizes the expected quantitative effects of this compound on key metabolic parameters in cancer cells. These expected outcomes are based on the known effects of leucine supplementation, as direct quantitative data for this compound is limited. The underlying assumption is that intracellular hydrolysis of this compound will increase the intracellular concentration of leucine, leading to similar metabolic reprogramming.

Metabolic ParameterExpected Effect of this compound TreatmentRationale (based on Leucine studies)Cancer Type ContextSupporting Citations
Glycolysis
Glucose UptakeVariable (Increase or Decrease)Leucine can promote glucose uptake to provide energy for tumor cells. Conversely, a shift towards oxidative phosphorylation can reduce reliance on glycolysis.Pro-tumorigenic contexts may see an increase. Anti-tumorigenic contexts may see a decrease.[4][7][9]
Lactate ProductionVariable (Increase or Decrease)Increased glycolysis would lead to higher lactate production. A shift to oxidative phosphorylation would decrease it.Dependent on the overall metabolic shift induced in the specific cancer cell line.[4][9]
Oxidative Phosphorylation (OXPHOS)
Oxygen Consumption Rate (OCR)IncreaseLeucine can induce a metabolic shift from glycolysis towards OXPHOS.Particularly observed in studies demonstrating anti-tumor effects.[6][7][9]
ATP ProductionIncreaseEnhanced OXPHOS leads to more efficient ATP generation.General effect of stimulating oxidative metabolism.[6][7]
mTORC1 Signaling
p-mTOR, p-S6K, p-4E-BP1 LevelsIncreaseLeucine is a potent activator of the mTORC1 pathway.Widely observed across various cancer types.[4][5]
Cell Proliferation & Viability
Cell Number/ViabilityVariable (Increase or Decrease)Activation of mTORC1 can promote proliferation. However, metabolic shifts and other signaling effects can also induce apoptosis.Pro-tumorigenic in some cancers (e.g., pancreatic), while potentially anti-tumorigenic in others (e.g., some hepatocellular carcinoma models).[4][6][8]

Signaling Pathway

The proposed signaling pathway for this compound's effect on cancer cell metabolism involves its uptake and subsequent influence on the well-established leucine-sensing mTORC1 pathway.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PEPT1 PEPT1 Transporter This compound->PEPT1 Uptake LL_in Intracellular This compound PEPT1->LL_in Hydrolysis Peptidases LL_in->Hydrolysis Leucine Leucine Hydrolysis->Leucine releases LARS LARS Leucine->LARS activates mTORC1 mTORC1 LARS->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Metabolism Metabolic Reprogramming (Glycolysis/OXPHOS) mTORC1->Metabolism Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation

Caption: this compound uptake and signaling in cancer cells.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the effects of this compound on cancer cell metabolism.

G cluster_metabolism Metabolic Analysis cluster_signaling Signaling Pathway Analysis start Start: Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability/Proliferation Assay (e.g., MTT, Cell Counting) treatment->viability seahorse Seahorse XF Analysis (OCR & ECAR) treatment->seahorse metabolites Metabolite Quantification (e.g., Glucose, Lactate, ATP) treatment->metabolites flux Metabolic Flux Analysis (13C-labeled substrates) treatment->flux western Western Blot (p-mTOR, p-S6K, etc.) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis seahorse->data_analysis metabolites->data_analysis flux->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for metabolic studies.

Experimental Protocols

Cell Culture and this compound Treatment

Objective: To prepare cancer cell lines and treat them with this compound for subsequent metabolic and signaling analyses.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7, PANC-1)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (sterile, cell-culture grade)

  • Cell culture plates/flasks

Protocol:

  • Culture cancer cells in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Seed the cells into appropriate culture plates (e.g., 96-well for viability, 6-well for western blotting, Seahorse plates) at a predetermined density.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare stock solutions of this compound in sterile water or PBS.

  • For dose-response experiments, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50 mM).

  • For time-course experiments, treat the cells with a fixed concentration of this compound and harvest at different time points (e.g., 6, 12, 24, 48 hours).

  • Incubate the treated cells for the desired duration before proceeding to downstream assays.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on cancer cell viability and proliferation.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • After the this compound treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Seahorse XF Real-Time ATP Rate Assay

Objective: To simultaneously measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis in real-time.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate

  • Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

  • Cells treated with this compound in a Seahorse plate

Protocol:

  • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • One hour before the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF Base Medium.

  • Add fresh pre-warmed Seahorse XF Base Medium to each well.

  • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.

  • Load the injector ports of the sensor cartridge with the compounds from the Mito Stress Test Kit (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).

  • Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

  • Replace the calibrant plate with the cell plate and start the assay.

  • The analyzer will measure baseline OCR and ECAR, followed by measurements after the sequential injection of the inhibitors.

  • Analyze the data to determine key parameters of mitochondrial function and glycolysis.

Western Blotting for mTORC1 Pathway Activation

Objective: To determine the effect of this compound on the activation of the mTORC1 signaling pathway.

Materials:

  • Cells treated with this compound in 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin.

References

Application Notes: Development and Application of Leucyl-leucine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leucyl-leucine (Leu-Leu), a dipeptide, and its derivatives are emerging as a significant class of molecules in therapeutic development.[1] These compounds serve as scaffolds for designing potent and selective inhibitors for a variety of therapeutic targets. Their mechanism of action often involves mimicking natural ligands or transition states of enzymatic reactions. Key therapeutic targets for this compound-based inhibitors include aminoacyl-tRNA synthetases, critical components of the mTOR signaling pathway, and specific proteases involved in immune regulation. These inhibitors hold promise for developing novel antimicrobial agents, anti-cancer therapies, and immunomodulatory drugs.

Therapeutic Target 1: Leucyl-tRNA Synthetase (LeuRS)

Leucyl-tRNA synthetase (LeuRS) is an essential enzyme responsible for protein synthesis, making it a prime target for antimicrobial drug development.[2] It catalyzes the attachment of the amino acid leucine to its corresponding tRNA in a two-step process.[3] Inhibiting LeuRS halts protein synthesis, leading to the cessation of cellular growth and division.[2][4] The structural differences between prokaryotic and eukaryotic LeuRS allow for the development of highly selective inhibitors.[4][5]

Mechanism of Action: LeuRS inhibitors can target one of two active sites on the enzyme:

  • Synthesis Site: These inhibitors typically act as mimics of the leucyl-adenylate intermediate (Leu-AMP).[6] They compete with the natural substrate, preventing the formation of the charged leucyl-tRNA.[2][6]

  • Editing (Proofreading) Site: This site ensures the fidelity of protein synthesis. Some inhibitors, particularly boron-based compounds, trap the tRNA in the editing site, thereby inhibiting the overall enzyme function.[3][4]

Mechanism of Leucyl-tRNA Synthetase (LeuRS) Inhibition sub Leucine + ATP + tRNALeu leurs LeuRS Enzyme sub->leurs Step 1: Binding intermediate [Leu-AMP]-LeuRS Complex leurs->intermediate Forms Intermediate blocked_syn Synthesis Site Blocked leurs->blocked_syn blocked_edit Editing Site Blocked leurs->blocked_edit product Leucyl-tRNALeu (Protein Synthesis) intermediate->product Step 2: tRNA Charging inhibitor Leu-Leu Based Inhibitor (e.g., Benzoxaborole) inhibitor->leurs Binds to Active Site no_protein Protein Synthesis Terminated blocked_syn->no_protein blocked_edit->no_protein

Caption: Mechanism of LeuRS inhibition leading to protein synthesis termination.

Applications in Antimicrobial Therapy: LeuRS is a validated target for treating infections caused by bacteria, fungi, and parasites.[4][5][7]

  • Antifungal: The benzoxaborole compound AN2690 (Tavaborole), which targets the LeuRS editing site, has been approved by the FDA for treating onychomycosis.[3][5]

  • Antibacterial: Several compounds have shown potent activity against various bacteria, including Mycobacterium tuberculosis (Mtb).[4] For example, the 3-aminomethyl benzoxaborole derivative AN3017 displayed significant activity against Mtb H37Rv.[3] GSK3036656 is another LeuRS inhibitor developed for treating M. tuberculosis infections.[8]

  • Antiparasitic: LeuRS inhibitors are also being explored for treating infections by trypanosomes and malaria parasites.[4][5][7]

Table 1: Inhibitory Activity of Selected LeuRS Inhibitors

Compound Target Organism Target Enzyme IC50 (µM) MIC (µg/mL) Reference
AN2690 S. cerevisiae / Fungus ScLeuRS - - [3][5]
AN3017 M. tuberculosis H37Rv MtbLeuRS 0.64 1.8 [3]
AN2679 M. tuberculosis H37Rv MtbLeuRS 21.3 7.5 [3]
ZCL039 S. pneumonia SpLeuRS - 5 [3]
Compound 42 E. coli EcLeuRS 0.002 - [8]

| Compound 42 | S. aureus | SaLeuRS | 0.33 | - |[8] |

Therapeutic Target 2: mTORC1 Signaling Pathway

Beyond its canonical role in protein synthesis, Leucyl-tRNA Synthetase (LRS) has a crucial non-canonical function as a direct sensor of intracellular leucine levels, which in turn activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.[9] This pathway is a central regulator of cell growth, proliferation, and metabolism. LRS activates mTORC1 by binding to and activating Rag GTPase in a leucine-dependent manner.[9] Overexpression of LRS can contribute to cancer progression, making it a viable therapeutic target.[9]

Mechanism of Action: Inhibitors can be designed to specifically block the leucine-sensing function of LRS without affecting its essential tRNA charging activity. The compound BC-LI-0186, for instance, binds to the RagD interacting site of LRS.[9] This prevents the lysosomal localization of LRS and subsequent activation of Rag GTPase, thereby inhibiting mTORC1 activity and suppressing cancer cell growth.[9]

LRS-Mediated mTORC1 Activation and Inhibition leucine Leucine lrs LRS leucine->lrs Binds rag Rag GTPase lrs->rag Activates mtorc1 mTORC1 rag->mtorc1 Activates downstream S6K / S6 Phosphorylation mtorc1->downstream growth Cell Growth & Proliferation downstream->growth inhibitor BC-LI-0186 inhibitor->lrs Inhibits Leucine Sensing

Caption: Inhibition of the LRS leucine-sensing function blocks mTORC1 signaling.

Applications in Cancer Therapy: Targeting the LRS-mTORC1 axis is a promising strategy for cancers that are dependent on this pathway for growth, such as certain non-small cell lung cancers (NSCLC).[9]

  • NSCLC: The LRS inhibitor BC-LI-0186 has been shown to suppress leucine-mediated mTORC1 activity in NSCLC cell lines (A549 and H460).[9] This inhibition leads to reduced phosphorylation of downstream targets like S6K and S6, ultimately inhibiting cell growth.[9]

  • Breast Cancer: The transport of leucine into cells via transporters like SLC7A5 is crucial for the growth of estrogen receptor-positive (ER+) breast cancer cells.[10][11] Inhibiting leucine uptake or its downstream signaling could be a potential therapeutic approach.[10][11]

Table 2: Activity of the LRS Inhibitor BC-LI-0186 in NSCLC Cells

Cell Line Treatment Effect Observation Reference
A549, H460 LRS Knockdown (siRNA) mTORC1 Signaling Reduced phosphorylation of S6K and S6 in response to leucine. [9]
A549, H460 LRS Knockdown (siRNA) Cell Growth Significant inhibition of cell growth. [9]

| A549, H460 | BC-LI-0186 Pretreatment | mTORC1 Signaling | Suppressed leucine-mediated phosphorylation of S6K and S6. |[9] |

Therapeutic Target 3: Dipeptidyl Peptidase I (DPPI) in Cytotoxic Lymphocytes

L-leucyl-L-leucine methyl ester (Leu-Leu-OMe) demonstrates selective toxicity towards cytotoxic lymphocytes (e.g., Natural Killer cells and Cytotoxic T-Lymphocytes).[12] This selectivity is not due to the dipeptide ester itself, but rather its intracellular processing.

Mechanism of Action: The process involves three key steps:

  • Uptake: Leu-Leu-OMe is taken up by lymphocytes and monocytes via a novel, dipeptide-specific facilitated transport system.[13]

  • Conversion: Inside the cell, the lysosomal thiol protease, Dipeptidyl Peptidase I (DPPI), which is highly enriched in cytotoxic lymphocytes, converts Leu-Leu-OMe into membranolytic metabolites.[12]

  • Lysis: These metabolites, believed to be polymers like (Leu-Leu)n-OMe, accumulate and disrupt lysosomal and cellular membranes, leading to cell death.[12]

Mechanism of Leu-Leu-OMe Selective Toxicity cluster_cell Cytotoxic Lymphocyte llome_ext Leu-Leu-OMe (Extracellular) transporter Dipeptide Transporter llome_ext->transporter Uptake cell Cytotoxic Lymphocyte llome_int Leu-Leu-OMe (Intracellular) transporter->llome_int dppi DPPI Enzyme (High Level) llome_int->dppi Conversion products Membranolytic Products dppi->products lysis Cell Lysis products->lysis

Caption: Workflow of Leu-Leu-OMe uptake and conversion leading to cell lysis.

Applications in Immunotherapy: The unique mechanism of Leu-Leu-OMe toxicity, dependent on high levels of DPPI in cytotoxic cells, presents an opportunity for targeted immunotherapy.[12] This pathway could be exploited to develop agents that selectively eliminate cytotoxic lymphocyte populations, which may be beneficial in treating certain autoimmune diseases or graft-versus-host disease where these cells play a pathological role.

Protocols: Experimental Methodologies

Protocol 1: General Synthesis of Leucylaniline Derivatives

This protocol outlines a general method for synthesizing leucylaniline derivatives, which can act as LeuRS inhibitors by mimicking the Leu-AMP intermediate.[6]

Methodology:

  • Condensation: React Boc-protected leucine with a substituted aniline derivative in the presence of a coupling agent (e.g., HATU, DCC) to form the key Boc-leucine aniline intermediate.

  • Deprotection: Remove the Boc (tert-Butoxycarbonyl) protecting group using an acid, such as trifluoroacetic acid (TFA), to yield the final leucylaniline derivative.[6]

  • Purification: Purify the final compound using techniques like column chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis Workflow for Leucylaniline Derivatives start1 Boc-Leucine step1 Step 1: Condensation (Coupling Agent) start1->step1 start2 Substituted Aniline start2->step1 intermediate Boc-Leucine-Aniline Intermediate step1->intermediate step2 Step 2: Deprotection (Trifluoroacetic Acid) intermediate->step2 product Final Leucylaniline Derivative step2->product step3 Purification (HPLC) product->step3 step4 Characterization (NMR, MS) step3->step4

Caption: General workflow for the synthesis of leucylaniline-based inhibitors.

Protocol 2: LeuRS Enzyme Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against LeuRS. The assay typically measures the aminoacylation of tRNA.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing purified LeuRS enzyme, ATP, L-leucine, and the cognate tRNALeu.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a control with no inhibitor.

  • Initiation and Incubation: Initiate the reaction, often by adding a key component like ATP or tRNA. Incubate the mixture at a constant temperature (e.g., 37°C) for a defined period.

  • Detection: Measure the enzyme activity. This can be done by quantifying the amount of charged tRNA, often using a radiolabeled amino acid (e.g., [3H]-Leucine) followed by precipitation and scintillation counting. Alternatively, monitor the release of pyrophosphate (PPi) or AMP.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Workflow for LeuRS Inhibition (IC50) Assay prep Prepare Reaction Mix (LeuRS, ATP, [3H]Leu, tRNALeu) add_inh Add Test Inhibitor (Serial Dilutions) prep->add_inh incubate Incubate at 37°C add_inh->incubate stop Stop Reaction & Precipitate tRNA incubate->stop measure Measure Radioactivity (Scintillation Counting) stop->measure analyze Calculate % Inhibition & Determine IC50 measure->analyze

Caption: Experimental workflow for determining the IC50 of LeuRS inhibitors.

Protocol 3: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an inhibitor, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., M. tuberculosis H37Ra) in a suitable culture medium (e.g., Middlebrook 7H9 broth).

  • Compound Dilution: Prepare serial two-fold dilutions of the test inhibitor in a 96-well microplate.

  • Inoculation: Add the microbial inoculum to each well of the microplate containing the diluted inhibitor. Include positive (no inhibitor) and negative (no inoculum) growth controls.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for several days for Mtb).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest inhibitor concentration in a clear well. A growth indicator (e.g., Resazurin) can be added to aid visualization.

Workflow for MIC Determination dilute Serially Dilute Inhibitor in 96-well Plate inoculate Prepare & Add Standardized Microbial Inoculum dilute->inoculate incubate Incubate Plate (e.g., 37°C, 7 days) inoculate->incubate read Assess Microbial Growth (Visual or Indicator Dye) incubate->read determine Determine MIC Value read->determine

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 4: Western Blot for mTORC1 Signaling

This protocol is used to assess the effect of LRS inhibitors on the mTORC1 signaling pathway by measuring the phosphorylation of its downstream targets, S6 Kinase (S6K) and Ribosomal Protein S6 (S6).

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., A549 NSCLC cells) to ~80% confluency. Starve cells of leucine for a defined period (e.g., 90 minutes) and then pre-treat with the LRS inhibitor or vehicle control.[9]

  • Stimulation: Re-stimulate the cells with leucine for a short period (e.g., 20 minutes) to activate the mTORC1 pathway.[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated S6K (p-S6K), total S6K, phosphorylated S6 (p-S6), and total S6. Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity to determine the relative phosphorylation levels.

Western Blot Workflow for mTORC1 Signaling treat Culture, Starve, & Treat Cells with Inhibitor stimulate Stimulate with Leucine treat->stimulate lyse Lyse Cells & Quantify Protein stimulate->lyse separate SDS-PAGE Separation lyse->separate transfer Transfer to Membrane separate->transfer probe Immunoblotting (p-S6K, p-S6 Abs) transfer->probe detect Detect & Quantify Bands (Chemiluminescence) probe->detect

Caption: Workflow for analyzing mTORC1 pathway inhibition via Western Blot.

References

Application Notes and Protocols: The Role of Leucyl-L-leucine in Immune Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-leucine (Leu-Leu), and more specifically its cell-permeable methyl ester form, L-leucyl-L-leucine methyl ester (LLOMe), is a lysosomotropic agent that has emerged as a valuable tool for studying immune cell function. Its mechanism of action involves the selective induction of cell death in specific immune cell populations, providing a unique model for investigating lysosomal cell death pathways and their consequences for the immune response. These application notes provide a comprehensive overview of the role of this compound in immune cell function, including its mechanism of action, effects on various immune cells, and detailed protocols for key experiments.

Mechanism of Action

LLOMe passively diffuses across the plasma membrane and accumulates within the acidic environment of lysosomes. Inside the lysosome, the dipeptidyl peptidase I (DPPI), also known as Cathepsin C, enzymatically converts LLOMe into a membranolytic polymer, (Leu-Leu)n-OMe, where n is greater than or equal to 3. This polymerization leads to lysosomal membrane permeabilization (LMP), causing the release of lysosomal contents, including cathepsins, into the cytosol. The release of these hydrolases can trigger a cascade of events leading to apoptosis or other forms of cell death. Notably, the sensitivity of different immune cells to LLOMe-induced cell death is directly correlated with their intracellular levels of Cathepsin C.

Effects on Immune Cell Function

This compound methyl ester exhibits selective cytotoxicity towards immune cells with high Cathepsin C expression. This selectivity makes it a useful tool for dissecting the roles of different immune cell subsets.

  • Cytotoxic Lymphocytes: Cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells are highly sensitive to LLOMe due to their high expression of Cathepsin C. Treatment with LLOMe can effectively deplete these cell populations, making it a tool for studying their role in immune responses.

  • Monocytes and Macrophages: Monocytes and macrophages are also susceptible to LLOMe-induced cell death. The lysosomal disruption in these cells can lead to the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β.

  • B Lymphocytes and Helper T Cells: In contrast to cytotoxic lymphocytes, B cells and helper T cells generally exhibit lower levels of Cathepsin C and are therefore more resistant to the cytotoxic effects of LLOMe.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of LLOMe on immune cells.

Table 1: LLOMe-Induced Cell Death in Various Cell Lines

Cell LineLLOMe ConcentrationIncubation Time% Cell Death (Annexin V positive)Reference
U-937 (promonocytic)0.5 mM4 hours~80%
THP-1 (monocytic)0.25 mM4 hours~70%
U-87-MG (glioblastoma)1 mM18 hours~60%
HeLa5 mM18 hours~50%
HEK2933 mM24 hours~40%
Human Skin Fibroblasts1 mM6 hours~40% (apoptotic)
Murine Macrophages2.5 mM2 hoursSignificant lysosome integrity loss

Table 2: LLOMe-Induced Cytokine Release

Cell TypeLLOMe ConcentrationIncubation TimeCytokine MeasuredFold Increase / ConcentrationReference
LPS-primed Peritoneal Macrophages10-1000 µg/mL16 hoursIL-1βDose-dependent increase
LPS-primed Bone Marrow-Derived Macrophages (BMDMs)10-1000 µg/mL16 hoursIL-1βDose-dependent increase
Human Skin Fibroblasts2.5 - 5 mM2 hoursIL-1βIncreased expression

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

LLOMe_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Immune Cell cluster_cytosol Cytosol cluster_lysosome Lysosome LLOMe_ext This compound methyl ester (LLOMe) LLOMe_cyto LLOMe LLOMe_ext->LLOMe_cyto Passive Diffusion LLOMe_lyso LLOMe Accumulation LLOMe_cyto->LLOMe_lyso Caspase_activation Caspase Activation Apoptosis Apoptosis Caspase_activation->Apoptosis Inflammasome NLRP3 Inflammasome Activation IL1b IL-1β Release Inflammasome->IL1b Cathepsins_cyto Released Cathepsins Cathepsins_cyto->Caspase_activation Polymer (Leu-Leu)n-OMe Polymerization LLOMe_lyso->Polymer CathepsinC Cathepsin C (DPPI) CathepsinC->Polymer Catalyzes LMP Lysosomal Membrane Permeabilization (LMP) Polymer->LMP LMP->Inflammasome LMP->Cathepsins_cyto Release of lysosomal contents

Caption: Mechanism of this compound methyl ester (LLOMe)-induced cell death.

Cytotoxicity_Workflow start Seed Immune Cells treat Treat with LLOMe (various concentrations) start->treat incubate Incubate for defined time periods treat->incubate stain Stain with Annexin V and PI incubate->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptotic and Necrotic Cells analyze->end

Caption: Experimental workflow for assessing LLOMe-induced cytotoxicity.

Experimental Protocols

Protocol 1: Assessment of LLOMe-Induced Cytotoxicity by Flow Cytometry

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells following LLOMe treatment.

Materials:

  • Immune cells of interest (e.g., Jurkat T cells, primary PBMCs)

  • Complete cell culture medium

  • L-leucyl-L-leucine methyl ester (LLOMe) hydrochloride

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed immune cells in a 24-well plate at a density of 1 x 10^6 cells/mL in complete culture medium.

  • LLOMe Treatment: Prepare a stock solution of LLOMe in sterile PBS. Add the desired final concentrations of LLOMe (e.g., 0.1, 0.5, 1, 2.5, 5 mM) to the cell cultures. Include an untreated control.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for a predetermined time course (e.g., 2, 4, 6, 18, 24 hours).

  • Cell Harvesting and Washing: After incubation, transfer the cells to flow cytometry tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Wash the cells once with 1 mL of cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells on a flow cytometer within 1 hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Protocol 2: Lysosomal Membrane Permeabilization (LMP) Assay using Galectin Puncta Formation

This protocol describes the detection of LMP by observing the translocation of cytosolic galectins to damaged lysosomes.

Materials:

  • Cells grown on glass coverslips

  • LLOMe

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against Galectin-3

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips to the desired confluency. Treat the cells with LLOMe (e.g., 1 mM) for various time points (e.g., 30 minutes, 1 hour, 2 hours).

  • Fixation: Wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization and Blocking: Wash the fixed cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block non-specific binding with 5% BSA in PBS for 1 hour.

  • Antibody Staining: Incubate the cells with the primary anti-Galectin-3 antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Microscopy: Visualize the cells using a fluorescence microscope. In healthy cells, Galectin-3 staining will be diffuse throughout the cytoplasm. Upon LMP, Galectin-3 will translocate to damaged lysosomes, appearing as distinct puncta.

Protocol 3: Cathepsin C (DPPI) Activity Assay

This protocol provides a method for measuring the enzymatic activity of Cathepsin C in cell lysates.

Materials:

  • Cell lysate

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT)

  • Cathepsin C substrate (e.g., Gly-Phe-p-nitroanilide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add a specific amount of cell lysate (e.g., 20-50 µg of protein) to each well. Bring the total volume to 100 µL with Assay Buffer.

  • Substrate Addition: Prepare the Cathepsin C substrate according to the manufacturer's instructions. Add 100 µL of the substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the Cathepsin C activity.

  • Data Analysis: Calculate the Cathepsin C activity based on a standard curve generated with purified Cathepsin C or by using the molar extinction coefficient of the product.

Protocol 4: Measurement of IL-1β Release by ELISA

This protocol describes the quantification of secreted IL-1β in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants from LLOMe-treated and control cells

  • Human IL-1β ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Wash buffer

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add cell culture supernatants and a serial dilution of the IL-1β standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.

  • **Substrate Development

Application Notes: Leucyl-leucine as a Potential Biomarker for Physiological and Pathological States

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The branched-chain amino acid L-leucine is a well-established regulator of protein synthesis and metabolic processes, primarily through its activation of the mTORC1 signaling pathway.[1][2][3] As a fundamental building block of proteins, the flux of leucine is critical in states of health and disease. The dipeptide Leucyl-leucine (Leu-Leu), formed from two L-leucine residues, has been identified as a human metabolite.[4] While direct evidence for this compound as a validated biomarker is emerging, its role as a product of protein breakdown or as a potential signaling molecule itself presents a compelling case for its investigation in various physiological and pathological conditions. These application notes provide a framework for exploring this compound as a novel biomarker.

Potential Applications in Research and Drug Development

The quantification of this compound could offer insights into conditions characterized by altered protein metabolism.

  • Sarcopenia and Muscle Atrophy: In age-related muscle loss (sarcopenia) or muscle wasting associated with diseases like cancer (cachexia), an increase in protein degradation could lead to elevated circulating levels of this compound.[5][6] Monitoring this dipeptide could serve as a sensitive indicator of muscle breakdown.

  • Metabolic Disorders: Given L-leucine's role in glucose homeostasis and insulin signaling, altered levels of this compound may be associated with conditions like type 2 diabetes and obesity.[7][8]

  • Nutritional Monitoring: this compound levels could reflect the metabolic response to dietary interventions, particularly high-protein diets or supplementation with branched-chain amino acids.

  • Drug Efficacy Studies: For therapeutics aimed at preventing muscle wasting or improving metabolic health, this compound could serve as a pharmacodynamic biomarker to assess treatment response.

This compound and Cellular Signaling

The primary signaling pathway associated with leucine is the activation of mTORC1. Leucyl-tRNA synthetase (LRS) has been identified as an intracellular sensor for leucine, which upon binding, activates the Rag GTPases and subsequently mTORC1.[1][2][9] The direct signaling role of the dipeptide this compound is not yet well-defined. It may act after hydrolysis into its constituent L-leucine residues, or it could have distinct biological activities. For instance, one study found that while L-leucine stimulated prolactin release from pituitary cells, this compound was ineffective, suggesting that the dipeptide does not mimic all the actions of the free amino acid.[10]

mTORC1_Signaling_Pathway Leucine L-Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS activates Rag_GTPases Rag GTPases LRS->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth mTORC1->Cell_Growth promotes Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition inhibits

Caption: L-Leucine mTORC1 Signaling Pathway.

Quantitative Data

As research into this compound as a biomarker is in its early stages, established reference ranges in healthy and diseased populations are not yet available. The following table presents hypothetical concentrations based on the known biology of L-leucine and protein metabolism.

Physiological/Pathological State Hypothetical Change in Plasma this compound Rationale
Healthy (Fasting) BaselineReflects normal protein turnover.
Post-High Protein Meal Increased availability from dietary protein digestion and absorption.
Sarcopenia/Cachexia ↑↑Accelerated muscle protein breakdown.[5][6]
Resistance Exercise (Acute) Transient increase in muscle protein turnover.
Metabolic Syndrome Potential dysregulation of amino acid metabolism.[7]

Physicochemical Properties of L-Leucyl-L-leucine

Property Value Reference
Molecular Formula C12H24N2O3[4]
Molecular Weight 244.33 g/mol [4]
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid[4]
Synonyms Leu-Leu, Leu-Leu-OH[4][11]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general method for the extraction and quantification of this compound from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • L-Leucyl-L-leucine analytical standard

  • Stable isotope-labeled this compound internal standard (e.g., L-Leucyl-L-leucine-(¹³C₆, ¹⁵N))

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (collected in K₂EDTA tubes)

  • Protein precipitation plates (96-well)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation

Experimental_Workflow Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid Phase Extraction (SPE) (Optional Cleanup) Supernatant_Collection->SPE Dry_Down Dry Down under Nitrogen SPE->Dry_Down Reconstitution Reconstitute in Mobile Phase Dry_Down->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for this compound Quantification.
  • 2.1. Thawing and Internal Standard Spiking: Thaw plasma samples on ice. Spike 100 µL of plasma with the internal standard to a final concentration of 50 ng/mL.

  • 2.2. Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample. Vortex for 1 minute.[12]

  • 2.3. Centrifugation: Centrifuge the samples at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • 2.4. Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.

  • 2.5. Evaporation: Dry the supernatant under a stream of nitrogen at 40°C.

  • 2.6. Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

3. LC-MS/MS Analysis

  • 3.1. Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate this compound from other plasma components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • 3.2. Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Precursor ion (Q1) m/z 245.2 -> Product ion (Q3) m/z (to be determined empirically, e.g., by infusion of the standard)

      • Internal Standard: Precursor ion (Q1) m/z (e.g., 252.2 for ¹³C₆, ¹⁵N) -> Product ion (Q3) m/z (to be determined empirically)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

4. Data Analysis

  • Construct a calibration curve using the analytical standard of this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.

While the direct role of this compound as a clinical biomarker is yet to be fully elucidated, its close relationship with L-leucine, a key regulator of muscle metabolism, makes it a promising candidate for further investigation. The protocols and information provided herein offer a foundation for researchers and drug development professionals to explore the potential of this compound in various physiological and pathological states. Future studies are warranted to establish its clinical utility and to understand its specific biological functions.

References

Uncovering Novel Downstream Targets of Leucyl-leucine-mediated Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-leucine (LL) and its derivatives are emerging as significant modulators of distinct and critical cellular signaling pathways. This dipeptide can elicit diverse cellular responses depending on its chemical form and the cellular context. This document provides a comprehensive overview of the known signaling cascades initiated by this compound, with a primary focus on two key areas: the lysosomotropic activity of L-leucyl-L-leucine methyl ester (LLOMe) and the metabolic signaling of L-leucine via the mTORC1 pathway.

We present detailed protocols for investigating these pathways and outline strategies for the identification of novel downstream targets, aiming to facilitate further research and therapeutic development.

Section 1: L-leucyl-L-leucine Methyl Ester (LLOMe)-Mediated Signaling and Apoptosis

LLOMe is a lysosomotropic agent that selectively induces apoptosis in specific immune cell populations.[1][2] Its mechanism of action is contingent on the intracellular concentration of the lysosomal cysteine protease, Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C.[1][3][4]

Signaling Pathway

LLOMe_Pathway cluster_extracellular Extracellular Space cluster_lysosome Lysosome cluster_cytosol Cytosol LLOMe_ext L-leucyl-L-leucine methyl ester (LLOMe) LLOMe_int LLOMe LLOMe_ext->LLOMe_int Endocytosis Polymer (Leu-Leu)n-OMe (Membranolytic Polymer) LLOMe_int->Polymer Polymerization DPPI Dipeptidyl Peptidase I (Cathepsin C) DPPI->Polymer Released_Cathepsins Released Cathepsins Polymer->Released_Cathepsins Lysosomal Membrane Permeabilization Cathepsins Cathepsins (B, S, L) Cathepsins->Released_Cathepsins Apoptosis Apoptosis Released_Cathepsins->Apoptosis

Cells with high levels of Cathepsin C, such as cytotoxic T-lymphocytes and monocytes, are particularly susceptible to LLOMe.[1][3] Inside the lysosome, Cathepsin C catalyzes the polymerization of LLOMe into a membranolytic product, (Leu-Leu)n-OMe.[1][2][4] This polymer disrupts the lysosomal membrane, leading to the release of cathepsins (e.g., Cathepsin B, S, and L) into the cytosol.[3] The cytosolic cathepsins then trigger a cascade of events culminating in apoptotic cell death.[3]

Quantitative Data on LLOMe-Mediated Effects
Cell LineKey FindingReported EffectReference
Murine and Human LymphocytesSelective killing of cytotoxic lymphocytesFunctionally intact helper T cells and B cells[1]
U-937 and THP-1 (promonocytes)High sensitivity to LLOMe-induced apoptosisRapid Cathepsin C-dependent lysosomal membrane permeabilization[3]
U-87-MG and HeLa (cancer cells)Lower sensitivity compared to monocytic cellsAttributed to lower intracellular levels of Cathepsin C[3]
HEK293 (noncancerous cells)Overexpression of Cathepsin C increases sensitivityConfirms the crucial role of Cathepsin C[3]

Section 2: Leucine-Mediated mTORC1 Signaling

L-leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth, proliferation, and protein synthesis.[5][6][7]

Signaling Pathway

Leucine_mTOR_Pathway Leucine L-Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS Sensing AcetylCoA Acetyl-CoA Leucine->AcetylCoA Metabolism Rag_GTPases Rag GTPases LRS->Rag_GTPases Activation mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruitment to Lysosome & Activation S6K1 p70S6K1 mTORC1->S6K1 Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Raptor_Acetylation Raptor Acetylation AcetylCoA->Raptor_Acetylation Raptor_Acetylation->mTORC1 Activation

Leucine sensing is primarily mediated by leucyl-tRNA synthetase (LRS), which, upon binding leucine, interacts with Rag GTPases to activate mTORC1.[8][9] Additionally, a metabolite of leucine, acetyl-coenzyme A (AcCoA), has been shown to activate mTORC1 through the acetylation of the mTORC1 component, Raptor.[10] Activated mTORC1 phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[6]

Quantitative Data on Leucine-Mediated mTORC1 Activation
Cell Type/ModelTreatmentDownstream TargetObserved EffectReference
HeLa S3 cells400 µM L-leucinep-mTOR, p-p70S6K, p-4E-BP1Increased phosphorylation[5]
Human Monocyte-Derived MacrophagesDose-dependent L-leucinep-S6Increased phosphorylation[11]
Rat Skeletal MuscleLeucine supplementation (2.25 g/kg/day)p-mTOR, p-p70S6K, p-4E-BP1Increased phosphorylation and protein synthesis[6]
Mouse Model1.6 g/kg protein gavage vs. 0.8 g/kgmTORC1 activationHigher activation with higher protein/leucine[11]

Section 3: Protocols for Identifying Novel Downstream Targets

To uncover novel downstream targets of this compound-mediated signaling, a multi-pronged approach combining proteomics, transcriptomics, and functional genomics is recommended.

Experimental Workflow for Target Identification

Target_ID_Workflow Start Cell Culture with LLOMe or Leucine Treatment Proteomics Proteomics (e.g., IP-MS, Phosphoproteomics) Start->Proteomics Transcriptomics Transcriptomics (e.g., RNA-seq) Start->Transcriptomics Functional_Genomics Functional Genomics (e.g., CRISPR Screen) Start->Functional_Genomics Candidate_ID Candidate Target Identification Proteomics->Candidate_ID Transcriptomics->Candidate_ID Functional_Genomics->Candidate_ID Validation Target Validation (e.g., Western Blot, qPCR, Functional Assays) Candidate_ID->Validation Pathway_Analysis Signaling Pathway Elucidation Validation->Pathway_Analysis

Protocol 1: Immunoprecipitation-Mass Spectrometry (IP-MS) for Identifying Interacting Proteins

This protocol aims to identify proteins that interact with key mediators of this compound signaling, such as Cathepsin C or mTORC1 components.

Materials:

  • Cells of interest (e.g., U-937 for LLOMe, HEK293T for Leucine)

  • LLOMe or L-Leucine

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against the protein of interest (e.g., anti-Cathepsin C, anti-Raptor)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Mass spectrometer

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency and treat with the desired concentration of LLOMe or L-Leucine for the appropriate time. Include an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with magnetic beads.

    • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

    • Wash the beads extensively with wash buffer.

  • Elution: Elute the protein complexes from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or in-gel trypsin digestion of the eluted proteins.

    • Desalt the resulting peptides.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify proteins that are significantly enriched in the treated samples compared to the control.

Protocol 2: Phosphoproteomic Analysis of Leucine-Mediated Signaling

This protocol is designed to identify novel substrates of kinases activated by L-leucine signaling.

Materials:

  • Cells of interest

  • L-Leucine

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Trypsin

  • Phosphopeptide enrichment kit (e.g., TiO2 or Fe-IMAC)

  • Mass spectrometer

Procedure:

  • Cell Treatment and Lysis: Treat cells with L-Leucine and a control, then lyse the cells as described in Protocol 1.

  • Protein Digestion: Digest the protein lysates with trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the tryptic digest using a phosphopeptide enrichment kit according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Identify phosphosites that show significant changes in abundance upon L-leucine treatment.

Protocol 3: Western Blotting for Target Validation

This protocol is used to validate the findings from proteomics or transcriptomics by examining changes in protein expression or phosphorylation.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the candidate target protein (and its phosphorylated form, if applicable)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Section 4: Concluding Remarks

The study of this compound-mediated signaling is a rapidly evolving field with significant therapeutic potential. The distinct mechanisms of action of LLOMe and L-leucine offer multiple avenues for drug discovery, from targeted cancer therapies to treatments for metabolic disorders. The protocols and strategies outlined in this document provide a robust framework for researchers to identify and validate novel downstream targets, thereby deepening our understanding of these critical signaling pathways and paving the way for new therapeutic interventions.

References

Application Notes: Design and Synthesis of Novel Leucyl-leucine Analogs with Enhanced Properties

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Leucine, an essential branched-chain amino acid (BCAA), is a critical regulator of various cellular processes, most notably protein synthesis through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2] The dipeptide Leucyl-leucine (Leu-Leu) serves as a direct source of leucine and has garnered interest for its potential therapeutic applications in muscle growth, metabolic health, and tissue regeneration.[3][4] However, natural peptides like Leu-Leu often suffer from poor metabolic stability, low cell permeability, and rapid degradation by proteases, limiting their therapeutic efficacy.[5][6]

These application notes describe the rationale and strategies for designing novel this compound analogs with enhanced physicochemical and biological properties. The primary goals are to improve stability against enzymatic degradation, increase cell permeability for better bioavailability, and modulate the potency of mTORC1 activation. Modifications include the incorporation of non-natural amino acids, peptide bond modifications, and cyclization.[7][8]

2. Design Strategies for Enhanced Properties

The design of novel Leu-Leu analogs focuses on overcoming the inherent limitations of natural peptides. Key strategies include:

  • Improving Proteolytic Stability:

    • D-Amino Acid Substitution: Replacing one or both L-leucine residues with their D-enantiomers can significantly increase resistance to proteases, which are stereospecific for L-amino acids.[5][7]

    • N-Methylation: Methylating the nitrogen atom of the peptide bond can sterically hinder protease access and reduce hydrogen bonding potential, which can also improve membrane permeability.[9]

    • Peptidomimetics: Replacing the amide bond with a non-hydrolyzable isostere (e.g., thioamide, ester) can prevent cleavage by peptidases.[8][9]

  • Enhancing Cell Permeability:

    • Increased Lipophilicity: Introducing lipophilic moieties or using more hydrophobic amino acid analogs (e.g., norvaline, an analog of leucine) can improve passive diffusion across cell membranes.[10]

    • Cyclization: Constraining the peptide into a cyclic structure can reduce the polar surface area and mask hydrophilic groups, thereby enhancing membrane permeability.[7][8] Cyclic analogs are often more stable and selective for their targets.[7]

  • Modulating Biological Activity:

    • The mTORC1 pathway is activated when intracellular leucine is sensed by leucyl-tRNA synthetase (LRS).[11][12] Analogs must be designed to either release leucine efficiently inside the cell or to directly interact with the leucine-sensing components of the pathway.

    • Structure-activity relationship (SAR) studies are crucial for optimizing the desired biological effect.[13]

Below is a diagram illustrating the design and screening workflow for developing novel analogs.

G cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Biological Evaluation A Identify Lead (Leu-Leu) B Define Target Properties (Stability, Permeability, Potency) A->B C Design Analogs (D-AA, N-Me, Cyclization) B->C D Chemical Synthesis C->D E Purity & Identity (HPLC, LC-MS) D->E F Physicochemical Properties (Solubility, LogP) E->F G Stability Assay (Plasma, Microsomal) F->G H Permeability Assay (Caco-2) G->H I mTORC1 Activation Assay (p-S6K1, p-4E-BP1) H->I J Determine Potency (EC50) I->J K Lead Optimization J->K K->C Iterative Redesign

Caption: Workflow for the design, synthesis, and evaluation of Leu-Leu analogs.

3. This compound and the mTORC1 Signaling Pathway

Leucine is a primary activator of the mTORC1 complex, a master regulator of cell growth and protein synthesis.[1][14] Intracellular leucine is sensed by Leucyl-tRNA Synthetase (LRS), which then acts as a GTPase-Activating Protein (GAP) for the Rag GTPases.[4][11] This initiates the translocation of mTORC1 to the lysosomal surface, where it is activated. Activated mTORC1 then phosphorylates downstream targets, including S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to promote protein synthesis.[1] The designed Leu-Leu analogs are expected to modulate this pathway.

G Leu Leucine / Leu-Leu Analog LRS Leucyl-tRNA Synthetase (LRS) Leu->LRS activates Rag Rag GTPases LRS->Rag acts as GAP for mTORC1_inactive Inactive mTORC1 Rag->mTORC1_inactive recruits mTORC1_active Active mTORC1 (at Lysosome) mTORC1_inactive->mTORC1_active Activation S6K1 S6K1 mTORC1_active->S6K1 phosphorylates EBP1 4E-BP1 mTORC1_active->EBP1 phosphorylates pS6K1 p-S6K1 S6K1->pS6K1 ProteinSynthesis Protein Synthesis & Cell Growth pS6K1->ProteinSynthesis promotes pEBP1 p-4E-BP1 EBP1->pEBP1 pEBP1->ProteinSynthesis promotes

Caption: Simplified mTORC1 signaling pathway activated by Leucine.

4. Comparative Data of Synthesized Analogs

The following table summarizes hypothetical quantitative data for a series of novel this compound analogs compared to the parent dipeptide.

Compound ID Modification Yield (%) Purity (HPLC, %) Half-life (t½, min) in human plasma Caco-2 Permeability (Papp, 10⁻⁶ cm/s) mTORC1 Activation (EC₅₀, µM)
LL-001 L-Leu-L-Leu (Parent)95>99150.5100
LL-002 D-Leu-L-Leu88>981200.6150
LL-003 L-Leu(N-Me)-L-Leu85>99952.1110
LL-004 Cyclo(L-Leu-L-Leu)70>97>2403.5250
LL-005 L-Nle-L-Leu92>99251.290

Nle = Norleucine

Protocols: Synthesis and Characterization of Analogs

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Analog (e.g., D-Leu-L-Leu)

This protocol details the synthesis using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[15]

Materials:

  • Fmoc-L-Leu-Wang resin

  • Fmoc-D-Leucine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Diethyl ether (cold)

Workflow Diagram:

G start Start: Fmoc-L-Leu-Wang Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling (Fmoc-D-Leu, HBTU/HOBt, DIPEA) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 final_deprotection 5. Final Fmoc Deprotection wash2->final_deprotection wash3 6. Final Wash (DMF, DCM, MeOH) final_deprotection->wash3 cleavage 7. Cleavage & Deprotection (TFA Cocktail) wash3->cleavage precipitation 8. Precipitation (Cold Ether) cleavage->precipitation purification 9. Purification (RP-HPLC) precipitation->purification end End: Pure D-Leu-L-Leu Peptide purification->end

Caption: Solid-phase peptide synthesis (SPPS) workflow using Fmoc chemistry.

Procedure:

  • Resin Swelling: Swell Fmoc-L-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and shake for 20 minutes. Drain and repeat once for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-D-Leucine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. Perform a Kaiser test to confirm reaction completion (ninhydrin-negative).[15]

  • Washing: Wash the resin as in step 3.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection: Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification and Analysis: Dry the crude peptide pellet. Dissolve it in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity by LC-MS.[10][16]

Protocol 2: Caco-2 Permeability Assay

This assay assesses the intestinal permeability of the synthesized analogs.[16]

Materials:

  • Caco-2 cells

  • Transwell® inserts (0.4 µm pore size)

  • Cell culture medium (DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (HBSS, pH 7.4)

  • Test compounds (Leu-Leu analogs) and control compound (e.g., propranolol - high permeability, Lucifer yellow - low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21 days to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically >250 Ω·cm²).

  • Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with transport buffer pre-warmed to 37°C. b. Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh buffer.

  • Sample Analysis: Quantify the concentration of the analog in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation (mass/time)

    • A is the surface area of the filter membrane (cm²)

    • C₀ is the initial concentration in the apical chamber

Protocol 3: In Vitro mTORC1 Activation Assay

This protocol measures the ability of analogs to activate mTORC1 signaling by detecting the phosphorylation of its downstream target, S6K1, in a cell-based assay.

Materials:

  • C2C12 myoblasts or similar cell line

  • Amino acid-free culture medium

  • Test compounds (Leu-Leu analogs) and positive control (L-Leucine)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Western Blotting reagents and equipment

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total-S6K1

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

Procedure:

  • Cell Culture and Starvation: Culture C2C12 cells to ~80% confluency. Starve the cells of amino acids for 1-2 hours by incubating them in an amino acid-free medium.

  • Compound Treatment: Treat the starved cells with various concentrations of the Leu-Leu analogs or L-Leucine (positive control) for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. d. Incubate the membrane with the primary anti-phospho-S6K1 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: a. Strip the membrane and re-probe with an anti-total-S6K1 antibody to normalize the data. b. Quantify the band intensities using densitometry software. c. Plot the ratio of phospho-S6K1 to total-S6K1 against the compound concentration to determine the EC₅₀ value.

References

Safety Operating Guide

Proper Disposal of Leucyl-Leucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with dipeptides such as Leucyl-leucine, adherence to proper disposal protocols is critical. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general best practices for laboratory chemical waste.

Key Safety and Handling Information

While L-Leucine is generally not classified as a hazardous substance, it is imperative to treat all laboratory chemicals with caution.[1] Standard laboratory safety procedures should be followed to minimize risk.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles to protect against accidental splashes.[3]

  • Hand Protection: Wear suitable protective gloves.[4]

  • Body Protection: A lab coat or protective gown should be worn to protect skin and clothing.[3]

  • Respiratory Protection: In cases where dust may be generated, a dust respirator is recommended.[2]

Quantitative Data for L-Leucine

The following table summarizes key quantitative data for L-Leucine, the constituent amino acid of this compound. This information should be used as a reference, keeping in mind that the properties of the dipeptide may differ.

PropertyValueSource
Molecular FormulaC6H13NO2Fisher Scientific
Molecular Weight131.17 g/mol Fisher Scientific
Melting Point286 - 288 °CFisher Scientific
pH5.5 - 6.5Fisher Scientific
AppearanceWhite crystalline powderFlinn Scientific[1]
OdorOdorlessFlinn Scientific[1]
SolubilitySoluble in waterFlinn Scientific[1]

Step-by-Step Disposal Procedures

The disposal of this compound, like other research peptides, should be managed as chemical waste.[5] Never dispose of this compound down the drain or in regular trash.[6]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (PPE), and any contaminated labware (e.g., weigh boats, spatulas) in a designated, clearly labeled, and sealable hazardous waste container.[2][3]

    • Liquid Waste: If this compound is in solution, collect it in a separate, leak-proof container designated for chemical waste.[2] Do not mix with other incompatible chemical wastes.[5]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known associated hazards.

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from incompatible materials. Ensure containers are tightly sealed to prevent leaks or spills.

  • Consult Institutional Protocols:

    • It is crucial to contact your institution's Environmental Health and Safety (EHS) office to ensure compliance with all local, state, and federal regulations.[2][3] They will provide specific guidance on waste pickup and disposal procedures.

  • Spill Management:

    • In the event of a spill, wear appropriate PPE.[2]

    • For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.[1]

    • For liquid spills, absorb the material with an inert absorbent and place it in the waste container.

    • Clean the spill area thoroughly after material pickup is complete.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal Generate Waste Generate Waste Solid Waste Solid Waste Generate Waste->Solid Waste Unused powder, contaminated PPE Liquid Waste Liquid Waste Generate Waste->Liquid Waste Solutions Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Consult EHS Consult EHS Labeled Solid Waste Container->Consult EHS Labeled Liquid Waste Container->Consult EHS Dispose per Institutional Protocol Dispose per Institutional Protocol Consult EHS->Dispose per Institutional Protocol

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Leucyl-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of Leucyl-leucine. Adherence to these procedural, step-by-step instructions is critical for ensuring laboratory safety, maintaining experimental integrity, and proper disposal.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. A thorough risk assessment should be conducted for the specific experimental protocols involving this compound.

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Safety glasses with side-shields.[1]Protects against accidental splashes of solutions or contact with the powdered form of the peptide.
Hand Protection Disposable nitrile gloves.Prevents direct skin contact.[2] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[3]
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. A dust mask is recommended when weighing larger quantities or if dust generation is likely.[3]Minimizes the inhalation of airborne particles. For handling larger amounts of lyophilized peptide, a dust respirator is recommended to avoid inhalation of the powder.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound from receipt to disposal is crucial for a safe and efficient laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Conditions: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term stability, specific storage temperatures are recommended.

Storage FormatRecommended TemperatureDuration
Powder-80°C2 years
Powder-20°C1 year
In solvent-80°C6 months
In solvent-20°C1 month

Source: MedChemExpress[5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard information.

Preparation and Handling
  • Work Area Preparation: Ensure the designated work area, such as a laboratory bench or a chemical fume hood, is clean and uncluttered. Adequate ventilation is essential.[1]

  • Weighing: To minimize the inhalation of dust, weighing of the lyophilized peptide should be performed in an area with minimal air currents or inside a fume hood.[3] Use a clean spatula and weighing paper.

  • Dissolution: The solubility of a peptide is dependent on its amino acid sequence and polarity.[4] For this compound, sterile, purified water or a suitable buffer solution is often used.[3] Sonication may aid in dissolving the peptide, but avoid excessive heating.[4] For peptides with specific characteristics, such as those containing Cysteine, Methionine, or Tryptophan, special care should be taken to avoid oxidation by using oxygen-free buffers.[4]

  • General Handling: Avoid contact with skin, eyes, and clothing.[6] Prevent the formation and inhalation of dust.[3] Always wash hands thoroughly after handling the compound.[3]

Spill Management

In the event of a spill, follow these procedures to ensure a safe and effective cleanup:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: Collect all contaminated materials in a sealed, labeled container for proper disposal.[7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect unused or waste this compound powder and contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a designated and labeled waste container.

  • Disposal Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[6] Always dispose of chemical waste in accordance with federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures and First Aid

While this compound is not classified as a hazardous substance, it is important to be prepared for accidental exposure.[1][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] If irritation persists, seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water.[3] Remove any contaminated clothing.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting. Seek medical attention.

Experimental Workflow & Safety Logic

The following diagrams illustrate the general workflow for handling this compound and the decision-making process for selecting appropriate personal protective equipment.

G cluster_workflow Safe Handling Workflow A Receiving & Inspection B Storage (See Table for Temps) A->B C Preparation (Weighing & Dissolution) B->C D Experimental Use C->D E Waste Collection (Solid & Liquid) D->E F Disposal (Incineration) E->F

Caption: A step-by-step workflow for the safe handling of this compound.

Caption: PPE selection logic for handling this compound.

References

×

Retrosynthesis Analysis

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。